Tetramethylphosphonium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetramethylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXFOCMYRCGSMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326796 | |
| Record name | Tetramethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4519-28-2 | |
| Record name | Phosphonium, tetramethyl-, bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4519-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5JF93X66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetramethylphosphonium bromide chemical properties and structure
An In-depth Technical Guide to Tetramethylphosphonium Bromide: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract: this compound, a quaternary phosphonium salt, serves as a vital reagent and precursor in a multitude of applications, from classic organic synthesis to advanced materials science. This guide provides a comprehensive overview of its core chemical properties, molecular and crystal structure, synthesis, and reactivity. It further delves into its spectroscopic characterization, key applications in research and drug development, and critical safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
This compound, with the chemical formula (CH₃)₄PBr, is a quaternary phosphonium salt consisting of a central phosphorus atom bonded to four methyl groups, forming the tetramethylphosphonium cation, and a bromide anion.[1] It is a white, crystalline, and hygroscopic solid that is soluble in water.[1][2][3] Due to its hygroscopic nature, it should be stored under an inert atmosphere to prevent degradation from moisture.[2][3]
| Property | Value | Source(s) |
| CAS Number | 4519-28-2 | [2][4][5] |
| Molecular Formula | C₄H₁₂BrP | [1][3][4] |
| Molecular Weight | 171.02 g/mol | [2][3][4] |
| Appearance | White to pale yellow crystalline solid | [1][6] |
| Solubility | Water-soluble | [1][2] |
| InChI Key | ZTXFOCMYRCGSMU-UHFFFAOYSA-M | [2][4][6] |
| Stability | Stable under recommended storage conditions; hygroscopic | [2][3] |
Molecular and Crystal Structure
The tetramethylphosphonium cation, [P(CH₃)₄]⁺, features a tetrahedral geometry with the phosphorus atom at the center. This structure is fundamental to its properties, including its stability and reactivity. The arrangement of ions in the solid state is described by its crystal structure. While polymorphism—the ability to exist in multiple crystal forms—has been observed in other phosphonium salts, detailed polymorphic studies on this compound are less common.[2] However, techniques like single-crystal X-ray diffraction are used to determine the precise arrangement of its cations and anions in the crystal lattice.[2]
Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure, molecular volumes, and interatomic contacts of the tetramethylphosphonium cation, providing deeper insights into its bonding and interactions.[2]
Caption: Tetrahedral structure of the tetramethylphosphonium cation.
Synthesis and Manufacturing
The primary and most straightforward synthesis of this compound involves the quaternization of trimethylphosphine with methyl bromide.[1][2] This reaction is typically efficient and forms the basis for laboratory and industrial-scale production.
To enhance yield and purity, optimization of reaction conditions is crucial. This includes maintaining anhydrous conditions to prevent side reactions and potentially using a stoichiometric excess of the alkylating agent, methyl bromide, to drive the reaction to completion.[2]
In line with the principles of green chemistry, alternative, more environmentally benign synthetic routes have been explored.[2] These methods aim to reduce or eliminate the use of hazardous solvents and reagents.
Caption: Synthetic routes for this compound.
Chemical Reactivity and Applications
The significance of this compound in synthetic chemistry stems largely from its role as a precursor to phosphonium ylides.[2]
The Wittig Reaction
Deprotonation of this compound with a strong base, such as butyllithium (BuLi), yields methylenetrimethylphosphine, a key phosphonium ylide.[1][2] This ylide is a cornerstone of the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones. The ylide can be further deprotonated to create intermediates for forming coordination complexes, such as dicuprous complexes.[1]
Caption: Workflow of the Wittig reaction using this compound.
Phase-Transfer Catalysis
Quaternary phosphonium salts, including this compound, are effective phase-transfer catalysts (PTCs).[2][7] They facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The lipophilic phosphonium cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This technique enhances reaction rates and allows for milder reaction conditions, aligning with green chemistry principles.[8][9]
Applications in Materials Science and Drug Development
The lipophilic and cationic nature of the tetramethylphosphonium ion makes it a subject of interest for biological research and materials science.[2] It is investigated for its potential use in cell membrane studies and as a component in drug delivery systems.[2][10] Its ability to permeate biological membranes opens avenues for its use in targeting specific cellular compartments, such as mitochondria.[10]
Spectroscopic Characterization
A suite of spectroscopic techniques is used to confirm the identity and purity of this compound.
| Technique | Expected Observations | Purpose |
| ¹H NMR | A single, sharp peak corresponding to the twelve equivalent protons of the four methyl groups. | Confirms the presence and chemical environment of the methyl groups. |
| ¹³C NMR | A single resonance for the four equivalent methyl carbons. | Characterizes the carbon framework. |
| ³¹P NMR | A characteristic signal for the phosphorus atom, confirming the phosphonium center. | Provides direct evidence of the phosphorus atom and its oxidation state. |
| IR & Raman Spectroscopy | Vibrational modes corresponding to P-C and C-H bonds. These techniques are complementary and provide a molecular "fingerprint".[11][12] | Confirms the presence of key functional groups and overall molecular structure. |
Thermal Decomposition
When heated, this compound undergoes thermal decomposition. The bromide anion attacks one of the methyl groups, leading to the formation of volatile trimethylphosphine and methyl bromide.[2] This decomposition pathway is a critical consideration in high-temperature applications and for thermal analysis techniques like Thermogravimetric Analysis (TGA), which would show a distinct mass loss corresponding to this volatilization.[2]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[4][13]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation[1][4] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[1][4] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[1][4] |
Handling and Storage Protocol:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[2][3][13] Keep away from moisture and oxidizing agents.[2]
-
Spill Management: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[13]
-
Disposal: Dispose of the chemical and its container through a licensed chemical destruction plant or by controlled incineration.[13][14]
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Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. MDPI. Available from: [Link]
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Influence of sodium bromide on the thermal decomposition of tetraphenylphosphonium montmorillonite. ResearchGate. Available from: [Link]
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Tetramethylphosphonium Bromide: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 4519-28-2
This guide provides an in-depth exploration of Tetramethylphosphonium bromide, a versatile quaternary phosphonium salt. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical technical data, field-proven insights, and detailed methodologies. We will delve into its fundamental properties, synthesis, and key applications, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical utility.
Core Molecular and Physical Characteristics
This compound, with the chemical formula (CH₃)₄PBr, is a white, hygroscopic crystalline solid.[1][2] Its molecular structure consists of a central phosphorus atom bonded to four methyl groups, forming a positively charged tetramethylphosphonium cation, and a bromide anion. This ionic nature is fundamental to its physical properties and chemical reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 4519-28-2 | [1][2][3] |
| Molecular Formula | C₄H₁₂BrP | [2][3] |
| Molecular Weight | 171.02 g/mol | [2][3][4] |
| Appearance | White, crystalline solid | [1] |
| Solubility | Water-soluble | [1][4] |
| Sensitivity | Hygroscopic | [4] |
Note: Due to its hygroscopic nature, it is imperative to store this compound under an inert atmosphere, away from moisture and oxidizing agents.[4]
Structural and Spectroscopic Elucidation
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR spectroscopy is a powerful tool for characterizing phosphonium salts. A single resonance is expected for the tetramethylphosphonium cation, with its chemical shift providing information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR spectra will show characteristic signals for the methyl groups attached to the phosphorus atom.[5][6]
-
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy can confirm the presence of the tetramethylphosphonium cation through its characteristic C-H stretching and bending vibrations of the methyl groups, as well as vibrations of the P-C bonds.[4]
-
Single-Crystal X-ray Diffraction : This technique provides definitive information about the three-dimensional arrangement of the tetramethylphosphonium cations and bromide anions in the crystal lattice.[4]
Synthesis of this compound
The primary and most straightforward synthesis of this compound involves the quaternization of trimethylphosphine with methyl bromide.[1][4] This is a classic example of a nucleophilic substitution reaction where the phosphorus atom of trimethylphosphine acts as the nucleophile.
Classical Synthesis Protocol
Reaction: P(CH₃)₃ + CH₃Br → [(CH₃)₄P]⁺Br⁻
Materials:
-
Trimethylphosphine (P(CH₃)₃)
-
Methyl bromide (CH₃Br)
-
Anhydrous, aprotic solvent (e.g., diethyl ether, THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an addition funnel, dissolve trimethylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methyl bromide in the same solvent to the stirred trimethylphosphine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous solvent to remove any unreacted starting materials, and dry under vacuum.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent side reactions, as phosphines can be sensitive to moisture and air.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of trimethylphosphine.
-
Aprotic Solvent: An aprotic solvent is used as it will not participate in the reaction and can facilitate the precipitation of the ionic product.
Alternative Synthetic Routes
While the classical method is prevalent, alternative "green" chemistry approaches are being explored to minimize solvent waste and energy consumption. These include:
-
Mechanochemical Synthesis: This solvent-free method utilizes mechanical energy, such as ball milling, to drive the reaction between the reactants.[4]
-
Electrochemical Synthesis: This technique employs electrical energy to facilitate the reaction, often under milder conditions and with a reduction in the need for chemical oxidants or catalysts.[4]
Key Applications in Research and Development
This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for ylide generation in the Wittig reaction and as a phase-transfer catalyst.
Precursor for the Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[7][8] this compound is the precursor to methylenetrimethylphosphine, a key ylide for introducing a methylene group.
Workflow for Ylide Generation and Wittig Reaction:
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Physical and chemical properties of Tetramethylphosphonium bromide
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the physical and chemical properties of Tetramethylphosphonium bromide. It is designed to provide senior researchers and drug development professionals with the essential knowledge required for the effective application and safe handling of this versatile chemical compound.
Executive Summary
This compound, a quaternary phosphonium salt, is a white, water-soluble solid with a high melting point, indicating significant thermal stability.[1][2][3] Its primary utility lies in its role as a precursor for generating phosphonium ylides for the Wittig reaction, a fundamental transformation in organic synthesis.[1][2] Furthermore, it functions as a phase-transfer catalyst, a ligand in coordination chemistry, and has emerging applications in materials science and biological research.[1][4] This guide provides a detailed overview of its molecular and physical properties, standardized protocols for its characterization, an analysis of its chemical reactivity, and essential safety protocols.
Molecular and Physicochemical Profile
A thorough understanding of the fundamental properties of this compound is critical for its use in experimental design and chemical synthesis.
Core Molecular Identifiers
The compound consists of a central phosphorus atom bonded to four methyl groups, creating a tetramethylphosphonium cation, with bromide as the counter-ion.
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂BrP | [1][2][5][6] |
| Molecular Weight | 171.02 g/mol | [1][5][6] |
| CAS Number | 4519-28-2 | [1][2][6][7] |
| Canonical SMILES | C(C)C.[Br-] | [2][8] |
| InChI Key | ZTXFOCMYRCGSMU-UHFFFAOYSA-M | [1][7][9] |
Physical and Thermal Properties
The bulk properties of this compound dictate its handling, storage, and suitability for various reaction conditions.
Table 2: Key Physical and Thermal Data
| Property | Value | Source(s) |
| Appearance | White, crystalline solid. | [1][2] |
| Melting Point | >300 °C (>572 °F) | [3] |
| Solubility | Soluble in water. | [1][2] |
| Sensitivity | Hygroscopic; sensitive to moisture. | [1][10] |
| Stability | Chemically stable under standard ambient conditions. | [3] |
Protocols for Analytical Characterization
Verifying the identity and purity of this compound is a prerequisite for its use in research and development. The following are standard, validated protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural confirmation of the tetramethylphosphonium cation in solution.
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, within a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Expected Result: A single resonance appearing as a doublet. This is due to the twelve equivalent protons of the methyl groups coupling to the central phosphorus-31 nucleus (a spin ½ nucleus).[1]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 spectrum.
-
Expected Result: A single resonance for the four equivalent methyl carbons.[1] In a proton-coupled spectrum, this signal would appear as a doublet due to one-bond coupling with the phosphorus-31 nucleus.
-
-
³¹P NMR Spectroscopy:
-
Acquire a proton-decoupled phosphorus-31 spectrum.
-
Expected Result: A single sharp resonance, confirming the presence of a single phosphorus environment.
-
Causality Behind Experimental Choices: The high symmetry of the [(CH₃)₄P]⁺ cation simplifies the NMR spectra, making it an unambiguous tool for identification.[1] The choice of a polar deuterated solvent is necessary due to the salt-like nature of the compound. The characteristic P-H and P-C coupling patterns provide definitive structural confirmation that is superior to mass spectrometry alone, which would only identify the cation's mass.
Caption: Workflow for the NMR-based structural validation of this compound.
Vibrational Spectroscopy (FTIR)
FTIR spectroscopy serves as a rapid quality control method to confirm the presence of key functional groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory with the neat solid.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Confirm the presence of characteristic vibrational bands.
Trustworthiness: This protocol is self-validating when the acquired spectrum is compared against a reference spectrum from an authenticated source. The absence of significant bands outside of the expected regions (e.g., a broad O-H stretch around 3400 cm⁻¹) can provide a quick assessment of dryness and purity.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the electrophilic nature of the phosphorus center and its ability to function as a phase-transfer catalyst.
Ylide Formation for Wittig Reaction
The most prominent application is its use as a precursor to methylenetrimethylphosphine, a key Wittig reagent.[1] Deprotonation of this compound with a strong, non-nucleophilic base (e.g., butyllithium) generates the highly reactive phosphonium ylide.[2] This ylide readily reacts with aldehydes and ketones to form alkenes, a cornerstone reaction in the synthesis of pharmaceuticals and complex organic molecules.
Phase-Transfer Catalysis (PTC)
This compound is an effective phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic).[1][4] The lipophilic tetramethylphosphonium cation pairs with an anion from the aqueous phase (e.g., hydroxide, cyanide) and transports it into the organic phase, where it can react with an organic substrate.[11] This avoids the need for expensive, anhydrous polar solvents and can significantly increase reaction rates.[11][12]
Caption: The catalytic cycle of this compound in phase-transfer catalysis.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[14]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][3][13] The material is hygroscopic and should be protected from moisture.[1][10]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 357594, this compound. Retrieved from [Link]
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JETIR. (n.d.). PHASE TRANSFER CATALYSTS. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Tetramethylphosphonium Bromide in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of tetramethylphosphonium bromide [(CH₃)₄P⁺Br⁻], a quaternary phosphonium salt with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile compound.
Introduction: The Significance of this compound Solubility
This compound is a white, water-soluble solid organophosphorus compound.[1][2] Its utility is prominently featured in its role as a precursor for generating phosphonium ylides, which are crucial reagents in the Wittig reaction for the synthesis of alkenes.[1] Furthermore, it serves as a phase-transfer catalyst, facilitating reactions between reactants residing in immiscible phases, and as a ligand in coordination chemistry.[1][3] The efficiency and applicability of this compound in these contexts are intrinsically linked to its solubility in various organic media. A thorough understanding of its solubility profile is therefore paramount for reaction design, solvent selection, and process optimization.
Theoretical Framework: Principles Governing Solubility
The dissolution of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The overarching principle, "like dissolves like," provides a foundational but simplified view. A more rigorous understanding requires consideration of the following:
-
Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt. For this compound, this involves overcoming the electrostatic attractions between the tetramethylphosphonium cation and the bromide anion.
-
Solvation Energy: This is the energy released when the dissociated ions are solvated by the solvent molecules. The nature and strength of ion-solvent interactions, such as ion-dipole, hydrogen bonding, and van der Waals forces, determine the magnitude of the solvation energy.
-
Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capability of the organic solvent are critical determinants of its ability to dissolve an ionic salt. Polar solvents with high dielectric constants are generally more effective at shielding the ions from each other and facilitating dissolution.
The interplay of these factors dictates the overall free energy change of dissolution. A negative Gibbs free energy change favors dissolution.
Solubility Profile of this compound
Qualitative Solubility:
This compound is generally described as being soluble in polar organic solvents.[4] Its solubility is expected to decrease with decreasing solvent polarity.
Comparative Solubility Data:
To provide a quantitative perspective, the solubility of the analogous quaternary ammonium salt, tetramethylammonium bromide , is presented in the table below. It is important to note that while phosphonium and ammonium salts can exhibit different reactivities, their solubility profiles are often comparable due to similar charge distribution and size of the cation. This data can serve as a useful proxy for estimating the solubility of this compound.
| Solvent | Solvent Class | Solubility of Tetramethylammonium Bromide ( g/100 g of solvent) at 25°C |
| Methanol | Alcohol | 4.32[5] |
| 1-Butanol | Alcohol | 0.062[5] |
| Acetonitrile | Nitrile | 0.22[5] |
| Chloroform | Halogenated | 0.0057[5] |
| Diethyl Ether | Ether | Insoluble[5] |
This data is for tetramethylammonium bromide and should be used as an estimation for this compound.
Based on this comparative data and general principles, the expected solubility trend for this compound is:
High Solubility: Polar protic solvents like methanol and ethanol. Moderate Solubility: Polar aprotic solvents like acetonitrile and acetone. Low to Negligible Solubility: Nonpolar solvents such as toluene, diethyl ether, and alkanes.
Experimental Determination of Solubility: A Validated Protocol
For precise and reliable solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of this compound in an organic solvent.
Gravimetric Method: A Step-by-Step Protocol
This method involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by weighing the residue after solvent evaporation.
Materials and Equipment:
-
This compound (analytical grade, dried)
-
Organic solvent of interest (anhydrous)
-
Thermostatically controlled shaker or magnetic stirrer with temperature probe
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed vials
-
Analytical balance
-
Drying oven or vacuum oven
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or on a stirrer hotplate set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any suspended microcrystals.
-
-
Solvent Evaporation and Quantification:
-
Record the exact mass of the saturated solution transferred to the vial.
-
Evaporate the solvent from the vial. This can be achieved by gentle heating in a drying oven or, for temperature-sensitive solvents, under reduced pressure in a vacuum oven. Ensure complete removal of the solvent.
-
Once the residue is dry and has reached a constant weight, record the final mass of the vial containing the dried this compound.
-
-
Calculation of Solubility:
-
Mass of dissolved salt: (Mass of vial + dried salt) - (Mass of empty vial)
-
Mass of solvent: (Mass of vial + saturated solution) - (Mass of vial + dried salt)
-
Solubility ( g/100 g solvent): (Mass of dissolved salt / Mass of solvent) x 100
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Practical Implications and Applications
The solubility of this compound directly impacts its application in various chemical processes:
-
Phase-Transfer Catalysis: For effective catalysis, the phosphonium salt must have sufficient solubility in the organic phase to transport the reacting anion from the aqueous or solid phase.[3][6] The choice of an organic solvent in which the catalyst has moderate to high solubility is crucial for achieving high reaction rates.
-
Wittig Reaction: The solubility of the phosphonium salt and the resulting ylide in the reaction solvent is critical for the efficiency of the Wittig reaction.[1] A solvent that can dissolve both the salt and the carbonyl compound is necessary.
-
Ionic Liquids: this compound can be a precursor in the synthesis of ionic liquids.[3] The solubility of the starting material in the reaction medium is a key parameter in the synthesis protocol.
Structure-Solubility Relationship
The solubility of quaternary phosphonium salts is influenced by the nature of both the cation and the anion.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While a comprehensive quantitative dataset remains to be fully compiled in the literature, the theoretical principles, comparative data, and a robust experimental protocol provided herein equip researchers with the necessary tools to effectively utilize this important chemical. A thorough understanding and experimental determination of its solubility in specific solvent systems are critical for optimizing reaction conditions and achieving desired outcomes in synthesis and materials science applications.
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Tetramethylphosphonium Bromide: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Tetramethylphosphonium bromide ((CH₃)₄PBr), a quaternary phosphonium salt, has emerged as a versatile and powerful tool in the arsenal of organic chemists. While structurally simple, its unique combination of thermal stability, reactivity, and catalytic potential enables its application in several critical areas of organic synthesis. This guide provides an in-depth exploration of its primary roles as a precursor to phosphonium ylides for the Wittig reaction and as a robust phase-transfer catalyst. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present data to contextualize its utility for researchers and professionals in drug development and chemical synthesis.
Core Properties and Synthesis
This compound (TMPB) is a white, water-soluble, and hygroscopic solid organophosphorus compound.[1][2][3] Its quaternary phosphonium structure, featuring a central phosphorus atom bonded to four methyl groups, confers significant thermal stability, often superior to analogous quaternary ammonium salts.[4]
| Property | Value | Source |
| Chemical Formula | C₄H₁₂BrP | [1][5] |
| Molar Mass | 171.02 g/mol | [2][5] |
| Appearance | White solid | [1] |
| CAS Number | 4519-28-2 | [5] |
| Solubility | Water-soluble | [1][2] |
The synthesis of TMPB is straightforward, typically achieved via the quaternization of trimethylphosphine with methyl bromide in a classic SN2 reaction.[1][2] This high-yielding reaction forms the stable phosphonium salt, which is the direct precursor for its subsequent applications.
Caption: Synthesis of TMPB via SN2 reaction.
Application I: Precursor for Wittig Reagents
The most prominent application of this compound in organic synthesis is as a precursor to methylenetrimethylphosphine, a fundamental phosphorus ylide (or Wittig reagent).[2] This ylide is a cornerstone of the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[6][7]
Mechanism of Ylide Formation and the Wittig Reaction
The process involves two discrete stages:
-
Ylide Generation: TMPB is treated with a strong base, such as butyllithium (BuLi) or sodium hydride (NaH), to deprotonate one of the methyl groups.[1][2] The electron-withdrawing, positively charged phosphorus atom acidifies the α-protons, facilitating their abstraction to form the nucleophilic ylide. This ylide is a resonance-stabilized species, often depicted as a zwitterion or with a double bond between carbon and phosphorus.[8]
-
Wittig Olefination: The generated ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a [2+2] cycloaddition, forming a transient four-membered ring intermediate known as an oxaphosphetane.[6][7] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in trimethylphosphine oxide, to yield the desired alkene.[6]
Caption: The Wittig reaction workflow using TMPB.
Experimental Protocol: Synthesis of β-Myrcene
This protocol outlines the synthesis of β-myrcene from neral using the Wittig reagent generated in situ from this compound.
Step 1: Preparation of the Ylide
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
Step 2: The Wittig Reaction
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of neral (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure β-myrcene.
Application II: Phase-Transfer Catalysis
This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., a solid/aqueous phase and an organic phase).[2][9] Phase-transfer catalysis is a cornerstone of green chemistry, often eliminating the need for expensive, anhydrous, or hazardous solvents.[10][11]
Mechanism of Phase-Transfer Catalysis
The core principle of PTC relies on the ability of the catalyst to act as a shuttle for reactive anions.[12][13]
-
Anion Exchange: In the aqueous or at the solid-liquid interface, the bromide anion of TMPB is exchanged for a reactant anion (e.g., CN⁻, OH⁻, RCOO⁻) to form a new phosphonium salt.
-
Phase Transfer: The lipophilic character of the tetramethylphosphonium cation [(CH₃)₄P]⁺ allows this newly formed ion pair to dissolve in the organic phase.
-
Reaction: Now in the organic phase, the "naked" anion is highly reactive and readily participates in the desired reaction (e.g., nucleophilic substitution, alkylation) with the organic substrate.[14][15]
-
Catalyst Regeneration: Upon reaction, the phosphonium cation pairs with the leaving group anion and migrates back to the aqueous/solid phase, where it can pick up another reactant anion, thus completing the catalytic cycle.
Phosphonium salts like TMPB are often preferred over ammonium salts for PTC at higher temperatures due to their superior thermal stability.[4][16]
Caption: Mechanism of phase-transfer catalysis.
Representative Application: Nucleophilic Substitution
TMPB can catalyze classic SN2 reactions, such as the cyanation of alkyl halides, which are often challenging due to the poor solubility of cyanide salts in organic solvents.
Reaction: R-Cl (organic) + NaCN (aqueous) --(TMPB)--> R-CN + NaCl
Protocol Outline:
-
Combine the alkyl chloride (e.g., 1-chlorooctane) in an organic solvent like toluene with a concentrated aqueous solution of sodium cyanide.
-
Add a catalytic amount of this compound (1-5 mol%).
-
Heat the biphasic mixture with vigorous stirring. The catalyst shuttles cyanide ions into the organic phase, enabling a smooth conversion to the corresponding nitrile.[14]
-
Monitor the reaction progress. Without the catalyst, this reaction would proceed extremely slowly, if at all.
Other Notable Applications
Beyond these primary roles, this compound finds utility in other specialized areas:
-
Ionic Liquids: Phosphonium salts are a class of ionic liquids known for their thermal stability.[17][18] TMPB and its derivatives can be used as solvents or co-solvents in various reactions, offering a non-volatile and potentially recyclable medium.[19]
-
Polymer Chemistry: It can act as a stabilizing agent or a catalyst in certain polymerization reactions.[9][20]
-
Coordination Chemistry: The deprotonated ylide derived from TMPB can serve as a ligand for transition metals, forming stable coordination complexes with unique catalytic properties.[2]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5][21]
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][22]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[21][22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic and should be protected from moisture.[2][3][21]
Conclusion
This compound is a deceptively simple yet highly effective reagent in organic chemistry. Its primary utility as a stable, reliable precursor for the Wittig reaction makes it indispensable for alkene synthesis. Furthermore, its efficacy as a thermally robust phase-transfer catalyst aligns with the principles of green chemistry, enabling efficient reactions across phase boundaries. For the research scientist and drug development professional, a thorough understanding of TMPB's properties and reaction mechanisms provides a powerful advantage in designing elegant and efficient synthetic routes.
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Whitepaper: Tetramethylphosphonium Bromide as a Foundational Precursor for Ylide Synthesis in Modern Drug Development
Abstract
In the landscape of synthetic organic chemistry, the precise and reliable formation of carbon-carbon double bonds is a cornerstone of molecular construction, particularly within pharmaceutical and materials science. The Wittig reaction, a Nobel Prize-winning transformation, stands as a paramount tool for this purpose. This technical guide delves into the foundational role of tetramethylphosphonium bromide as a precursor for the synthesis of methylenetrimethylphosphine, one of the simplest yet highly effective non-stabilized phosphorus ylides. We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Simple Salt
This compound, (CH₃)₄PBr, is a white, water-soluble, and often hygroscopic quaternary phosphonium salt.[1][2] While structurally unassuming, its significance in synthetic chemistry is profound, serving as a key starting material for generating a fundamental Wittig reagent.[1] The preparation of this salt is straightforward, typically achieved by the quaternization of trimethylphosphine with methyl bromide.[1][2]
Its primary utility lies in its deprotonation by a strong base to yield methylenetrimethylphosphine, [(CH₃)₃P=CH₂], a highly reactive, non-stabilized ylide.[2] This ylide is a powerful nucleophile used to convert aldehydes and ketones into terminal alkenes (a process known as methylenation) with high regioselectivity—a critical advantage over traditional elimination reactions which can often produce mixtures of isomers.[3][4]
The Core Transformation: From Phosphonium Salt to Nucleophilic Ylide
The conversion of the stable phosphonium salt into the reactive ylide is the pivotal step. This process hinges on the acidity of the protons on the carbon atoms attached to the positively charged phosphorus center.
Mechanism of Ylide Formation: The Deprotonation Step
The electron-withdrawing nature of the phosphonium cation (P⁺) increases the acidity of the adjacent C-H bonds, making them susceptible to abstraction by a sufficiently strong base.[5] For non-stabilized salts like this compound, which lack electron-withdrawing groups on the carbon, a very strong base is required to facilitate this deprotonation.[6][7] Organolithium reagents, such as n-butyllithium (BuLi), or sodium amide (NaNH₂) are commonly employed for this purpose.[2][7][8]
The reaction proceeds as follows: (CH₃)₄P⁺Br⁻ + BuLi → (CH₃)₃P=CH₂ + LiBr + BuH[2]
The resulting species, methylenetrimethylphosphine, is a resonance hybrid, often depicted in both its ylide (with formal charges) and phosphorane (with a P=C double bond) forms. The ylide form correctly emphasizes the nucleophilic character of the α-carbon.[8][9]
Caption: Deprotonation of the phosphonium salt.
Causality in Base Selection
The choice of base is not arbitrary; it is dictated by the stability of the target ylide. The pKa of the α-protons in an alkylphosphonium salt is approximately 22, necessitating a base whose conjugate acid has a pKa significantly higher than this value.[9]
| Base | Formula | Conjugate Acid | pKa of Conj. Acid | Suitability for (CH₃)₄PBr |
| n-Butyllithium | n-BuLi | Butane | ~50 | Excellent |
| Sodium Amide | NaNH₂ | Ammonia | ~38 | Good |
| Sodium Hydride | NaH | Hydrogen (H₂) | ~36 | Good |
| Potassium t-butoxide | KOtBu | t-Butanol | ~18 | Poor/Ineffective |
| Sodium Hydroxide | NaOH | Water | ~15.7 | Ineffective |
As the table illustrates, weaker bases like alkoxides or hydroxides are insufficient to deprotonate simple alkylphosphonium salts. They are, however, suitable for "stabilized" ylide precursors, where groups like esters or ketones on the α-carbon further acidify the protons.[7] For this compound, organolithiums are the gold standard, ensuring rapid and complete conversion to the ylide.
A Validated Protocol: In-Situ Generation and Use of Methylenetrimethylphosphine
The high reactivity and sensitivity of non-stabilized ylides mean they are almost always generated and used immediately (in situ) without isolation.[8] The following protocol is designed as a self-validating system, emphasizing anhydrous and anaerobic conditions to prevent premature quenching of the base and ylide.
Critical Safety & Handling Precautions
-
This compound: This compound is a skin and eye irritant.[10][11] It is also hygroscopic and should be stored in a desiccator or under an inert atmosphere.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][12]
-
Strong Bases (e.g., n-BuLi): n-Butyllithium is a pyrophoric liquid that reacts violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using syringe and Schlenk line techniques.[13]
-
Solvents: Anhydrous solvents are mandatory. Tetrahydrofuran (THF) is a common choice and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.[7]
Caption: Experimental workflow for ylide synthesis.
Detailed Step-by-Step Methodology
(For a 10 mmol scale reaction)
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon. Fit the flask with a rubber septum and a nitrogen inlet.
-
Reagent Addition: To the flask, add this compound (1.71 g, 10.0 mmol) followed by 40 mL of anhydrous THF via cannula or syringe. Stir to create a suspension.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with continuous stirring.
-
Deprotonation: Slowly, over 10-15 minutes, add n-butyllithium (e.g., 4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe. A color change may or may not be observed, but the suspension should become more homogeneous as the ylide forms.
-
Ylide Generation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation and formation of the methylenetrimethylphosphine ylide. The reagent is now ready for use.
-
Wittig Reaction: Prepare a solution of the desired aldehyde or ketone (10.0 mmol) in ~10 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride. Proceed with standard aqueous workup, extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), drying, and purification, typically by column chromatography, to isolate the alkene product.
Application in Synthesis: The Wittig Reaction Mechanism
The generated ylide is a potent nucleophile that readily attacks the electrophilic carbon of a carbonyl group. This initiates a sequence of events culminating in the formation of an alkene.
The classical mechanism involves the nucleophilic addition of the ylide to the carbonyl, forming a betaine intermediate.[3] This zwitterion then cyclizes to a four-membered ring known as an oxaphosphetane.[3][5] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane, which collapses to form the thermodynamically stable triphenylphosphine oxide (or in this case, trimethylphosphine oxide) and the desired alkene.[3] This final step is irreversible and ensures the high efficacy of the transformation.
Caption: Ylide addition to a carbonyl and decomposition.
Conclusion
This compound serves as an accessible, reliable, and fundamental precursor for the generation of methylenetrimethylphosphine, a non-stabilized Wittig reagent. Its proper handling and activation, through carefully controlled deprotonation with a strong base under inert conditions, provide chemists with a powerful tool for methylenation reactions. The principles and protocols outlined in this guide underscore the importance of understanding the causality behind experimental choices—from base selection to reaction conditions—to successfully harness the synthetic power of this versatile phosphonium salt in the pursuit of complex molecular targets.
References
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An In-depth Technical Guide to the Thermal Stability of Tetramethylphosphonium Bromide
This guide provides a comprehensive technical overview of the thermal stability of tetramethylphosphonium bromide ([(CH₃)₄P]Br). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the analytical techniques used to assess the thermal properties of this and similar quaternary phosphonium salts.
Introduction to this compound
This compound is a quaternary phosphonium salt composed of a central phosphorus atom bonded to four methyl groups, with a bromide anion.[1] It is a white, water-soluble solid that serves as a versatile reagent and precursor in various chemical syntheses.[1][2] Its applications include use as a phase-transfer catalyst, a precursor for phosphonium ylides in Wittig reactions, and in the preparation of ionic liquids and specialty chemicals for pharmaceuticals and agrochemicals.[2][3][4] For many of these applications, particularly those involving elevated temperatures, a thorough understanding of its thermal stability is paramount.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₄H₁₂BrP | [1] |
| Molar Mass | 171.02 g/mol | [5] |
| Appearance | White to pale yellow crystalline solid | [4] |
| CAS Number | 4519-28-2 | |
| Purity | Typically ≥96.0% | [4] |
Understanding Thermal Stability: Core Concepts
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For ionic compounds like this compound, decomposition involves the breaking of chemical bonds, leading to the formation of new, often volatile, products. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates decomposition or volatilization.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat changes.[6]
Predicted Thermal Behavior of this compound
While specific, publicly available experimental TGA and DSC data for this compound is limited, its thermal decomposition pathway can be predicted based on the chemistry of quaternary phosphonium salts. The expected decomposition mechanism involves the nucleophilic attack of the bromide anion on one of the methyl groups of the tetramethylphosphonium cation. This retro-SN2 reaction would yield volatile products: trimethylphosphine ((CH₃)₃P) and methyl bromide (CH₃Br).
Based on this predicted mechanism, the anticipated results from thermal analysis would be:
-
TGA Curve: A stable baseline with no significant mass loss until the onset of decomposition. This would be followed by a sharp, single-step mass loss corresponding to the complete volatilization of the trimethylphosphine and methyl bromide products.
-
DSC Curve: An endothermic peak corresponding to the melting of the salt, provided it melts before decomposing. This would be followed by an endothermic or exothermic peak associated with the decomposition process.
Experimental Protocols for Thermal Analysis
To empower researchers to determine the thermal stability of this compound or related compounds, detailed, self-validating experimental protocols for TGA and DSC are provided below. These protocols are designed to yield reliable and reproducible data.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for determining the decomposition temperature of this compound using TGA.
Diagram of the TGA Workflow
Caption: Workflow for TGA analysis of this compound.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum is recommended).
-
Record the exact mass.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to prevent oxidative decomposition.
-
Program the instrument with the following parameters:
-
Temperature Range: 25°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen
-
-
-
Data Acquisition:
-
Initiate the heating program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset), which is typically defined as the temperature at which a significant mass loss begins. This can be determined using the tangent method at the point of greatest slope on the mass loss curve.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol details the procedure for identifying the melting point and other thermal transitions of this compound.
Diagram of the DSC Workflow
Caption: Workflow for DSC analysis of this compound.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Weigh 2-5 mg of this compound into a tared aluminum DSC pan.
-
Hermetically seal the pan to prevent the loss of volatile decomposition products.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Program the instrument with the following parameters:
-
Temperature Program:
-
Hold at 25°C for 2 minutes.
-
Ramp from 25°C to 400°C at 10°C/min.
-
-
Atmosphere: Nitrogen
-
-
-
Data Acquisition:
-
Initiate the temperature program and record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and analyze any endothermic or exothermic peaks. An endothermic peak would indicate melting, while subsequent peaks could correspond to decomposition.
-
Determine the onset temperature and the peak maximum for each thermal event. The area under the peak can be integrated to determine the enthalpy change of the transition.
-
Factors Influencing Thermal Stability
The thermal stability of phosphonium salts can be influenced by several factors:
-
Anion Nucleophilicity: The nature of the anion plays a crucial role. More nucleophilic anions can more readily attack the cation, leading to a lower decomposition temperature.
-
Cation Structure: The alkyl chain length on the phosphonium cation can affect thermal stability, although this effect is generally less pronounced than the influence of the anion.
-
Impurities: The presence of impurities, such as residual reactants from synthesis (e.g., sodium bromide), can significantly lower the decomposition temperature.[7][8]
Applications Where Thermal Stability is Critical
The thermal stability of this compound is a key consideration in several applications:
-
Phase-Transfer Catalysis: In many organic reactions, phase-transfer catalysts are subjected to elevated temperatures. A high thermal stability ensures the catalyst remains active throughout the reaction.
-
Ionic Liquids: As a component in the synthesis of ionic liquids, the thermal stability of the precursor is important for the overall stability of the final product, which may be used in high-temperature applications such as electrolytes or solvents.[2]
-
Polymer Synthesis: When used as a stabilizing agent or catalyst in polymerization reactions, the compound must withstand the processing temperatures without degrading.[2]
Logical Relationship of Properties and Applications
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- 8. Influence of sodium bromide on the thermal decomposition of tetraphenylphosphonium montmorillonite [publica.fraunhofer.de]
A Researcher's Comprehensive Guide to the Safe Handling of Tetramethylphosphonium Bromide
This guide provides an in-depth exploration of the safety protocols and handling precautions for Tetramethylphosphonium bromide (TMPBr). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a nuanced understanding of the material's properties and the rationale behind recommended safety procedures. Our focus is on fostering a proactive safety culture through knowledge and practical, field-tested insights.
Understanding the Compound: Physicochemical Profile
This compound is a quaternary phosphonium salt, appearing as a white, water-soluble solid.[1][2] Its utility in synthetic chemistry, particularly as a precursor for generating phosphonium ylides for the Wittig reaction, makes it a valuable reagent in many research laboratories.[2] However, its chemical nature necessitates a thorough understanding of its properties to ensure safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂BrP | [1][3] |
| Molar Mass | 171.02 g/mol | [1][3] |
| Appearance | White to cream crystalline powder/solid | [1][4] |
| Solubility | Water-soluble | [1][2] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [2][4] |
The hygroscopic nature of TMPBr is a critical consideration for both storage and handling.[2][4] Absorption of moisture can lead to clumping, which can complicate accurate weighing and dispensing. More significantly, the presence of water could potentially influence certain reactions, making it imperative to store the compound in a tightly sealed container in a dry environment, often under an inert atmosphere.[2][5]
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
These classifications are not merely administrative; they reflect the compound's potential to cause harm upon contact. The "Warning" signal word underscores the need for caution.[1][3]
Routes of Exposure and Toxicological Profile
The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[6][7] Ingestion is a less common but still possible route of exposure in a laboratory setting.[7]
-
Inhalation: Inhaling the dust can lead to irritation of the respiratory tract.[6][8]
-
Skin Contact: Direct contact can cause skin irritation.[6][8] Prolonged or repeated exposure may lead to more severe irritation.[9]
-
Eye Contact: This is a significant risk, as the compound can cause serious eye irritation.[6][8]
-
Ingestion: While less likely, accidental ingestion may be harmful.[4]
It is crucial to note that for some related organophosphorus compounds, there is a potential for more severe toxicity, including being fatal if absorbed through the skin.[4][5] While the available data for TMPBr specifically points to irritation, the broader class of compounds to which it belongs warrants a high degree of caution.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7] A fume hood is the preferred engineering control, especially when handling larger quantities or when there is a risk of dust generation.[5] Local exhaust ventilation can also be effective.[5]
-
Safety Showers and Eyewash Stations: Facilities where this chemical is handled must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][10]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Rationale and Considerations | Source(s) |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield. | To protect against dust particles and splashes. Standard safety glasses are not sufficient. | [4][6][7] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing. | To prevent skin contact and irritation. Gloves should be inspected before use and changed regularly, or if contaminated. | [4][5][6][7] |
| Respiratory | A respirator may be necessary if handling large quantities, if dust is generated, or if ventilation is inadequate. | A full-face respirator may be used if exposure limits are exceeded or irritation is experienced. | [6] |
The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing exposure and maintaining the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[6]
-
Grounding: When transferring large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[6]
-
Personal Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[5][11] Contaminated clothing should be removed and washed before reuse.[6][7]
Storage
-
Environment: Store in a dry, cool, and well-ventilated place.[6][7]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[2][4]
-
Security: The storage area should be secure and accessible only to authorized personnel.[5][6]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [4][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6][7] |
The following diagram outlines the general emergency response workflow.
Caption: General emergency response workflow for incidents involving this compound.
Spills and Leaks
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate: Keep unnecessary personnel away from the spill area.[6]
-
Ventilate: Ensure adequate ventilation.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[6] Do not allow the chemical to enter drains.[6][7]
-
Clean-up: For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][7][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
Fire Fighting
While not considered a significant fire risk, containers may burn.[12]
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][7]
-
Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon oxides, phosphorus oxides, and hydrogen bromide.[7]
Waste Disposal
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] It should be treated as hazardous waste.[8] Do not discharge into sewer systems.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, if permissible by local regulations.[6]
Conclusion
This compound is a valuable research chemical, but its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the information in this guide into your laboratory's standard operating procedures, you can mitigate the risks associated with its handling and foster a safer research environment.
References
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrabutylphosphonium bromide, 98%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 357594, this compound. Retrieved from [Link]
- (Reference for general PPE best practices, not specific to this compound). The following PPE (Personal Protective Equipment)
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Fisher Scientific. (2024, February 16). SAFETY DATA SHEET: Tetraphenylphosphonium bromide. Retrieved from [Link]
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GHS hazard classification of Tetramethylphosphonium bromide
An In-Depth Technical Guide to the GHS Hazard Classification of Tetramethylphosphonium Bromide
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (TMPB), a quaternary phosphonium salt, finds application in various chemical syntheses. As with any laboratory chemical, a thorough understanding of its hazard profile is paramount for ensuring personnel safety and designing robust experimental protocols. This guide provides a detailed analysis of the Globally Harmonized System (GHS) classification of this compound (CAS: 4519-28-2). Moving beyond a simple recitation of classifications, this document delves into the underlying toxicological data, highlights critical data gaps, and contextualizes the hazards of TMPB through a comparative analysis with related phosphonium salts. Furthermore, it outlines standardized experimental workflows for hazard verification, grounding safety protocols in established scientific methodology.
GHS Hazard Profile of this compound
This compound is classified as a hazardous substance under GHS. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory tract. The official classification is based on aggregated data from multiple suppliers and regulatory bodies.[1]
GHS Labeling Elements
The following table summarizes the GHS labeling information for this compound.
| Element | Description |
| Pictogram | |
| Signal Word | Warning [1][2][3][4] |
| Hazard Class & Category | Skin Irritation (Category 2)[1][2][3][4]Serious Eye Irritation (Category 2/2A)[1][2][3][4]Specific Target Organ Toxicity – Single Exposure (STOT-SE Category 3), Respiratory Tract Irritation[1][2][3][4] |
| Hazard Statements | H315: Causes skin irritation.[1][2][3][4]H319: Causes serious eye irritation.[1][2][3][4]H335: May cause respiratory irritation.[1][2][3][4] |
Precautionary Statements (Selected)
A comprehensive list of precautionary statements is available in safety data sheets. Key statements for laboratory practice include:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[4]
-
-
Storage:
Toxicological Basis for Classification
The GHS classification stems from evidence of the substance's potential to cause reversible damage upon contact. It is crucial to understand that for many specific toxicological endpoints, comprehensive data for this compound is not available.
Assessed Hazards
-
Skin Irritation (Category 2): This classification is based on evidence that exposure can cause skin inflammation, characterized by symptoms such as itching, scaling, reddening, or blistering.[4] The mechanism, while not formally elucidated, is likely due to the ionic nature of the salt disrupting the stratum corneum barrier.
-
Serious Eye Irritation (Category 2A): The substance is considered to cause significant, but reversible, eye irritation upon contact.[3][4] Symptoms may include redness, pain, and watering.[4] This necessitates the mandatory use of safety goggles or a face shield when handling the solid or its solutions.
-
STOT-SE (Category 3): This classification pertains specifically to transient respiratory tract irritation.[2][3][4] Inhalation of TMPB dust can irritate the lungs and respiratory system, underscoring the need for handling within a fume hood or with adequate local exhaust ventilation.
Critical Data Gaps
For a research audience, understanding what is not known is as important as what is. The principle of "absence of evidence is not evidence of absence" should guide risk assessment. For TMPB, significant data gaps exist.
| Toxicological Endpoint | Status | Implication for Researchers |
| Acute Toxicity (Oral, Dermal, Inhalation) | No quantitative data (e.g., LD50) available.[2][4] | While not classified as acutely toxic, the potential for harm upon ingestion, skin absorption, or high-concentration inhalation cannot be ruled out. Treat as potentially harmful. |
| Respiratory/Skin Sensitization | No data available.[3] | The potential to cause allergic reactions upon repeated contact is unknown. Researchers should be vigilant for any signs of sensitization. |
| Germ Cell Mutagenicity | No data available.[2][3] | The potential to cause genetic mutations is unknown. |
| Carcinogenicity | Not listed by IARC, NTP, ACGIH, or OSHA.[3] | While there is no current evidence of carcinogenicity, comprehensive studies may not have been performed. |
| Reproductive Toxicity | No data available.[2][3] | The potential for adverse effects on fertility or development is unknown. |
| STOT – Repeated Exposure | No data available.[2][3] | The effects of chronic or repeated low-level exposure have not been determined. |
The Importance of Specificity: A Comparative Analysis
A common pitfall in chemical safety is assuming that structurally similar compounds have identical hazard profiles. The family of quaternary phosphonium bromides demonstrates the fallacy of this assumption. The nature of the alkyl or aryl substituent on the phosphorus atom dramatically influences the toxicological properties.
| Compound | Key GHS Hazard Classifications | Signal Word |
| This compound | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2][3][4] | Warning |
| Tetrabutylphosphonium Bromide | Acute Tox. (Oral) 4, Acute Tox. (Dermal) 2/3, Skin Irrit. 2, Serious Eye Damage 1 [5][6] | Danger |
| Methyltriphenylphosphonium Bromide | Acute Tox. (Oral) 3 , Aquatic Chronic 2 [7] | Danger |
Scientific Insight: The transition from the small methyl groups in TMPB to the larger, more lipophilic butyl groups in tetrabutylphosphonium bromide introduces a significantly more severe hazard profile, including fatal dermal toxicity and the risk of irreversible eye damage (Category 1).[5] The introduction of phenyl groups, as in methyltriphenylphosphonium bromide, leads to high oral toxicity and environmental hazards.[7] This illustrates a critical principle for drug development professionals: subtle changes in molecular structure can lead to profound differences in biological activity and toxicity. Hazard assessments must be conducted on a case-by-case basis.
Methodologies for Hazard Verification
To ensure the trustworthiness of safety data, classifications should be verifiable through standardized protocols. The following outlines modern, in vitro methodologies compliant with OECD guidelines, which reduce reliance on animal testing while providing robust data.
Protocol: In Vitro Skin Irritation Assessment (OECD 439)
This protocol uses a Reconstructed Human Epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.
Workflow:
-
Preparation: Reconstituted human epidermis tissues are equilibrated in culture medium.
-
Application: A measured dose of this compound (typically as a solution or fine powder) is applied topically to the tissue surface.
-
Incubation: The treated tissues are incubated for a specific duration (e.g., 60 minutes) to allow for interaction.
-
Rinsing: The test chemical is thoroughly washed from the tissue surface.
-
Post-Incubation: Tissues are transferred to fresh medium and incubated for an extended period (e.g., 42 hours) to allow for cytotoxic effects to manifest.
-
Viability Assay: Tissue viability is assessed using a quantitative colorimetric assay, most commonly the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.
-
Classification: If the mean tissue viability is reduced below a defined threshold (≤ 50%) relative to negative controls, the substance is classified as a skin irritant.
Caption: OECD 492 Workflow for Eye Irritation.
Conclusion and Recommendations
The GHS classification of this compound as a skin, eye, and respiratory irritant (Warning, H315, H319, H335) is well-supported by available data. [1][2][3][4]Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of engineering controls (fume hoods) and appropriate personal protective equipment (gloves, eye protection).
The primary takeaway for a scientific audience is the critical importance of nuance in hazard assessment. The significant toxicological data gaps for TMPB and the divergent hazard profiles among closely related phosphonium salts mandate a cautious approach. Assumptions of safety based on structural similarity are not scientifically valid and pose a potential risk. All new compounds, regardless of their relation to known substances, must be treated as having an unknown hazard profile until a thorough, substance-specific risk assessment is completed.
References
-
SAFETY DATA SHEET - Fisher Scientific. (2024-02-16). Fisher Scientific. [Link]
-
Material Safety Data Sheet - Tetrabutylphosphonium bromide, 98% - Cole-Parmer. Cole-Parmer. [Link]
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This compound | C4H12BrP | CID 357594 - PubChem. National Institutes of Health. [Link]
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The Versatile Role of Tetramethylphosphonium Bromide in Modern Coordination Chemistry: A Technical Guide
Foreword: Beyond a Simple Salt - Unveiling the Potential of [P(CH₃)₄]Br
In the vast landscape of coordination chemistry, the selection of appropriate starting materials is paramount to the successful synthesis of novel metal complexes with desired properties. While often relegated to the role of a simple counterion, tetramethylphosphonium bromide, [P(CH₃)₄]Br, emerges as a remarkably versatile and multifaceted reagent. Its true potential extends far beyond charge balancing, offering unique opportunities in crystal engineering and as a precursor to highly reactive ligands. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide an in-depth exploration of the core applications of this compound in coordination chemistry. We will delve into its function as a non-coordinating cation, its emerging role as a structure-directing agent, and its pivotal use as a precursor for the synthesis of valuable ylide ligands, unlocking pathways to novel coordination compounds. Through a blend of theoretical insights, practical experimental protocols, and detailed characterization data, this guide will illuminate the causality behind experimental choices and empower researchers to harness the full potential of this unassuming yet powerful chemical tool.
I. Physicochemical Properties and Safe Handling of this compound
This compound is a white, water-soluble, and hygroscopic solid.[1] It is crucial to store it under an inert atmosphere, away from moisture and oxidizing agents to maintain its integrity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂BrP | [2] |
| Molar Mass | 171.02 g/mol | [1] |
| Appearance | White solid | [2] |
| CAS Number | 4519-28-2 | [1] |
| InChI Key | ZTXFOCMYRCGSMU-UHFFFAOYSA-M | [1] |
Safety Precautions:
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5]
II. The Tetramethylphosphonium Cation as a Non-Coordinating Counterion
In the synthesis of anionic metal complexes, the choice of counterion is critical. An ideal counterion should be chemically inert, bulky enough to prevent strong ion pairing, and should not interfere with the coordination sphere of the metal center. The tetramethylphosphonium cation, [P(CH₃)₄]⁺, often fulfills these criteria, acting as a "spectator" ion that provides charge balance while having minimal interaction with the anionic metallic species.
A prime example of this application is in the synthesis of novel aluminate complexes. The reaction of tris(trimethylsilyl)phosphine with dimethylaluminum chloride in 1,2-dimethoxyethane unexpectedly yields tetramethylphosphonium dichlorodimethylaluminate, [(CH₃)₄P]⁺[(CH₃)₂AlCl₂]⁻.[6]
Experimental Protocol: Synthesis of Tetramethylphosphonium Dichlorodimethylaluminate [6]
-
Under an inert argon atmosphere, dissolve tris(trimethylsilyl)phosphine in anhydrous n-hexane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethylaluminum chloride in n-hexane to the stirred phosphine solution over a period of 2 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours. A colorless solid will precipitate.
-
Remove the solvent and any excess dimethylaluminum chloride under reduced pressure.
-
Wash the resulting solid with cold n-hexane.
-
Dissolve the solid in 1,2-dimethoxyethane and stir for 12 hours.
-
Slow recrystallization at 25 °C over 3 weeks yields colorless crystals of [(CH₃)₄P]⁺[(CH₃)₂AlCl₂]⁻.
Structural Insights:
Single-crystal X-ray diffraction analysis reveals that in [(CH₃)₄P]⁺[(CH₃)₂AlCl₂]⁻, both the phosphorus and aluminum atoms are tetrahedrally coordinated.[6] The tetramethylphosphonium cation maintains its tetrahedral geometry, and the dichlorodimethylaluminate anion exhibits a distorted tetrahedral structure.[6]
Table 2: Selected Bond Lengths and Angles for [(CH₃)₄P]⁺[(CH₃)₂AlCl₂]⁻ [6]
| Bond | Length (Å) | Angle | Degree (°) |
| P-C (mean) | 1.787 | C-P-C (range) | 108.8 - 110.2 |
| Al-Cl (mean) | 2.224 | Cl-Al-Cl | 103.4 |
| Al-C (mean) | 1.966 | C-Al-C | 120.3 |
The P-C bond lengths in the cation are consistent with those expected for a tetralkylphosphonium salt, and the Al-Cl and Al-C bond lengths in the anion are typical for such aluminate species. The lack of any significant covalent interaction between the cation and the anion underscores the role of the tetramethylphosphonium ion as a non-coordinating counterion.
Logical Flow: The Importance of a Non-Coordinating Cation
Caption: Role of [P(CH₃)₄]⁺ as a non-coordinating counterion.
III. This compound as a Precursor to Ylide Ligands
One of the most powerful applications of this compound in coordination chemistry is its role as a precursor to the highly reactive methylenetrimethylphosphine ylide, (CH₃)₃P=CH₂. This ylide and its derivatives are potent ligands capable of forming stable complexes with a variety of transition metals.
The synthesis of the ylide is achieved through deprotonation of this compound with a strong base, such as butyllithium (BuLi).[7]
(CH₃)₄PBr + BuLi → (CH₃)₃P=CH₂ + LiBr + BuH [7]
The resulting ylide can be further deprotonated to generate a dianionic reagent, which is a versatile building block for more complex coordination compounds.[7]
(CH₃)₃P=CH₂ + BuLi → (CH₃)₂P(CH₂)₂Li + BuH [7]
This lithiated species is a precursor to a variety of coordination complexes, a notable example being the dicuprous complex, Cu₂[(Me₂P(CH₂)₂]₂.[7]
Experimental Protocol: Synthesis of the Dicuprous Complex from this compound (Adapted from literature procedures)
Caution: This synthesis involves pyrophoric and moisture-sensitive reagents. All operations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Anhydrous solvents are essential.
Part A: Synthesis of Methylenetrimethylphosphine [7]
-
Suspend this compound in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred suspension. A white precipitate of lithium bromide will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting solution of methylenetrimethylphosphine in diethyl ether/hexanes can be used directly in the next step or isolated by careful removal of the solvent under vacuum after filtering off the lithium bromide.
Part B: Synthesis of the Lithiated Ylide [7]
-
To the solution of methylenetrimethylphosphine from Part A, add a second equivalent of n-butyllithium in hexanes at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours. The solution of (CH₃)₂P(CH₂)₂Li is now ready for use.
Part C: Synthesis of the Dicopper Complex
-
In a separate Schlenk flask, prepare a suspension of copper(I) bromide in anhydrous diethyl ether.
-
Cool both the lithiated ylide solution and the copper(I) bromide suspension to -78 °C.
-
Slowly add the lithiated ylide solution to the stirred suspension of copper(I) bromide.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The resulting mixture will contain the dicopper complex. The product can be isolated and purified by filtration, removal of the solvent under vacuum, and recrystallization from an appropriate solvent such as toluene or THF.
Reaction Pathway: From Phosphonium Salt to Dicopper Complex
Caption: Synthetic pathway to a dicopper complex from [P(CH₃)₄]Br.
IV. The Tetramethylphosphonium Cation in Crystal Engineering
While the use of larger, more sterically demanding organic cations as structure-directing agents in the synthesis of coordination polymers and metal-organic frameworks (MOFs) is well-established, the role of smaller cations like tetramethylphosphonium is an emerging area of interest. The size, shape, and charge distribution of the [P(CH₃)₄]⁺ cation can influence the packing of coordination networks, potentially leading to novel topologies and properties.
Although specific examples of tetramethylphosphonium as a structure-directing agent for coordination polymers are not yet widely reported in the literature, the principles of crystal engineering suggest its potential in this area. The cation can influence the formation of the crystalline lattice through a combination of electrostatic interactions and space-filling effects. In systems with anionic coordination polymer chains or layers, the tetramethylphosphonium cations would reside in the interstitial spaces, and their arrangement could dictate the overall three-dimensional architecture.
Future research in this area could involve the systematic use of [P(CH₃)₄]Br in the synthesis of anionic coordination polymers with various metal ions and bridging ligands to explore its templating effects.
V. Conclusion and Future Outlook
This compound is far more than a simple salt in the realm of coordination chemistry. Its utility as a non-coordinating cation for the crystallization of anionic metal complexes and its pivotal role as a precursor to highly reactive ylide ligands make it an invaluable tool for the synthesis of novel coordination compounds. The exploration of its potential as a structure-directing agent in crystal engineering presents an exciting frontier for future research. As our understanding of the subtle interplay between counterions, ligands, and metal centers continues to grow, the strategic application of versatile reagents like this compound will undoubtedly lead to the discovery of new materials with unique structures and functionalities, with potential impacts in catalysis, materials science, and drug development.
VI. References
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Bani-Fwaz, M. Z. (2020). Synthesis and X-ray crystal structure of novel tetramethylphosphonium dichlorodimethylaluminate. Inorganic and Nano-Metal Chemistry, 50(10), 1265-1270. [Link]
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Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]
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Coordination Chemistry - Transition Metal (Ion) Complexes - YouTube. (2014, April 27). Retrieved December 12, 2025, from [Link]
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Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - Chemical Science (RSC Publishing). (2024, April 11). Retrieved December 12, 2025, from [Link]
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Transition Metals and Coordination Chemistry. (n.d.). Retrieved December 12, 2025, from [Link]
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Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science - RSC Publishing. (n.d.). Retrieved December 12, 2025, from [Link]
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Klein, H. F. (1978). Trimethylphosphonium Methylide (Trimethyl Methylenephosphorane). Inorganic Syntheses, 18, 138–140. [Link]
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An In-depth Technical Guide to the Fundamental Principles of Phase Transfer Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Phase Transfer Catalysis (PTC) is a powerful and versatile synthetic methodology that circumvents the challenge of reacting chemical species located in separate, immiscible phases. By employing a catalytic agent to transport a reactant across the phase boundary, PTC enables reactions between, for example, water-soluble nucleophiles and organic-soluble substrates. This technique has become indispensable in industrial and academic laboratories, particularly in the synthesis of pharmaceuticals and fine chemicals, due to its mild reaction conditions, high yields, operational simplicity, and alignment with the principles of green chemistry.[1][2][3] This guide provides a comprehensive exploration of the core principles of PTC, from its fundamental mechanisms to catalyst selection, experimental design, and key applications in modern drug development.
The Core Problem: Overcoming Phase Immiscibility
In synthetic organic chemistry, a frequent challenge arises when one reactant is soluble in an organic solvent while the other, often an inorganic salt, is soluble only in water.[4] Due to the immiscibility of these phases, the reactants are segregated, and the reaction can only occur at the minuscule interface between the two liquids. This results in impractically slow reaction rates.[5] For decades, the solution was to use expensive, and often hazardous, polar aprotic solvents like DMSO or DMF that could dissolve both species.[4][6] However, these solvents are difficult to remove and recycle, presenting significant process and environmental challenges.[6][7]
Phase Transfer Catalysis, a term first coined by Charles Starks in 1971, offers an elegant solution.[1][6] It introduces a "phase-transfer agent" or catalyst that acts like a shuttle, escorting a reactant from one phase (e.g., the aqueous phase) into the other (the organic phase), where the reaction can proceed rapidly.[8][9][10]
The Catalytic Cycle: Mechanism of Action
The efficacy of PTC lies in the catalyst's ability to transiently form an ion pair with the reactant anion. This new ion pair is lipophilic (organic-soluble) due to the catalyst's structure, allowing it to migrate across the phase boundary.[9] Once in the organic phase, the anion is in a highly reactive state, as it is poorly solvated and its association with the bulky catalyst cation is weak.[10][11] After the reaction occurs, the catalyst shuttles the leaving group anion back to the aqueous phase, completing the catalytic cycle. Two primary mechanisms describe this process: the Starks extraction mechanism and the Makosza interfacial mechanism.
Starks' Extraction Mechanism
The more common mechanism, particularly for simple nucleophilic substitutions, is the Starks' extraction mechanism.[6][12] In this model, the catalyst physically moves back and forth between the two phases.
The cycle can be broken down into four key steps for a typical nucleophilic substitution (RX + Y⁻ → RY + X⁻):
-
Anion Exchange: In the aqueous phase, the phase-transfer catalyst cation (Q⁺) exchanges its initial anion (X⁻) for the reactant anion (Y⁻) from the inorganic salt (M⁺Y⁻).
-
Phase Transfer: The newly formed, lipophilic ion pair (Q⁺Y⁻) migrates from the aqueous phase across the interface into the bulk organic phase.[6]
-
Organic Phase Reaction: In the organic phase, the "naked" and highly reactive anion (Y⁻) reacts with the organic substrate (RX) to form the desired product (RY). This step also generates the catalyst paired with the leaving group anion (Q⁺X⁻).
-
Catalyst Regeneration: The catalyst ion pair (Q⁺X⁻) returns to the aqueous phase, where it can begin the cycle anew.[9]
Below is a diagram illustrating the Starks' extraction mechanism.
Caption: The Starks' extraction mechanism for PTC.
Makosza's Interfacial Mechanism
An alternative pathway, the Makosza interfacial mechanism, is often invoked for reactions involving the generation of carbanions or carbenes from weak organic acids using a strong base (e.g., concentrated NaOH).[7][13][14] In this model, the catalyst, which is highly lipophilic, remains almost exclusively in the organic phase or at the interface.[13]
-
Interfacial Deprotonation: The deprotonation of the organic substrate (e.g., a C-H acid) occurs at the interface between the two phases by the base (e.g., OH⁻).[11]
-
Ion Pair Formation: The catalyst cation (Q⁺), residing at the interface, immediately forms an ion pair with the newly generated organic anion.
-
Migration and Reaction: This ion pair then moves into the bulk organic phase where the reaction with the electrophile takes place.[11]
This mechanism is crucial for understanding reactions where the base anion (like OH⁻) is highly hydrated and thus has very low solubility in the organic phase, making its extraction by the catalyst unfavorable.[15]
The Heart of the Matter: Types of Phase Transfer Catalysts
The selection of the catalyst is paramount to the success of a PTC reaction.[16] The ideal catalyst must balance lipophilicity (to enter the organic phase) with sufficient charge separation to ensure the transferred anion remains highly reactive.[10]
| Catalyst Type | Key Characteristics | Advantages | Disadvantages |
| Quaternary Ammonium Salts | R₄N⁺X⁻ (e.g., TBAB, TEBA) | Inexpensive, widely available, moderately stable.[1][4] | Can decompose at high temperatures or under strongly basic conditions (Hofmann elimination).[1] Recovery can be difficult. |
| Quaternary Phosphonium Salts | R₄P⁺X⁻ (e.g., HDBPBr) | More thermally stable than ammonium salts.[1][8] Effective for reactions requiring higher temperatures. | More expensive than ammonium salts, less stable under strongly basic conditions.[1][7] |
| Crown Ethers | Cyclic polyethers (e.g., 18-Crown-6) | Excellent at complexing alkali metal cations (like K⁺), making the associated anion highly reactive.[2][17] Stronger catalytic ability than onium salts.[7] | High cost, toxicity, and difficulty in removal from the product have limited widespread industrial use.[2][4] |
| Cryptands | Bicyclic or polycyclic polyethers | Form highly stable complexes with metal cations, providing very "naked" and reactive anions.[17] | Very expensive, primarily used in specialized laboratory applications. |
| Polyethylene Glycols (PEGs) | H(OCH₂CH₂)ₙOH | Inexpensive, low toxicity, effective for certain reactions.[1] Can complex metal cations similarly to crown ethers. | Generally lower activity compared to onium salts or crown ethers. |
TBAB: Tetrabutylammonium bromide; TEBA: Benzyltriethylammonium chloride; HDBPBr: Hexadecyltributylphosphonium bromide.
Optimizing Performance: Factors Influencing PTC Efficiency
The rate and yield of a PTC reaction are governed by a complex interplay of several factors. Understanding these allows for rational process optimization.
-
Catalyst Structure: The lipophilicity of the catalyst is critical. Cations with longer alkyl chains (e.g., tetrahexylammonium) partition more effectively into the organic phase, facilitating transfer.[11] However, excessively bulky catalysts can hinder transfer rates by reducing their concentration at the interface.[18]
-
Nature of the Anion: The transferability of an anion from the aqueous to the organic phase is inversely related to its hydration energy. Large, "soft" anions with low charge density (e.g., I⁻, SCN⁻) are easily transferred, while small, "hard," highly hydrated anions (e.g., F⁻, OH⁻) are transferred poorly.[18]
-
Agitation/Stirring Rate: In many PTC systems, the reaction rate is limited by the mass transfer of the catalyst-anion pair across the interface.[6] Increasing the stirring speed increases the interfacial surface area, which can dramatically accelerate the reaction rate, especially in transfer-rate-limited reactions.[15][18]
-
Solvent: The choice of the organic solvent is important. Highly nonpolar solvents can lead to high interfacial tension, reducing the interfacial area.[18] Solvents with moderate polarity are often optimal.
-
Water Concentration: The amount of water co-extracted into the organic phase with the catalyst-anion pair can affect reactivity.[1] A highly hydrated anion is less nucleophilic.[6][11] Therefore, using concentrated aqueous solutions of the inorganic salt is often beneficial as it reduces the activity of water and promotes anion transfer.
PTC in Practice: An Experimental Protocol
To illustrate the practical application of these principles, a detailed protocol for a classic Solid-Liquid PTC reaction—the O-alkylation of salicylamide—is provided. This reaction is a key step in the synthesis of ethenzamide, a common analgesic.
Synthesis of Ethenzamide via Solid-Liquid PTC
Caption: Experimental workflow for PTC synthesis of Ethenzamide.
Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine salicylamide (10.0 g), anhydrous potassium carbonate (K₂CO₃, solid base, 15.0 g), and tetrabutylammonium bromide (TBAB, 1.0 g) as the phase-transfer catalyst.
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Alkylation: Begin vigorous stirring and heat the mixture to 80°C. Add diethyl sulfate (alkylating agent) dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the temperature and stirring for 2-3 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of fresh toluene.
-
Aqueous Work-up: Transfer the combined organic filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining catalyst and inorganic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethenzamide.[3]
Applications in Drug Development and Green Chemistry
PTC is not merely an academic curiosity; it is a cornerstone of industrial chemical synthesis, particularly for pharmaceuticals, agrochemicals, and polymers.[1][14][19]
-
Pharmaceutical Synthesis: PTC is employed in the synthesis of numerous active pharmaceutical ingredients (APIs).[20][21] It is particularly valuable for alkylation reactions on O, N, C, and S atoms, which are common steps in building complex drug molecules.[21] Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have enabled the large-scale asymmetric synthesis of enantiomerically pure compounds, a critical requirement for modern pharmaceuticals.[2][22][23][24]
-
Green Chemistry: PTC is inherently a "green" technology.[1][20] Its advantages align perfectly with the 12 Principles of Green Chemistry:
-
Reduces Waste: Higher yields and fewer byproducts lead to less waste.[2]
-
Safer Solvents: It eliminates the need for hazardous polar aprotic solvents, allowing the use of water and less harmful organic solvents.[2][20]
-
Energy Efficiency: Reactions often proceed under milder temperature and pressure conditions, saving energy.[14][20]
-
Catalysis: By definition, it uses a small, catalytic amount of the transfer agent, which is more efficient than using stoichiometric reagents.
-
Conclusion
Phase Transfer Catalysis is a fundamentally enabling technology that provides elegant and practical solutions to the persistent problem of multiphase reactions. By understanding the core principles of the catalytic cycle, the distinct roles of different catalyst types, and the key factors that govern reaction efficiency, researchers and drug development professionals can leverage PTC to design more efficient, cost-effective, and environmentally sustainable synthetic routes. Its continued application and the development of novel, recyclable, and more active catalysts will ensure that PTC remains a vital tool in the chemical sciences for years to come.[7]
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PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (n.d.). Journal For Basic Sciences. Retrieved December 31, 2025, from [Link]
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1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects - Wiley-VCH. (n.d.). Wiley-VCH. Retrieved December 31, 2025, from [Link]
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Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics. Retrieved December 31, 2025, from [Link]
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Phase Transfer Catalysis | Dalal Institute. (n.d.). Dalal Institute. Retrieved December 31, 2025, from [Link]
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A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy. Retrieved December 31, 2025, from [Link]
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The Basic Principle of Phase‐Transfer Catalysis and Some Mechanistic Aspects. (n.d.). Wiley Online Library. Retrieved December 31, 2025, from [Link]
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Phase transfer catalysis (PTC) - OperaChem. (2023). OperaChem. Retrieved December 31, 2025, from [Link]
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Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Princeton University. Retrieved December 31, 2025, from [Link]
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A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022). Biomedres. Retrieved December 31, 2025, from [Link]
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The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications - ijstr. (n.d.). International Journal of Scientific & Technology Research. Retrieved December 31, 2025, from [Link]
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Recent Development and Application of Chiral Phase-Transfer Catalysts - ACS Publications. (n.d.). American Chemical Society. Retrieved December 31, 2025, from [Link]
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"A Minireview of Phase-Transfer Catalysis and Recent Trends" - ResearchGate. (2022). ResearchGate. Retrieved December 31, 2025, from [Link]
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Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
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Full article: Phase Transfer Catalysis: Fundamentals and Selected Systems. (2007). Taylor & Francis Online. Retrieved December 31, 2025, from [Link]
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Phase Transfer Catalysis: Mechanism, Advantages, Application - Science Info. (2023). Science Info. Retrieved December 31, 2025, from [Link]
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PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.). Acta Poloniae Pharmaceutica. Retrieved December 31, 2025, from [Link]
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Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. (n.d.). CORE. Retrieved December 31, 2025, from [Link]
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PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). World Journal of Pharmaceutical Research. Retrieved December 31, 2025, from [Link]
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Methodological & Application
Application Notes and Protocols: Tetramethylphosphonium Bromide as a High-Efficacy Phase Transfer Catalyst
Introduction: Overcoming Immiscibility in Chemical Synthesis
In the landscape of organic and medicinal chemistry, many crucial reactions are hindered by the mutual insolubility of reactants. Ionic nucleophiles, often soluble only in aqueous media, must react with organic substrates that are soluble only in nonpolar organic solvents. This phase barrier leads to impractically slow reaction rates, necessitating harsh conditions or expensive, anhydrous polar aprotic solvents. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this challenge.[1][2][3] PTC utilizes a catalyst to transport a reactant from one phase to another where the reaction can proceed efficiently.[2][4] This technique not only accelerates reaction rates but also leads to higher yields, fewer byproducts, and aligns with the principles of green chemistry by reducing the need for hazardous organic solvents.[1][2][5]
Quaternary phosphonium salts, such as Tetramethylphosphonium Bromide ((CH₃)₄PBr), are a class of highly effective phase transfer catalysts.[4][6] Their efficacy often surpasses that of their quaternary ammonium counterparts due to the larger, more polarizable nature of the phosphorus atom, which leads to a looser, more reactive ion pair with the transported anion.[7] Furthermore, phosphonium salts exhibit superior thermal and chemical stability, being less susceptible to degradation pathways like Hofmann elimination that can plague ammonium salts under basic conditions.[6]
This guide provides a comprehensive overview of this compound, its mechanism of action, and a detailed protocol for its application in a classic nucleophilic substitution reaction: the Williamson ether synthesis.
Physicochemical Properties of this compound
This compound is a white, water-soluble solid organophosphorus compound.[8][9] Its key properties are summarized below, providing essential data for its handling and application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₄H₁₂BrP | [8] |
| Molar Mass | 171.02 g/mol | [9][10] |
| Appearance | White solid | [8] |
| CAS Number | 4519-28-2 | [8] |
| Solubility | Water-soluble | [8][9] |
| Purity (Typical) | ≥98% | [2] |
Mechanism of Phase Transfer Catalysis
The power of this compound lies in its ability to act as a shuttle for anions across the aqueous-organic phase boundary. The lipophilic tetramethylphosphonium cation, [P(CH₃)₄]⁺, forms an ion pair with the reactive anion in the aqueous phase. This ion pair is sufficiently soluble in the organic phase to migrate across the interface, delivering the "naked" and highly reactive anion to the organic substrate.
Caption: Step-by-step workflow for the synthesis of Butyl Phenyl Ether.
Step-by-Step Procedure
-
Preparation of the Nucleophile:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (e.g., 4.7 g, 50 mmol).
-
Add toluene (40 mL) as the organic solvent.
-
Prepare a solution of sodium hydroxide (2.2 g, 55 mmol) in 10 mL of water. Add this aqueous solution to the flask. Causality: The strong base deprotonates the phenol to form the sodium phenoxide nucleophile, which is soluble in the aqueous phase. [11]2. Addition of the Catalyst:
-
Add this compound (e.g., 0.34 g, 2 mmol, 4 mol%) to the biphasic mixture. Causality: The catalyst is required to transport the phenoxide anion from the aqueous phase into the organic toluene phase where the 1-bromobutane resides.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Slowly add 1-bromobutane (e.g., 7.5 g, 55 mmol) dropwise to the refluxing mixture.
-
Continue to heat at reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Vigorous stirring is crucial to maximize the interfacial surface area between the two phases, facilitating efficient catalyst transport.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel. Separate the aqueous layer.
-
Wash the organic layer sequentially with 20 mL of 10% aqueous NaOH (to remove any unreacted phenol), 20 mL of water, and finally 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure butyl phenyl ether.
-
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that stirring was sufficiently vigorous. The catalyst loading can be increased (e.g., to 5-10 mol%), or a more lipophilic phosphonium salt could be trialed if the substrate is particularly nonpolar.
-
Incomplete Reaction: An extended reaction time may be necessary. Confirm the purity of the starting materials, as water content can affect the nucleophile's reactivity.
-
Catalyst Stability: Phosphonium salts are generally stable but can degrade at very high temperatures or under strongly basic conditions over extended periods. [2][7]If degradation is suspected, using fresh catalyst and minimizing reaction time is advised.
Conclusion
This compound serves as a robust and efficient phase transfer catalyst for promoting reactions between immiscible phases. Its high thermal stability and catalytic activity make it a valuable tool for researchers in organic synthesis and drug development. The provided protocol for the Williamson ether synthesis demonstrates a practical application, which can be adapted for a wide range of nucleophilic substitution reactions, ultimately enabling cleaner, faster, and more efficient chemical transformations.
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Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Nucleophilic Substitution Reaction (PART-11, PPT-26). Available from: [Link]
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Scribd. N-Butyl Phenyl Ether Synthesis Report. Available from: [Link]
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ResearchGate. Green synthesis of n-butyl phenyl ether in ionic liquid. Available from: [Link]
-
Unidentified Source. Write equations showing practical Williamson syntheses of the following ethers: (a) t-butyl... Available from: [Link]
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Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
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Application Notes & Protocols: The Mechanism and Utility of Tetramethylphosphonium Bromide in Phase Transfer Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Overcoming the Phase Divide in Chemical Synthesis
In the landscape of organic synthesis, the challenge of reacting chemical species that reside in immiscible phases is a persistent hurdle. Many organic substrates are soluble only in nonpolar organic solvents, while the requisite nucleophiles or reagents are often inorganic salts, soluble only in an aqueous phase.[1][2] This phase incompatibility severely limits reaction rates, as the interaction between reactants is confined to the minuscule area of the phase interface.[3] Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution, creating a conduit for reactants to traverse the phase boundary, thereby accelerating reactions and enhancing efficiency.[4][5] This technology is a cornerstone of Green Chemistry, often reducing the need for harsh organic solvents and enabling the use of water.[1][6]
At the heart of this technique are phase transfer agents, with quaternary onium salts—both ammonium and phosphonium—being the most prominent.[7][8] This document provides a detailed exploration of Tetramethylphosphonium Bromide ((CH₃)₄PBr), a representative quaternary phosphonium salt, elucidating its mechanism of action, key advantages, and practical applications in a research and development setting.
The Phosphonium Advantage: Why Choose a Phosphonium Salt?
While structurally similar to their quaternary ammonium counterparts, quaternary phosphonium salts like this compound offer distinct advantages, primarily rooted in the fundamental differences between the central nitrogen and phosphorus atoms.
-
Enhanced Thermal and Chemical Stability : One of the most significant advantages of phosphonium-based catalysts is their superior stability.[9][10] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of heat and a strong base, which reduces catalyst efficacy.[9] Phosphonium salts are not prone to this degradation pathway.[9] Their primary degradation route, forming a phosphine oxide, typically requires more forcing conditions, making them the catalyst of choice for reactions at elevated temperatures or under strongly basic conditions.[9][11]
-
Catalytic Activity : The larger, more polarizable nature of the phosphorus atom compared to nitrogen can lead to a looser, more reactive ion pair between the phosphonium cation and the transferred anion in the organic phase.[12] This "naked" anion is less encumbered and exhibits heightened nucleophilicity, often resulting in faster reaction rates and higher yields compared to ammonium-based catalysts under identical conditions.[12]
The Core Mechanism: How this compound Works
Phase Transfer Catalysis operates as a dynamic, cyclical process. This compound ((CH₃)₄P⁺Br⁻), hereafter referred to as Q⁺X⁻, facilitates the reaction between an organic substrate (R-Y) in an organic phase and a nucleophile (Nu⁻) from an aqueous or solid phase. The mechanism, known as the Starks extraction mechanism, is a cornerstone of PTC.[8]
The catalytic cycle can be dissected into four key steps:
-
Anion Exchange : At the interface of the two phases, the tetramethylphosphonium cation (Q⁺) exchanges its initial bromide anion (X⁻) for a nucleophile anion (Nu⁻) from the aqueous or solid phase. This forms a new, lipophilic ion pair, Q⁺Nu⁻.
-
Phase Transfer : The newly formed Q⁺Nu⁻ ion pair, possessing sufficient organic character due to the methyl groups surrounding the phosphorus center, dissolves into the bulk organic phase.[2]
-
Nucleophilic Reaction : Within the organic phase, the nucleophile (Nu⁻) is weakly solvated and highly reactive. It attacks the organic substrate (R-Y) in a classic nucleophilic substitution reaction, forming the desired product (R-Nu) and a new anion (Y⁻).
-
Catalyst Regeneration : The phosphonium cation (Q⁺) pairs with the leaving group anion (Y⁻), forming Q⁺Y⁻. This ion pair migrates back to the phase interface, where Q⁺ can exchange Y⁻ for another Nu⁻ from the aqueous phase, thus completing the catalytic cycle and allowing a small amount of catalyst to facilitate a large number of reaction turnovers.
This entire process effectively circumvents the insolubility barrier, continuously shuttling the reactive species into the phase where the reaction can occur.[8][13]
Caption: The catalytic cycle of this compound in PTC.
Applications in Synthesis: Nucleophilic Substitution
This compound and its phosphonium analogues are workhorses for a variety of organic transformations, most notably nucleophilic substitution reactions (Sₙ2).[9][14] These include:
-
Etherification (Williamson Ether Synthesis) : The formation of ethers from alkoxides and alkyl halides.[15]
-
Alkylation : Introducing alkyl groups onto C, O, S, and N atoms.[14][16]
-
Cyanation : The synthesis of nitriles from alkyl halides and cyanide salts, a reaction that is dramatically accelerated by PTC.[8][14]
-
Halogen Exchange : Replacing one halogen with another (e.g., Finkelstein reaction).[16]
Comparative Performance Data
The choice of catalyst is critical for optimizing a reaction. Phosphonium salts frequently outperform their ammonium counterparts, especially under demanding conditions. The following table summarizes a comparative study on the alkylation of sodium benzoate with butyl bromide, demonstrating the superior performance of a phosphonium salt catalyst.[9][17]
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%)[17] |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium | 98% |
| Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) | Ammonium | 92% |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium | 91% |
| Conditions: Toluene solvent, 60°C, 60 minutes reaction time.[17] |
This data clearly illustrates the enhanced activity that can be achieved with a phosphonium-based catalyst.[9][17]
Detailed Protocol: PTC Synthesis of 1-Cyanooctane
This protocol provides a representative example of a solid-liquid phase transfer catalyzed nucleophilic substitution reaction using a phosphonium salt. The reaction of 1-chlorooctane with sodium cyanide, which yields virtually no product without a catalyst, proceeds efficiently in its presence.[2][4] While this example uses a long-chain phosphonium salt for illustrative purposes of high reactivity, the principles are directly applicable to this compound, though reaction conditions may require optimization.[8][13]
Reaction: C₈H₁₇Cl + NaCN --(PTC)--> C₈H₁₇CN + NaCl
Materials and Equipment:
-
Reagents : 1-chlorooctane, Sodium Cyanide (NaCN), Tributyl-hexadecylphosphonium bromide (or this compound), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment : 250 mL three-necked round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, separatory funnel, rotary evaporator.
Experimental Workflow Diagram
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Protocol for using Tetramethylphosphonium bromide in Williamson ether synthesis
Application Notes & Protocols
Facilitating Biphasic Etherification: A Detailed Protocol for Williamson Ether Synthesis Using Tetramethylphosphonium Bromide as a Phase-Transfer Catalyst
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O bonds, yet its application is often complicated by the mutual insolubility of ionic alkoxide nucleophiles and organic alkyl halide electrophiles.[1][2] Phase-transfer catalysis (PTC) provides an elegant and efficient solution to this biphasic challenge, enhancing reaction rates and yields under mild conditions.[3][4] This guide provides a comprehensive overview and a detailed experimental protocol for the use of this compound, a quaternary phosphonium salt, as a phase-transfer catalyst in the Williamson ether synthesis. We will delve into the underlying mechanism, the rationale for experimental choices, and a step-by-step procedure designed for researchers in synthetic chemistry and drug development.
Scientific Foundation: Mechanism and Rationale
The Williamson Ether Synthesis: An SN2 Pathway
The Williamson ether synthesis is a robust method for preparing both symmetrical and asymmetrical ethers.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7][8] In this process, an alkoxide ion (RO⁻), generated by deprotonating an alcohol with a base, acts as the nucleophile. It attacks an electrophilic carbon atom bearing a suitable leaving group, typically a halide, resulting in the formation of an ether (R-O-R') and a salt byproduct.[9]
For the SN2 reaction to be efficient, the alkylating agent (R'-X) should be a primary or methyl halide.[5][9] Secondary halides may react, but tertiary halides are prone to E2 elimination as a major side reaction, leading to the formation of alkenes instead of the desired ether.[7][9]
The Biphasic Challenge and the Role of Phase-Transfer Catalysis
A significant practical challenge arises from the differing solubilities of the reactants. The alkoxide salt (e.g., sodium phenoxide) is typically soluble in an aqueous phase, while the alkyl halide is soluble in an organic, nonpolar phase.[1] This phase separation prevents the reactants from interacting, leading to extremely slow or non-existent reaction rates.
Phase-transfer catalysis (PTC) overcomes this barrier. A PTC agent is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[1][2] Quaternary ammonium and phosphonium salts are common phase-transfer catalysts.[2][3][10] These catalysts possess a lipophilic exterior, allowing them to dissolve in the organic phase, and a charged, hydrophilic core that can pair with an anion.[11]
The Catalytic Cycle of this compound
This compound ((CH₃)₄P⁺Br⁻) functions by transporting the alkoxide anion from the aqueous phase into the organic phase. The mechanism, depicted below, is a continuous cycle.
-
Anion Exchange: In the aqueous phase, the phosphonium cation ((CH₃)₄P⁺) exchanges its bromide anion for the alkoxide anion (RO⁻) generated by the base.
-
Phase Transfer: The resulting ion pair, tetramethylphosphonium alkoxide, is sufficiently lipophilic to migrate across the phase boundary into the organic solvent.
-
SN2 Reaction: In the organic phase, the alkoxide is poorly solvated, making it a highly reactive "naked" nucleophile. It rapidly attacks the alkyl halide (R'-X) to form the ether (ROR'). This step also releases a halide ion (X⁻).
-
Catalyst Regeneration: The phosphonium cation pairs with the newly formed halide ion and returns to the aqueous phase, ready to begin another cycle.
Caption: High-level experimental workflow for the catalyzed synthesis.
Step-by-Step Procedure
A. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylphenol (2.16 g), toluene (40 mL), and this compound (0.37 g).
-
In a separate beaker, dissolve sodium hydroxide (1.20 g) in deionized water (40 mL). Caution: This is an exothermic process. Allow the solution to cool to room temperature.
-
Add the aqueous NaOH solution to the round-bottom flask. Stir the biphasic mixture vigorously for 10 minutes to ensure formation of the sodium p-cresolate salt.
-
Attach a reflux condenser to the flask.
-
Add the ethyl iodide (2.3 mL) through the top of the condenser.
B. Reaction 6. Heat the mixture to 80°C using a heating mantle or oil bath. 7. Allow the reaction to reflux with vigorous stirring for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
C. Work-up and Extraction 8. After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. 9. Transfer the entire mixture to a 250 mL separatory funnel. 10. Allow the layers to separate. Drain the lower aqueous layer and set it aside. 11. Wash the organic layer sequentially with:
- 20 mL of 5% NaOH solution (to remove any unreacted phenol).
- 20 mL of deionized water.
- 20 mL of brine (to break any emulsions and begin the drying process). During each wash, shake the funnel, vent frequently, and then allow the layers to separate before draining the lower aqueous layer.
D. Drying and Solvent Removal 12. Drain the washed organic layer into a clean Erlenmeyer flask. 13. Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl. Keep adding until some of the drying agent moves freely, indicating the solution is dry. 14. Gravity filter or decant the solution into a pre-weighed round-bottom flask to remove the MgSO₄. 15. Remove the toluene and any residual diethyl ether using a rotary evaporator.
E. Characterization 16. The resulting oil is the crude 4-ethoxytoluene. Determine the crude yield. 17. If necessary, the product can be further purified by vacuum distillation or column chromatography. 18. Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, GC-MS).
Troubleshooting and Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient stirring, preventing phase mixing. | Increase the stirring speed to create a large surface area between phases. |
| Deactivated alkyl halide (e.g., old or exposed to light). | Use a fresh bottle of the alkyl halide. | |
| Reaction time is too short or temperature is too low. | Monitor the reaction by TLC/GC and extend the reaction time or slightly increase the temperature if necessary. | |
| Formation of Alkene Byproduct | Use of a secondary or tertiary alkyl halide. | The protocol is optimized for primary halides. Redesign the synthesis to use the primary halide as the electrophile. [5][9] |
| Reaction temperature is too high. | Reduce the reaction temperature. | |
| Difficult Phase Separation (Emulsion) | Insufficient ionic strength in the aqueous phase. | Add brine (saturated NaCl solution) during the work-up to increase the polarity of the aqueous phase and break the emulsion. |
Conclusion
The use of this compound as a phase-transfer catalyst provides a highly effective, scalable, and robust method for conducting the Williamson ether synthesis under mild, biphasic conditions. This protocol eliminates the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of green chemistry by reducing waste and simplifying procedures. [3]By understanding the underlying catalytic cycle and following a detailed protocol, researchers can reliably synthesize a wide array of ethers, making this a valuable tool in both academic and industrial laboratories.
References
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Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
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Chemical Science (RSC Publishing). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Available at: [Link]
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Wikipedia. Phase-transfer catalyst. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Phase Transfer Catalysis: A Focus on Phosphonium Salts. Available at: [Link]
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Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]
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East Tennessee State University. Williamson Ether Synthesis. Available at: [Link]
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ACS Publications. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Available at: [Link]
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Application Notes and Protocols for Tetramethylphosphonium Bromide in Nucleophilic Substitution Reactions
These application notes are intended for researchers, scientists, and professionals in drug development. They provide a comprehensive technical guide on the strategic use of Tetramethylphosphonium Bromide in nucleophilic substitution reactions. The content is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles that govern its efficacy.
Introduction: The Unique Role of this compound
This compound, with the chemical formula (CH₃)₄PBr, is a quaternary phosphonium salt that has carved a niche in modern organic synthesis.[1] It is a white, water-soluble solid prepared by the reaction of trimethylphosphine with methyl bromide.[1][2] While its application as a precursor to phosphonium ylides in the Wittig reaction is well-documented, its utility in nucleophilic substitution reactions, particularly as a phase-transfer catalyst, offers significant advantages in terms of reaction efficiency and scope.[2] This guide will delve into the mechanistic underpinnings and practical applications of this compound in facilitating these crucial transformations.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount to its successful application.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂BrP | [3] |
| Molar Mass | 171.02 g/mol | [3] |
| Appearance | White solid | [1] |
| Solubility | Water-soluble | [1][2] |
| CAS Number | 4519-28-2 | [3] |
Mechanistic Insight: Why this compound Excels
The efficacy of this compound in nucleophilic substitution reactions, especially under heterogeneous conditions, is primarily attributed to its function as a phase-transfer catalyst (PTC).[2][4]
The Principle of Phase-Transfer Catalysis
Many nucleophilic substitution reactions involve a salt of the nucleophile (e.g., sodium phenoxide, potassium cyanide), which is often soluble in an aqueous phase but insoluble in the organic phase containing the electrophilic substrate (e.g., an alkyl halide). This immiscibility severely limits the reaction rate. A phase-transfer catalyst, such as this compound, overcomes this barrier. The lipophilic tetramethylphosphonium cation [(CH₃)₄P⁺] pairs with the nucleophilic anion, transporting it from the aqueous or solid phase into the organic phase where the reaction can proceed.
Advantages of Phosphonium over Ammonium Salts
While quaternary ammonium salts are also common phase-transfer catalysts, phosphonium salts like this compound often exhibit superior performance.[5] The larger, more polarizable phosphorus atom in the phosphonium cation forms a "looser" ion pair with the nucleophile compared to the smaller nitrogen atom in an ammonium cation.[5] This looser association results in a more "naked" and, therefore, more reactive nucleophile in the organic phase, leading to enhanced reaction rates.[5] Furthermore, phosphonium salts often possess greater thermal stability, making them suitable for reactions requiring elevated temperatures.[5]
Application Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7] When the alkoxide is generated from a phenol, its sodium or potassium salt often has poor solubility in common organic solvents. This makes it an ideal candidate for phase-transfer catalysis.
Protocol: Synthesis of 4-Propoxybenzonitrile
This protocol details the synthesis of 4-propoxybenzonitrile from 4-cyanophenol and 1-bromopropane, utilizing this compound as the phase-transfer catalyst.
Materials:
-
4-Cyanophenol
-
1-Bromopropane
-
Sodium Hydroxide (NaOH)
-
This compound ((CH₃)₄PBr)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Safety goggles, lab coat, and chemical-resistant gloves[8][9]
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 50 mL of deionized water. Add 11.9 g (0.10 mol) of 4-cyanophenol to the solution and stir until it completely dissolves, forming sodium 4-cyanophenoxide.
-
Addition of Organic Phase and Catalyst: To the flask, add 50 mL of toluene, followed by 1.71 g (0.01 mol, 10 mol%) of this compound.
-
Addition of Electrophile: Add 13.5 g (0.11 mol, 1.1 equivalents) of 1-bromopropane to the biphasic mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously to ensure efficient mixing of the two phases. Maintain the reaction at this temperature for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by sampling the organic layer. The disappearance of 4-cyanophenol is a key indicator of reaction completion.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The layers should be distinct.
-
Separate the lower aqueous layer and discard it.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
-
Isolation and Purification:
-
Dry the organic (toluene) layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-propoxybenzonitrile.
-
Causality Behind Experimental Choices:
-
Vigorous Stirring: Essential for maximizing the interfacial area between the aqueous and organic phases, which directly increases the rate of ion exchange and the overall reaction rate.
-
Catalyst Loading (10 mol%): This concentration is often a good starting point for optimization. It is sufficient to facilitate the reaction without being excessive, which could complicate purification.
-
Excess Alkyl Halide: Using a slight excess of the electrophile (1.1 equivalents) helps to drive the reaction to completion, ensuring full conversion of the more valuable phenoxide.
-
Solvent Choice (Toluene): Toluene is a common, water-immiscible solvent suitable for this temperature range. It effectively dissolves the alkyl halide and the final ether product.
Broader Applications in Nucleophilic Substitution
The utility of this compound extends beyond ether synthesis. It can be effectively employed in a variety of other Sₙ2 reactions.
C-C Bond Formation
Carbon-carbon bond formation is a cornerstone of organic synthesis.[10][11] this compound can facilitate the reaction of nucleophilic carbon sources, such as the cyanide ion (CN⁻), with alkyl halides to form nitriles.
-
Reaction: R-X + NaCN --[(CH₃)₄PBr]--> R-CN + NaX
-
Significance: This provides a pathway to extend carbon chains. The resulting nitrile can be further hydrolyzed to carboxylic acids or reduced to primary amines, making it a versatile synthetic intermediate.
Fluorination Reactions
The introduction of fluorine atoms into organic molecules is of great interest in medicinal and materials chemistry.[12] Nucleophilic fluorination, however, can be challenging due to the low nucleophilicity of fluoride ions in many solvents.[13] Phase-transfer catalysis with phosphonium salts can enhance the reactivity of fluoride sources like potassium fluoride (KF).
-
Reaction: R-X + KF --[(CH₃)₄PBr]--> R-F + KX (where X = Cl, Br, OTs)
-
Mechanism: The tetramethylphosphonium cation pairs with the fluoride anion, creating a more soluble and nucleophilic fluorinating agent in aprotic organic solvents.[14]
Safety and Handling
This compound is an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][8]
-
Handling: Always handle in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid formation of dust and aerosols.[8]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][8] It is hygroscopic and should be protected from moisture.[2]
-
First Aid: In case of contact with skin, wash off with soap and plenty of water.[8] If in eyes, rinse cautiously with water for several minutes.[8][9] If inhaled, move the person to fresh air.[8][9] Seek medical attention if irritation persists.[9]
Conclusion
This compound is a highly effective and versatile reagent for promoting nucleophilic substitution reactions. Its primary role as a phase-transfer catalyst allows for the efficient reaction of immiscible reagents under mild conditions. The superior reactivity it imparts to nucleophiles, compared to its ammonium-based counterparts, makes it a valuable tool for synthesizing a wide range of molecules, including ethers, nitriles, and fluorinated compounds. By understanding the principles of phase-transfer catalysis and following well-designed protocols, researchers can leverage the full potential of this compound to accelerate discovery and development in chemical synthesis.
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Application Notes & Protocols: The Strategic Use of Tetramethylphosphonium Bromide in Modern Pharmaceutical Synthesis
Introduction: The Evolving Role of Phosphonium Salts in Medicinal Chemistry
In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) demands precision, efficiency, and scalability.[1][2][] Quaternary phosphonium salts have emerged as versatile and powerful tools in the synthetic chemist's arsenal, prized for their unique reactivity and stability.[4][5] These compounds serve not merely as reagents but as strategic enablers of complex molecular construction. Their applications range from facilitating reactions in multiphasic systems to forming the backbone of crucial synthetic transformations.[5][6]
Among these, Tetramethylphosphonium Bromide ((CH₃)₄PBr), a simple yet potent quaternary phosphonium salt, offers distinct advantages. Its low molecular weight, high water solubility, and role as a precursor to fundamental reactive intermediates make it a valuable reagent in specific pharmaceutical synthetic routes.[7][8] This guide provides an in-depth exploration of this compound's primary applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and process development.
Core Applications in Pharmaceutical Synthesis
This compound's utility in pharmaceutical synthesis is primarily centered on two key functions: as a precursor for phosphonium ylides in olefination reactions and as a phase-transfer catalyst.
Precursor for Methylenetrimethylphosphine Ylide (Wittig Reagent)
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[9][10] This transformation is indispensable for constructing the carbon skeletons of numerous pharmaceutical agents.[9][10] this compound is the direct precursor to methylenetrimethylphosphine, the simplest phosphorus ylide, used for introducing a terminal methylene (=CH₂) group.[7][8]
Mechanistic Rationale: The process begins with the deprotonation of the phosphonium salt by a strong base (e.g., butyllithium).[8] The acidic nature of the protons on the methyl groups, enhanced by the adjacent positively charged phosphorus atom, facilitates this abstraction. The resulting ylide is a highly reactive, zwitterionic species that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
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Application Notes & Protocols: Tetramethylphosphonium Bromide as a Phase-Transfer Catalyst for Carbon-Carbon Bond Formation
Abstract and Introduction
The formation of carbon-carbon (C-C) bonds is the cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors.[1] A significant challenge in this field arises when reactants are partitioned between immiscible aqueous and organic phases. Phase-Transfer Catalysis (PTC) has emerged as a powerful and green chemistry technique to overcome this heterogeneity.[2][3] PTC facilitates the transport of a reactant from one phase to another where the reaction can proceed, often leading to faster reaction rates, higher yields, and milder reaction conditions.[2][4]
Quaternary phosphonium salts, such as Tetramethylphosphonium Bromide ((CH₃)₄PBr), are a class of highly effective phase-transfer catalysts.[4] this compound is a white, water-soluble solid prepared by treating trimethylphosphine with methyl bromide.[5] Its compact size and the lipophilic nature of the phosphonium cation allow it to effectively shuttle anionic nucleophiles from an aqueous reservoir into the organic phase.[4][6] In the organic phase, the anion is weakly solvated, leading to enhanced nucleophilicity and reactivity toward an organic substrate.
This guide provides a detailed overview of the principles and practical applications of this compound as a catalyst in C-C bond formation. We will delve into the underlying mechanism, present detailed protocols for key reactions, and offer insights grounded in extensive field experience for researchers in synthetic chemistry and drug development.
Principle of Operation: The Phase-Transfer Catalysis Cycle
The efficacy of this compound (Q⁺X⁻, where Q⁺ = (CH₃)₄P⁺ and X⁻ = Br⁻) in C-C bond formation hinges on the phase-transfer catalytic cycle. This process can be understood as a shuttle service for anions between the aqueous and organic phases.[6]
The Catalytic Cycle involves several key steps:
-
Anion Exchange: In the aqueous phase (or at the interface), the catalyst (Q⁺Br⁻) exchanges its bromide anion for the reacting anion (Y⁻, e.g., a carbanion precursor) from an inorganic salt (M⁺Y⁻). This forms a lipophilic ion pair, Q⁺Y⁻.[4]
-
Phase Transfer: The newly formed Q⁺Y⁻ ion pair, being soluble in the organic phase due to the lipophilic nature of the phosphonium cation, migrates from the aqueous phase into the bulk organic phase.[2][4]
-
Reaction in Organic Phase: Within the organic phase, the "naked" or poorly solvated anion (Y⁻) is highly reactive and attacks the organic substrate (RX), forming the desired C-C bond (RY) and releasing the catalyst's original counter-ion (X⁻).
-
Catalyst Regeneration: The catalyst, now in the form of Q⁺X⁻, transfers back to the aqueous phase or the interface to begin another cycle. This regeneration makes the process catalytic, requiring only a small amount of the phosphonium salt.[6]
This mechanism eliminates the need for expensive or hazardous anhydrous solvents that would be required to dissolve all reactants in a single phase.[2]
Visualization: Generalized Phase-Transfer Catalysis Workflow
The following diagram illustrates the fundamental workflow of this compound in a typical biphasic C-C bond-forming reaction.
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Experimental setup for a reaction using Tetramethylphosphonium bromide
Application Note & Protocol
Facilitating Palladium-Catalyzed Carbonylative Coupling Reactions with Tetramethylphosphonium Bromide
Introduction: The Role of Phosphonium Salts in Modern Synthesis
Aromatic ketones are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis often relies on transition metal-catalyzed reactions, among which palladium-catalyzed carbonylation of aryl halides stands out as a powerful method for constructing the carbonyl group.[2][3] However, the efficiency of these reactions is highly dependent on the supporting ligands and additives that stabilize the catalytic species and facilitate key steps in the catalytic cycle.
This compound ((CH₃)₄PBr), a quaternary phosphonium salt, is a versatile and highly effective reagent in this context.[4][5] While widely recognized as a phase-transfer catalyst (PTC) for promoting reactions between immiscible phases and as a precursor to Wittig reagents, its utility extends to acting as a ligand or co-catalyst in organometallic chemistry.[4][5][6][7] Its thermal stability and the electronic properties of the phosphonium center can influence the reactivity and stability of the palladium catalyst.[8]
This guide details an experimental setup for the synthesis of an aromatic ketone via the palladium-catalyzed carbonylation of an aryl bromide, highlighting the integral role of this compound. We will explore the causality behind the experimental design, provide a robust, step-by-step protocol, and offer insights for troubleshooting and optimization.
Foundational Principles: Mechanism and the Function of (CH₃)₄PBr
The core of this synthesis is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism proceeds through a catalytic cycle involving the Pd(0)/Pd(II) redox couple. This compound can play a multifaceted role:
-
Ligand for Palladium: The phosphonium salt can serve as a precursor to a phosphine ligand in situ or directly coordinate with the palladium center. This interaction stabilizes the catalyst, prevents its aggregation into inactive palladium black, and modulates its electronic properties, which is crucial for the efficiency of oxidative addition and reductive elimination steps.
-
Phase-Transfer Catalyst: In reactions involving a solid or aqueous base and an organic solvent, the phosphonium cation can shuttle anionic species (like a phenoxide or carboxylate) into the organic phase where the catalytic reaction occurs, thereby increasing the effective concentration of the nucleophile.[7][9]
The fundamental catalytic cycle is depicted below.
Caption: Palladium-catalyzed carbonylation cycle.
Safety, Handling, and Storage
Trustworthiness through Safety: A successful protocol begins with a rigorous adherence to safety. All operations should be conducted inside a certified chemical fume hood.
-
This compound ((CH₃)₄PBr): This compound is a skin, eye, and respiratory irritant.[10][11] It is also hygroscopic.[4]
-
Handling: Wear nitrile gloves, safety goggles with side shields, and a lab coat.[10][12] Avoid generating dust.[10]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from moisture and strong oxidizing agents.[4][13]
-
-
Palladium Catalysts: Palladium compounds can be toxic and are costly. Handle with care to avoid contamination and inhalation.
-
Carbon Monoxide (CO): This is a colorless, odorless, and highly toxic gas. Use a dedicated CO gas cylinder with a proper regulator and flowmeter. A personal CO alarm is mandatory in the laboratory during the experiment.
-
Solvents (e.g., Toluene, THF): These are flammable and pose inhalation risks. Ensure there are no ignition sources nearby.
| Hazard Statement | Precautionary Measure |
| H315: Causes skin irritation | P280: Wear protective gloves/eye protection.[11] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[10] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only in a well-ventilated area.[10][14] |
| Hygroscopic Nature | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[10] |
Detailed Experimental Protocol: Synthesis of 4-Acetylbiphenyl
This protocol describes the synthesis of 4-acetylbiphenyl from 4-bromobiphenyl and methylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromobiphenyl | 233.10 | 2.33 g | 10.0 | Substrate |
| Palladium(II) acetate | 224.50 | 45 mg | 0.2 (2 mol%) | Catalyst Precursor |
| This compound | 171.02 | 103 mg | 0.6 (6 mol%) | Ligand/Additive |
| Methylmagnesium bromide | (3M in ether) | 4.0 mL | 12.0 (1.2 eq) | Nucleophile |
| Toluene | - | 50 mL | - | Solvent |
| Carbon Monoxide (CO) | 28.01 | Balloon | Excess | C1 Source |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and gas inlet adapter
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Carbon monoxide gas cylinder with regulator
-
Gas balloon for CO
-
Inert gas line (Nitrogen or Argon) with manifold
Step-by-Step Procedure
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Navigating the Solvent Landscape: A Detailed Guide to Solvent Selection for Tetramethylphosphonium Bromide Reactions
Abstract
Tetramethylphosphonium bromide is a versatile quaternary phosphonium salt with significant applications in organic synthesis, primarily as a precursor to phosphonium ylides for the Wittig reaction and as a phase-transfer catalyst. The success and efficiency of reactions involving this salt are critically dependent on the appropriate choice of solvent. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical considerations for selecting the optimal solvent for reactions involving this compound. We will explore the causality behind experimental solvent choices, provide detailed experimental protocols, and present data-driven tools to aid in this critical decision-making process.
Introduction: The Pivotal Role of the Solvent
In the realm of chemical synthesis, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and selectivity. For reactions involving ionic species like this compound, the solvent's ability to solvate ions, its polarity, and its own reactivity are paramount. This compound is a white, water-soluble solid, and its utility in organic synthesis stems from two primary applications: as a precursor for the generation of methylenetrimethylphosphine, a non-stabilized Wittig reagent, and as a phase-transfer catalyst (PTC) to facilitate reactions between immiscible phases.[1] This guide will dissect the solvent selection criteria for both of these key applications.
Physicochemical Properties of this compound and Solvent Interactions
This compound, with the chemical formula [(CH₃)₄P]⁺Br⁻, is a salt composed of a quaternary phosphonium cation and a bromide anion. Its solubility is a key factor in solvent selection. While it is known to be soluble in water, its solubility in organic solvents is more nuanced and is a critical consideration for its use in organic reactions.[1] Generally, polar solvents are required to dissolve phosphonium salts.
Key Considerations for Solvent Selection:
-
Solubility of Reactants: The chosen solvent must effectively dissolve not only the this compound but also the other reactants, such as the base for ylide generation or the organic substrate in a phase-transfer catalysis scenario.
-
Reaction Type: The mechanism of the intended reaction (e.g., Sɴ2 for ylide formation, partitioning for PTC) will dictate the optimal solvent properties.
-
Temperature Range: The solvent's boiling and freezing points must be compatible with the desired reaction temperature.
-
Inertness: The solvent should not react with any of the reactants, intermediates, or products under the reaction conditions.
-
Work-up and Purification: The ease of solvent removal and its compatibility with the purification method (e.g., extraction, crystallization, chromatography) are practical considerations.
Application I: Solvent Selection for the Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide with an aldehyde or ketone.[2][3] The ylide derived from this compound, methylenetrimethylphosphine, is a non-stabilized ylide, which influences both the choice of base for its formation and the stereochemical outcome of the reaction.
Ylide Formation: A Two-Step Process
The generation of the ylide from this compound is a classic acid-base reaction.[4][5]
-
Sɴ2 Reaction: The synthesis of the phosphonium salt itself involves the reaction of a phosphine with an alkyl halide. This compound is prepared by treating trimethylphosphine with methyl bromide.[1]
-
Deprotonation: The acidic proton on the carbon adjacent to the positively charged phosphorus is removed by a strong base to form the ylide.[6][7][8]
Solvent Choice for Ylide Generation
The deprotonation of this compound requires a very strong base, such as n-butyllithium (n-BuLi), as the resulting ylide is non-stabilized.[6][9] This dictates the use of aprotic solvents that will not react with the strong base.
-
Ethereal Solvents (THF, Diethyl Ether): These are the most common choices. They are relatively non-polar, aprotic, and effectively solvate the phosphonium salt to some extent. Their low boiling points facilitate removal after the reaction. Tetrahydrofuran (THF) is often preferred due to its higher solvating power compared to diethyl ether.
-
Hydrocarbon Solvents (Hexane, Toluene): While these are aprotic, they are generally poor solvents for phosphonium salts. They are often used as co-solvents with ethereal solvents, for instance, n-BuLi is typically supplied as a solution in hexanes.
Why are protic solvents (e.g., alcohols, water) unsuitable? Protic solvents contain acidic protons that would be readily deprotonated by the strong base, consuming the base and preventing ylide formation.
Solvent Effects on the Wittig Reaction with Non-Stabilized Ylides
Once the ylide is formed, the aldehyde or ketone is added to the reaction mixture. The solvent continues to play a crucial role in the stereochemical outcome of the reaction. For non-stabilized ylides like methylenetrimethylphosphine, the reaction generally favors the formation of the (Z)-alkene.[2][10] This is often explained by the kinetic control of the reaction, where the less sterically hindered approach of the reactants leads to a cis-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene.[11]
Solvent Polarity and Stereoselectivity:
-
Non-polar, aprotic solvents (THF, Diethyl Ether): These solvents promote the formation of the less stable, kinetically favored cis-oxaphosphetane, leading to a higher proportion of the (Z)-alkene.
-
Polar aprotic solvents (DMF, DMSO): In some cases, the presence of polar aprotic solvents can increase the proportion of the (E)-alkene. This is thought to be due to the stabilization of a more polar, betaine-like transition state that can equilibrate to the more thermodynamically stable trans-intermediate. However, for simple non-stabilized ylides, the effect is often less pronounced than for semi-stabilized ylides.[12]
Protocol: Wittig Olefination of Cyclohexanecarboxaldehyde
This protocol describes the in-situ generation of methylenetrimethylphosphine from this compound and its subsequent reaction with cyclohexanecarboxaldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Cyclohexanecarboxaldehyde
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (e.g., flame-dried flask, syringe, septum)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Phosphonium Salt Suspension: Under a positive pressure of inert gas, add this compound (1.1 equivalents) to the flask. Add anhydrous THF to create a suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Ylide Generation: Slowly add n-BuLi (1.0 equivalent) dropwise via syringe to the stirred suspension. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 30-60 minutes.
-
Carbonyl Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous THF via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (methylenecyclohexane) by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Application II: Solvent Selection for Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are soluble in different, immiscible liquid phases (typically aqueous and organic).[13] this compound can act as a PTC by transporting an anionic nucleophile from the aqueous phase to the organic phase where the electrophilic substrate resides.
The Mechanism of Phase-Transfer Catalysis
The phosphonium cation forms an ion pair with the anion in the aqueous phase. The lipophilic nature of the cation allows this ion pair to be extracted into the organic phase, where the "naked" anion is highly reactive.
Solvent Choice for Phase-Transfer Catalysis
The solvent system in PTC is typically biphasic, consisting of water and a water-immiscible organic solvent.
-
Aqueous Phase: This phase dissolves the inorganic nucleophile (e.g., sodium cyanide, potassium acetate). Water is the universal choice.
-
Organic Phase: This phase dissolves the organic substrate. The choice of the organic solvent is critical and depends on the substrate's solubility and the reaction conditions.
-
Non-polar Aprotic Solvents (Toluene, Hexane, Dichloromethane): These are common choices as they are immiscible with water and can dissolve a wide range of organic substrates. Dichloromethane is often effective but is a halogenated solvent. Toluene is a good alternative for higher temperature reactions.
-
Polar Aprotic Solvents: While some polar aprotic solvents like acetonitrile have some miscibility with water, they can sometimes be used, especially in solid-liquid PTC where a solid inorganic salt is used instead of an aqueous solution.
-
The efficiency of the phase-transfer process is also influenced by the lipophilicity of the phosphonium cation. While this compound is effective, for highly non-polar organic phases, phosphonium salts with longer alkyl chains (e.g., tetrabutylphosphonium bromide) may exhibit better performance due to their increased solubility in the organic phase.[14]
Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol describes the cyanation of 1-bromooctane using sodium cyanide, catalyzed by this compound.
Materials:
-
1-Bromooctane
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
This compound
-
Toluene
-
Water
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctane (1.0 equivalent), this compound (0.05-0.1 equivalents), and toluene.
-
Aqueous Solution: In a separate beaker, carefully prepare a solution of sodium cyanide (1.5 equivalents) in water. Handle NaCN with extreme care in a well-ventilated fume hood.
-
Reaction Mixture: Add the aqueous sodium cyanide solution to the flask containing the organic phase.
-
Heating and Stirring: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers in a separatory funnel. The aqueous layer contains cyanide and must be quenched and disposed of according to institutional safety protocols.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (1-cyanooctane). Purify further by distillation or column chromatography if necessary.
Solvent Properties Comparison Table
The following table provides a summary of the physical properties of common solvents relevant to reactions involving this compound.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Type |
| Aprotic Solvents | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar | Aprotic |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 4.3 | Relatively Non-polar | Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar | Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar | Aprotic |
| Hexane | C₆H₁₄ | 69 | 1.9 | Non-polar | Aprotic |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar | Aprotic |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 153 | 36.7 | Polar | Aprotic |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 47 | Polar | Aprotic |
| Protic Solvents (Generally unsuitable for ylide generation) | |||||
| Water | H₂O | 100 | 80.1 | Very Polar | Protic |
| Methanol | CH₃OH | 65 | 33 | Polar | Protic |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar | Protic |
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving this compound. For Wittig reactions, anhydrous, aprotic solvents such as THF and diethyl ether are essential for the generation of the non-stabilized ylide using a strong base. In the context of phase-transfer catalysis, a biphasic system employing water and a water-immiscible organic solvent like toluene or dichloromethane is standard. By understanding the underlying chemical principles and carefully considering the properties of the available solvents, researchers can optimize their reaction conditions to achieve higher yields, improved selectivity, and greater overall efficiency.
References
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 20). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Ylide. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Cora. (2016, June 6). The mechanism of phosphonium ylide alcoholysis and hydrolysis. Retrieved from [Link]
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Ben. (2019, January 9). phosphonium ylides. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. Retrieved from [Link]
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The Synthetic Organic Chemistry Site. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Nature. (2024, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
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Iranian Chemical Society. (n.d.). Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2024, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
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Chem 263. (2010, November 9). Wittig Reaction (continued). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
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Chemical Entities of Biological Interest (ChEBI). (n.d.). tetramethylammonium bromide. Retrieved from [Link]
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Chemical Entities of Biological Interest (ChEBI). (n.d.). tetrabutylphosphonium bromide. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Tetramethylphosphonium Bromide in Modern Organophosphorus Synthesis
Abstract
Tetramethylphosphonium bromide, a quaternary phosphonium salt, serves as a cornerstone reagent in synthetic organic chemistry.[1] While its applications are diverse, its primary role is a robust and reliable precursor for the generation of methylenetrimethylphosphine, a highly reactive phosphorus ylide pivotal for the Wittig reaction.[1][2] This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the fundamental principles governing its use. We will dissect its application in olefination reactions, its utility as a phase-transfer catalyst, and provide detailed, field-tested protocols for researchers, scientists, and professionals in drug development.
Compound Profile and Strategic Importance
This compound, with the chemical formula [(CH₃)₄P]⁺Br⁻, is a white, water-soluble, and hygroscopic solid.[1][2] Its synthetic value is rooted in the positive charge on the phosphorus atom, which significantly increases the acidity of the protons on the adjacent methyl groups. This electronic feature makes it an ideal substrate for deprotonation to form a phosphorus ylide.
The standard synthesis of this salt is a straightforward quaternization reaction between trimethylphosphine and methyl bromide, a process that requires careful handling due to the nature of the reactants.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₂BrP |
| Molar Mass | 171.02 g/mol [1] |
| Appearance | White, crystalline solid[2] |
| CAS Number | 4519-28-2[2] |
| Solubility | Soluble in water[1] |
| Key Characteristic | Hygroscopic[1] |
Core Application: The Wittig Reaction for Alkene Synthesis
The most prominent application of this compound is as a precursor to the Wittig reagent, methylenetrimethylphosphine. The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones, offering exceptional control over the position of the newly formed double bond, a significant advantage over traditional elimination reactions.[3][4]
Principle and Mechanism: From Salt to Alkene
The overall transformation involves two key stages: ylide formation and the Wittig reaction itself.
-
Ylide Generation: The process begins with the deprotonation of the phosphonium salt. Due to the electron-withdrawing effect of the adjacent phosphonium center, the methyl protons are sufficiently acidic to be removed by a strong base, such as n-butyllithium (n-BuLi).[2][5] This acid-base reaction generates the nucleophilic ylide, methylenetrimethylphosphine, which exists as a resonance hybrid of two forms: the ylide and the ylene.
(CH₃)₄P⁺Br⁻ + n-BuLi → (CH₃)₃P=CH₂ + LiBr + C₄H₁₀ [2]
-
The Wittig Reaction: The carbon atom of the ylide is strongly nucleophilic and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a zwitterionic intermediate known as a betaine, which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[6] The thermodynamic driving force of the reaction is the subsequent collapse of this ring to form a very stable phosphorus-oxygen double bond in trimethylphosphine oxide and the desired alkene.[6][7]
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Application Notes and Protocols: Tetramethylphosphonium Bromide as a Phase Transfer Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a cornerstone reaction in organic synthesis, pivotal in the production of a vast array of compounds ranging from pharmaceuticals and agrochemicals to polymers and fragrances.[1] Traditional esterification methods, such as the Fischer-Speier synthesis, often rely on strong acid catalysts and require harsh reaction conditions, leading to challenges in product purification and catalyst separation.[2][3][4] In the pursuit of greener and more efficient synthetic methodologies, phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases.[5][6]
Quaternary phosphonium salts, a class of phase transfer catalysts, have garnered significant attention due to their high thermal stability and reactivity.[7] Among these, Tetramethylphosphonium Bromide ((CH₃)₄P⁺Br⁻) serves as an effective catalyst for the esterification of carboxylic acids. This document provides a comprehensive guide to the application of this compound in esterification reactions, detailing the underlying mechanism, experimental protocols, and key considerations for its use in research and development.
The Role of this compound in Phase Transfer Catalysis
This compound acts as a phase transfer catalyst by facilitating the transfer of a carboxylate anion from an aqueous or solid phase into an organic phase, where it can readily react with an alkyl halide.[8] The lipophilic nature of the tetramethylphosphonium cation allows it to form an ion pair with the carboxylate anion, rendering the anion soluble in the organic solvent.[5] This circumvents the insolubility of the carboxylate salt in the organic phase, thereby accelerating the rate of the esterification reaction.[6]
Mechanism of Action
The catalytic cycle of this compound in a solid-liquid phase transfer esterification can be described as follows:
-
Anion Exchange: The this compound (Q⁺Br⁻) in the organic phase exchanges its bromide anion for a carboxylate anion (RCOO⁻) from the solid salt of the carboxylic acid at the interface of the two phases.
-
Transfer to Organic Phase: The newly formed lipophilic ion pair (Q⁺RCOO⁻) diffuses from the interface into the bulk of the organic phase.
-
Nucleophilic Attack: The carboxylate anion, now solubilized and highly reactive in the organic phase, undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (R'X) to form the desired ester (RCOOR').
-
Catalyst Regeneration: The resulting tetramethylphosphonium halide (Q⁺X⁻) diffuses back to the interface to initiate another catalytic cycle.
This continuous process allows for the efficient conversion of the carboxylic acid salt and alkyl halide into the ester product under mild reaction conditions.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the esterification of a carboxylic acid using this compound as a phase transfer catalyst. The protocol is based on the general principles of phase transfer catalyzed esterification and can be adapted for various substrates.
General Protocol for the Esterification of a Carboxylic Acid with an Alkyl Halide
This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alkyl halide using this compound as the catalyst.
Materials:
-
Carboxylic Acid
-
Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
This compound (Catalyst)
-
Anhydrous Potassium Carbonate (or another suitable base)
-
Anhydrous Organic Solvent (e.g., Toluene, Acetonitrile, Dichloromethane)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and this compound (0.05 - 0.1 eq).
-
Solvent Addition: Add the anhydrous organic solvent to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Addition of Alkyl Halide: To the stirring suspension, add the alkyl halide (1.1 - 1.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by column chromatography or distillation if necessary.
Example Protocol: Synthesis of Methyl Benzoate
This protocol provides a specific example for the synthesis of methyl benzoate from benzoic acid and methyl iodide.
Materials:
-
Benzoic Acid (1.22 g, 10 mmol)
-
Methyl Iodide (0.75 mL, 12 mmol)
-
This compound (0.17 g, 1 mmol)
-
Anhydrous Potassium Carbonate (2.07 g, 15 mmol)
-
Anhydrous Toluene (50 mL)
Procedure:
-
Combine benzoic acid, anhydrous potassium carbonate, and this compound in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 50 mL of anhydrous toluene to the flask.
-
While stirring, add methyl iodide to the suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid salts.
-
Wash the filtrate sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.
-
Purify the product by distillation to yield pure methyl benzoate.
Data Presentation
The efficiency of phosphonium salt-catalyzed esterification is influenced by several factors. The following table summarizes typical reaction conditions and yields for the esterification of sodium benzoate with butyl bromide using a phosphonium salt catalyst, which can serve as a starting point for optimizing reactions with this compound.[1]
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Tetraphenylphosphonium Bromide | 98 | [1] |
| Solvent | Toluene | 98 | [1] |
| Temperature | 60 °C | 98 | [1] |
| Reaction Time | 60 minutes | 98 | [1] |
| Molar Ratio (Acid:Halide) | 1:1 | 98 | [1] |
Visualization of the Catalytic Process
Catalytic Cycle of this compound in Esterification
Caption: Catalytic cycle for esterification.
General Experimental Workflow
Caption: General workflow for PTC esterification.
Conclusion
This compound is a highly effective and thermally stable phase transfer catalyst for esterification reactions. Its application allows for milder reaction conditions, easier product isolation, and is aligned with the principles of green chemistry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to successfully implement this catalytic system in their synthetic endeavors, from small-scale laboratory synthesis to process development in the pharmaceutical and chemical industries.
References
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Halpern, M. (n.d.). Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. PTC Organics. Retrieved from [Link]
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Research Publish Journals. (2016). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]
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University of Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
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JETIR. (2022). PHASE TRANSFER CATALYSTS. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC Esterification at Room Temperature. PTC Organics. Retrieved from [Link]
-
Halpern, M. (2013). Tetrabutyl Phosphonium Bromide. PTC Organics. Retrieved from [Link]
-
Academia.edu. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Retrieved from [Link]
-
McNulty, J., Cheekoori, S., & Nair, J. J. (2005). A Mild Esterification Process in Phosphonium Salt Ionic Liquid. Tetrahedron Letters, 46(21), 3641-3644. Retrieved from [Link]
-
Zhang, Z., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Molecules, 24(20), 3702. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Vibzzlab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. Retrieved from [Link]
-
Chemistry Connected. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2021). Preparation method of methyl benzoate compound.
-
ResearchGate. (2023). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]
-
ResearchGate. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
ResearchGate. (2000). Esterification of Carboxylic Acids Catalyzed by in situ Generated Tetraalkylammonium Fluorides. Retrieved from [Link]
-
ResearchGate. (2014). Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride. Retrieved from [Link]
-
SciELO. (2017). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. Retrieved from [Link]
-
IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]
-
PubMed. (2001). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
ResearchGate. (2011). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. Retrieved from [Link]
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The Role of Tetramethylphosphonium Bromide in Advancing Green Chemistry Applications
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in Chemical Synthesis
The principles of green chemistry are fundamentally reshaping the landscape of chemical synthesis, prioritizing sustainability, efficiency, and safety. This paradigm shift demands innovative tools and reagents that can facilitate reactions under milder conditions, reduce waste, and eliminate the reliance on hazardous solvents. Tetramethylphosphonium bromide ((CH₃)₄PBr), a quaternary phosphonium salt, has emerged as a significant enabler in this domain. While traditionally known as a precursor in classic organic reactions, its utility extends into several key areas of green chemistry.[1][2]
This guide provides an in-depth exploration of this compound's applications in sustainable synthesis. We will move beyond simple definitions to explain the causality behind its effectiveness, offering detailed protocols and workflows. The core of this document is built on the understanding that this compound's value lies in its role as a highly effective phase-transfer catalyst, a foundational component for advanced solvent systems like ionic liquids, and a potential agent in the valorization of biomass.[1][3][4] This document is designed for researchers, scientists, and drug development professionals seeking to integrate greener, more efficient methodologies into their work.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use. This compound is a white, water-soluble, and hygroscopic solid.[1][2] Its key physicochemical properties and safety classifications are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂BrP | [5] |
| Molar Mass | 171.02 g/mol | [5] |
| Appearance | White, crystalline solid | [2][6] |
| IUPAC Name | tetramethylphosphanium;bromide | [5] |
| CAS Number | 4519-28-2 | [5] |
| Solubility | Water-soluble | [1][2] |
| Storage | Hygroscopic; store under an inert atmosphere away from moisture | [1][6] |
Table 2: GHS Hazard and Safety Information
| Hazard Class | GHS Classification | Precautionary Statements (Selected) | Source(s) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P317 | [5][7] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338, P337+P317 | [5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P319 | [5][7] |
Core Application: Phase-Transfer Catalysis (PTC)
The most significant contribution of this compound to green chemistry is its function as a phase-transfer catalyst.[1][3] Many crucial organic reactions require the interaction of reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). Without a catalyst, these reactions are often slow or do not occur at all.
Mechanism of Action
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. The tetramethylphosphonium cation, [P(CH₃)₄]⁺, is lipophilic enough to be soluble in organic solvents but, as a salt, is also interactive with the aqueous phase. It functions by forming an ion pair with the anion of a water-soluble reactant (e.g., CN⁻, OH⁻, Br⁻) and transporting it into the organic phase to react with the organic substrate. This mechanism circumvents the phase-boundary limitation, dramatically increasing reaction rates.[8][9]
The green advantages of this process are substantial:
-
Milder Reaction Conditions: Accelerated reaction rates mean that lower temperatures and pressures can be used, saving energy.[8]
-
Solvent Reduction: It can eliminate the need for expensive, toxic, and often non-recyclable polar aprotic solvents that were traditionally used to co-solubilize reactants.
-
Increased Yield and Selectivity: By enabling more efficient reactions, PTC often leads to higher product yields and fewer by-products, reducing waste and simplifying purification.[8]
-
Use of Inexpensive Reagents: It allows the use of simple, inexpensive inorganic salts (like sodium cyanide or potassium hydroxide) in organic synthesis.[9]
Caption: Mechanism of this compound in Phase-Transfer Catalysis.
Protocol 1: Green Synthesis of Benzyl Cyanide via Nucleophilic Substitution
This protocol demonstrates a classic Williamson ether synthesis modified for a PTC system, replacing hazardous solvents with a biphasic water-toluene system catalyzed by this compound.
Objective: To synthesize benzyl cyanide from benzyl chloride and sodium cyanide, demonstrating a safer and more efficient PTC method.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN) - Caution: Highly Toxic!
-
This compound (TMPB)
-
Toluene
-
Deionized water
-
Round-bottom flask with magnetic stirrer, reflux condenser, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (1.2 equivalents) and deionized water (50 mL). Stir until the salt is fully dissolved.
-
Catalyst Addition: Add this compound (0.05 equivalents) to the aqueous solution. Stir for 5 minutes.
-
Organic Phase: Add benzyl chloride (1.0 equivalent) dissolved in toluene (50 mL) to the flask.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Causality Note: The TMPB transports the cyanide anion (CN⁻) from the aqueous phase into the toluene phase, where it can react with the benzyl chloride. Without the catalyst, the reaction would be exceedingly slow as the reactants are separated by the phase boundary.
-
-
Workup: Cool the reaction mixture to room temperature. Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the product, benzyl cyanide. Drain and collect the lower aqueous layer.
-
Extraction: Wash the organic layer twice with 50 mL portions of deionized water to remove any remaining sodium cyanide and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl cyanide.
-
Purification (Optional): The product can be further purified by vacuum distillation if required.
Advanced Applications: Building Blocks for Green Technologies
Beyond its direct catalytic use, this compound serves as a precursor for materials central to emerging green technologies, particularly in carbon capture and biomass processing.
Precursor for CO₂ Capture Solvents
Phosphonium-based ionic liquids (ILs) and deep eutectic solvents (DESs) are being intensely investigated for CO₂ capture.[10][11] These solvents exhibit negligible vapor pressure, high thermal stability, and tunable CO₂ solubility.
-
Ionic Liquids (ILs): Salts with a melting point below 100°C. Phosphonium-based ILs are often more stable than their nitrogen-based counterparts.
-
Deep Eutectic Solvents (DESs): Mixtures of a quaternary ammonium or phosphonium salt (like TMPB) with a hydrogen bond donor (HBD) like urea, glycerol, or glycols.[10] These mixtures have a significantly lower melting point than either of their individual components.
The bulky phosphonium cations can help organize CO₂ molecules, while the functional groups on the anion or the HBD contribute to the capture mechanism, which can be either physical absorption or chemical reaction.[10][12]
Caption: Formation of a Deep Eutectic Solvent from TMPB for CO₂ Capture.
Protocol 2: Preparation of a TMPB-Based Deep Eutectic Solvent
Objective: To prepare a deep eutectic solvent from this compound and ethylene glycol for potential use in gas absorption studies.
Materials:
-
This compound (TMPB), dried under vacuum.
-
Ethylene glycol, anhydrous.
-
Glass vial with a screw cap.
-
Magnetic stirrer hotplate.
-
Stir bar.
Procedure:
-
Reagent Preparation: Ensure both TMPB and ethylene glycol are thoroughly dried to minimize water content, as water can affect the physical properties of the DES.
-
Mixing: In a clean, dry glass vial, weigh this compound and ethylene glycol in a 1:4 molar ratio.
-
Causality Note: The specific ratio of salt to hydrogen bond donor is critical in determining the final melting point and viscosity of the DES. This ratio is often optimized experimentally for a specific application like CO₂ capture.
-
-
Formation: Add a small magnetic stir bar to the vial, seal it, and place it on a magnetic stirrer hotplate.
-
Heating and Stirring: Gently heat the mixture to approximately 60-70°C while stirring. The mixture of two solids (or a solid and a liquid) will gradually form a clear, homogeneous liquid. This indicates the formation of the deep eutectic solvent.
-
Cooling and Storage: Once a clear liquid is formed, turn off the heat and allow the DES to cool to room temperature. It should remain a liquid. Store the DES in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
Validation: The resulting DES can now be characterized for its physical properties (viscosity, density) and evaluated for its CO₂ absorption capacity using gravimetric or manometric methods.
Potential Role in Biomass Valorization
The conversion of lignocellulosic biomass into valuable platform chemicals and fuels is a cornerstone of a sustainable bio-economy.[13] A major challenge is the efficient fractionation of biomass into its primary components (cellulose, hemicellulose, and lignin). Phase-transfer catalysts, including related phosphonium and ammonium salts, have shown promise in facilitating the depolymerization of lignin and the conversion of cellulose under milder conditions.[4][14]
TMPB can be applied in a biphasic system to help transfer reactive species or soluble biomass fragments from the solid or aqueous phase into an organic phase for further conversion, potentially leading to higher yields of valuable products like vanillin or furfural.[4][14]
Conclusion and Future Outlook
This compound is more than a classic laboratory reagent; it is a versatile tool that aligns directly with the core tenets of green chemistry. Its primary role as a phase-transfer catalyst enables countless reactions to proceed more efficiently and with a significantly lower environmental footprint. Furthermore, its use as a building block for advanced materials like deep eutectic solvents for CO₂ capture places it at the forefront of sustainable technology development.
For researchers in academia and industry, particularly in drug development where complex syntheses are common, embracing PTC methodologies with catalysts like TMPB can lead to more economical, safer, and environmentally responsible processes. As the field progresses, further research into phosphonium salts for biomass conversion and other green applications will undoubtedly unlock even greater potential, solidifying their role in a sustainable chemical future.
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 357594, this compound. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetraphenylphosphonium Bromide: A Key Reagent for Advanced Chemical Intermediates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of Tetrabutylphosphonium Bromide in Green Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Catalytic Power of Tetraphenylphosphonium Bromide in Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Dynamics Insights of CO2 Capture through Phosphonium-Based Deep Eutectic Solvents for Direct Air Capture. Request PDF. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tetrabutylphosphonium Bromide: A Key Enabler in Green Chemistry and Sustainable Processes. Retrieved from [Link]
-
ResearchGate. (2025). Survey of Carbon Dioxide Capture in Phosphonium-Based Ionic Liquids and End-Capped Polyethylene Glycol Using DETA. Retrieved from [Link]
-
arXiv. (n.d.). On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A phase-transfer-assisted strategy for oxidation-based biomass valorization. Retrieved from [Link]
-
MDPI. (n.d.). Repurposing Torrefied Biomass as a Novel Feedstock for Microbial Bioprocessing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effective conversion of biomass into bromomethylfurfural, furfural, and depolymerized lignin in lithium bromide molten salt hydrate of a biphasic system. Retrieved from [Link]
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Troubleshooting & Optimization
How to improve the yield of reactions using Tetramethylphosphonium bromide
Welcome to the technical support center for Tetramethylphosphonium Bromide (CAS 4519-28-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate in your own work.
Introduction to this compound (TMPB)
This compound, with the formula [(CH₃)₄P]Br, is a quaternary phosphonium salt that serves multiple roles in modern synthesis.[1] While it is a precursor for generating phosphonium ylides for the Wittig reaction, its utility extends to acting as a Phase-Transfer Catalyst (PTC), a supporting electrolyte in electrochemistry, and a stabilizing ligand in coordination chemistry.[2][3][4] Understanding its function in a given reaction is the first step toward optimizing your yield.
This guide is structured to address the most common applications and the specific challenges you may encounter.
Section 1: TMPB as a Phase-Transfer Catalyst (PTC)
Phase-Transfer Catalysis (PTC) is a powerful technique for reacting chemical species that are immiscible, such as an aqueous salt and an organic substrate.[5] The phosphonium cation, with its lipophilic methyl groups, acts as a "shuttle," escorting an anionic reactant from the aqueous phase into the organic phase where the reaction can occur.[6] This dramatically increases reaction rates and allows for milder reaction conditions.[6]
How PTC Works with TMPB
The catalytic cycle, a cornerstone of PTC, is illustrated below. The tetramethylphosphonium cation ([PMe₄]⁺) pairs with the reactant anion (e.g., CN⁻, OH⁻) in the aqueous phase, and this ion pair is sufficiently soluble in the organic phase to migrate across the phase boundary. Once in the organic phase, the "naked" anion is highly reactive and attacks the organic substrate.
PTC Troubleshooting Guide
Question: My reaction is very slow or not proceeding. What are the likely causes?
Answer: A slow PTC reaction is typically limited by either the transfer of the nucleophile into the organic phase or the intrinsic reactivity in the organic phase.[7] Consider these factors:
-
Agitation: The reaction occurs at the interface between the two liquid phases. Insufficient stirring reduces the interfacial surface area, slowing down the transfer of the catalyst. Ensure vigorous stirring to create a fine emulsion.
-
Solvent Choice: The organic solvent must solubilize the substrate and the [PMe₄]⁺-Nucleophile ion pair, but it should not be fully miscible with water. Non-polar solvents are often a good starting point for many PTC reactions.[7]
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. If the reaction is still slow, increasing the catalyst loading to 10 mol% can be beneficial. However, excessively high concentrations can sometimes lead to side reactions or purification issues.
-
Temperature: Increasing the temperature will generally increase the reaction rate. However, TMPB has limited thermal stability compared to its bulkier counterparts like tetrabutylphosphonium bromide (TBPB).[8] Monitor for catalyst decomposition (often indicated by a color change) if operating at elevated temperatures.
Question: How do I select the optimal solvent for my PTC system?
Answer: Solvent selection is critical and depends on the polarity of your substrate and the nature of the ion pair. There is no single "best" solvent. A systematic approach is recommended.
| Solvent Class | Examples | Characteristics & Best Use Cases |
| Aromatic | Toluene, Xylene | Good general-purpose solvents. Effective for a wide range of substrates. A good starting point for optimization.[9] |
| Halogenated | Dichloromethane (DCM), Chloroform | Can enhance the solubility of the phosphonium salt but may participate in side reactions. Use with caution. |
| Ethers | Tetrahydrofuran (THF) | Can be used for recrystallization and purification of the catalyst itself.[2] May not be ideal as the primary reaction solvent due to some miscibility with water. |
| Non-polar Aliphatic | Heptane, Hexane | Useful when the substrate is very non-polar. The low polarity can sometimes accelerate the intrinsic reaction in the organic phase. |
Protocol: Optimizing PTC Reaction Conditions
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic substrate (1.0 eq) and the chosen organic solvent (e.g., toluene).
-
Aqueous Phase: In a separate vessel, dissolve the inorganic nucleophile (e.g., sodium cyanide, 1.5 eq) and TMPB (0.05 eq) in water or a saturated aqueous solution of the base (e.g., 50% KOH).[10]
-
Reaction Initiation: Add the aqueous phase to the organic phase. Begin vigorous stirring (e.g., >500 rpm) and heat the reaction to the desired temperature (e.g., 60 °C).[9]
-
Monitoring: Track the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Workup: After completion, cool the reaction, separate the organic and aqueous layers. Wash the organic layer with water and then brine to remove the catalyst and residual inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Question: I'm observing unexpected byproducts. Could the catalyst be the cause?
Answer: Yes. While generally stable, phosphonium salts can undergo side reactions under certain conditions:
-
Hoffmann Elimination: In the presence of a very strong base (e.g., concentrated KOH) and high temperatures, the phosphonium salt can undergo elimination to form trimethylphosphine and methane. This is less common for the tetramethyl derivative compared to those with longer alkyl chains containing beta-hydrogens.
-
Reaction with Strong Nucleophiles: While its purpose is to transport nucleophiles, extremely reactive nucleophiles could potentially react with the catalyst itself, though this is rare.
If you suspect catalyst degradation, consider using a more thermally stable phosphonium salt like Tetrabutylphosphonium Bromide (TBPB).[8]
Section 2: TMPB in Ylide Generation for the Wittig Reaction
TMPB is a common precursor for generating methylenetrimethylphosphine, a key ylide for the Wittig reaction, which converts aldehydes and ketones into alkenes.[2][11] The reaction hinges on the successful deprotonation of the phosphonium salt.
Wittig Reaction Troubleshooting Guide
Question: My Wittig reaction has a low yield. What is the most common point of failure?
Answer: The most frequent issue is incomplete formation of the phosphonium ylide.[12] This can stem from several factors:
-
Base Strength: The acidity (pKa) of the α-proton on the phosphonium salt determines the required base strength. For an unstabilized ylide derived from TMPB, a very strong base is required.
-
Moisture: Strong bases like n-butyllithium (n-BuLi) are extremely sensitive to moisture. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents must be scrupulously dried.[2]
-
Steric Hindrance: While not an issue for TMPB itself, for more complex phosphonium salts, steric hindrance around the α-proton can slow down the deprotonation.
Table: Selecting a Base for Ylide Formation
| Ylide Type | Example Precursor | Required Base | Examples |
| Unstabilized | This compound | Very Strong | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Lithium diisopropylamide (LDA) |
| Stabilized | (Carbethoxymethyl)triphenylphosphonium bromide | Weaker Base | Sodium Ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK), Sodium Carbonate (Na₂CO₃) |
Question: How can I confirm that my ylide has formed before adding the carbonyl compound?
Answer: Unstabilized ylides derived from TMPB are typically a distinctive color, often deep red or orange, due to the carbanionic character. The formation of this color upon addition of the base is a strong visual indicator of successful ylide generation. For stabilized ylides, which are often yellow, ³¹P NMR spectroscopy is a definitive method to confirm ylide formation by observing the characteristic upfield shift of the phosphorus signal compared to the starting phosphonium salt.
Workflow for Troubleshooting Low Wittig Yield
Sources
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- 2. This compound|C4H12BrP|4519-28-2 [benchchem.com]
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- 9. researchpublish.com [researchpublish.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Common side reactions with Tetramethylphosphonium bromide and how to avoid them
Technical Support Center: Tetramethylphosphonium Bromide
Welcome to the technical support center for this compound ((CH₃)₄PBr). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Part 1: Frequently Asked Questions (FAQs) - Storage, Handling, and Stability
This section addresses the most common preliminary issues that can prevent successful experiments before they even begin. Proper handling is the first line of defense against side reactions.
Question 1: My reaction requiring anhydrous conditions is failing. Could the this compound be the culprit?
Answer: Absolutely. The most common "side reaction" is often the unintentional quenching of reagents due to water. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] If your phosphonium salt is not rigorously dried, the absorbed water will react with and consume moisture-sensitive reagents, particularly the strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) used for ylide formation.[4][5] This leads to incomplete or failed deprotonation and, consequently, low or no yield of your desired product.
Troubleshooting Protocol: Ensuring Anhydrous Reagent
-
Proper Storage: Always store this compound in a tightly sealed container, preferably within a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Drying Before Use: If the reagent has been exposed to air or is from a previously opened container, it must be dried.
-
Place the required amount of the salt in a flask.
-
Heat gently (e.g., 50-60°C) under high vacuum for several hours. Caution: Avoid excessive heating, as thermal decomposition can occur.[1]
-
Allow the flask to cool to room temperature under vacuum or backfill with an inert gas before use.
-
-
Inert Atmosphere Techniques: Conduct your reaction under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line or glovebox techniques to prevent moisture from entering the reaction vessel.
Question 2: I've noticed a pungent odor from my stored this compound, and my results are inconsistent. What is happening?
Answer: The pungent odor is likely due to the formation of trimethylphosphine, a volatile and odorous compound. This indicates that your this compound is undergoing thermal or chemical decomposition.[1]
-
Thermal Decomposition: Although relatively stable at room temperature, phosphonium salts can decompose at elevated temperatures. The typical decomposition pathway involves the bromide anion acting as a nucleophile, attacking one of the methyl groups to produce volatile trimethylphosphine and methyl bromide.[1]
-
Chemical Decomposition: Exposure to strong bases, particularly hydroxide ions in aqueous environments, can lead to alkaline hydrolysis, degrading the phosphonium cation.[6]
Preventative Measures:
-
Storage Conditions: Store the salt in a cool, dry, and dark place. Avoid storing it near heat sources or in areas with significant temperature fluctuations.
-
Reaction Temperature: When using the salt, be mindful of the thermal limits. If heating is required, do so judiciously and monitor for signs of decomposition.
-
pH Control: In applications other than ylide formation, such as phase-transfer catalysis, avoid highly alkaline aqueous conditions (high pH) to prevent hydrolytic degradation.
| Parameter | Guideline | Source |
| Storage Temperature | Room Temperature (Cool, Dry Place) | [7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | [1][8] |
| Moisture Sensitivity | Highly Hygroscopic | [2][3][7] |
| Thermal Decomposition | Decomposes at high temperatures | [1] |
Part 2: Troubleshooting Guide - Ylide Formation & The Wittig Reaction
The primary application of this compound is as a precursor to the methylenetrimethylphosphine ylide for the Wittig reaction.[1][9] This section focuses on troubleshooting this critical step.
Question 3: I am attempting to form the phosphonium ylide, but my yield is consistently low. What are the common causes?
Answer: Low ylide yield is a frequent issue and can almost always be traced back to one of three factors: insufficient deprotonation, reagent quality, or competing side reactions.
Causality Analysis & Troubleshooting Workflow:
-
Potency of the Base: The protons on the methyl groups of this compound are only weakly acidic. Therefore, a very strong base is required for complete deprotonation.[5][10] Weaker bases like alkoxides or sodium hydroxide are generally insufficient for non-stabilized ylides and will result in an equilibrium with a low concentration of the ylide.[5]
-
Presence of Moisture: As detailed in FAQ 1, any moisture in the phosphonium salt or the solvent will be protonated by the strong base faster than the phosphonium salt is deprotonated. This consumes your base and reduces the ylide yield.
-
Solution: Rigorously dry the this compound and use anhydrous solvents.[1]
-
-
Double Deprotonation (If Not Desired): While often a desired transformation for creating specific ligands, the initial ylide, (CH₃)₃P=CH₂, can be deprotonated a second time by another equivalent of a strong base like n-BuLi to form (CH₃)₂P(CH₂)₂Li.[11] If your stoichiometry is not carefully controlled, this can be an unintended side reaction that consumes your primary ylide.
-
Solution: Use a precise stoichiometry of base (typically 1.0 to 1.1 equivalents) relative to the phosphonium salt. Add the base slowly at a low temperature (e.g., 0 °C or -78 °C) to maintain control over the reaction.
-
Troubleshooting Flowchart for Low Ylide Yield
Caption: Troubleshooting workflow for diagnosing low ylide yield.
Question 4: My Wittig reaction with the generated ylide is giving me a complex mixture of products instead of the expected alkene. What's going wrong?
Answer: Assuming the ylide was formed successfully, issues during the Wittig reaction itself often stem from the stability of the reactants or the specific reaction conditions chosen.
Potential Causes and Solutions:
-
Aldehyde/Ketone Instability: The carbonyl partner may not be stable under the strongly basic conditions of the ylide solution. Aldehydes, in particular, can be prone to side reactions like self-condensation (aldol reaction), polymerization, or decomposition.[9]
-
Experimental Protocol: Add the aldehyde or ketone to the pre-formed ylide solution at a low temperature (e.g., -78 °C or 0 °C) to allow the Wittig reaction to occur faster than competing side reactions. Slowly warm the reaction to room temperature only after the addition is complete.
-
-
Side Reactions of the Ylide: The highly reactive, non-stabilized ylide from this compound is a strong base. If your carbonyl substrate contains other acidic protons (e.g., alcohols, terminal alkynes), the ylide may act as a base, deprotonating the substrate instead of performing the Wittig reaction.
-
Solution: Protect any acidic functional groups on your substrate before introducing it to the ylide. Alternatively, consider a different olefination method if protection is not feasible.
-
-
Lithium Salt Effects: When using n-BuLi to generate the ylide, lithium bromide (LiBr) is formed as a byproduct.[11] The presence of lithium salts can influence the reaction mechanism and stereoselectivity, sometimes leading to the formation of betaine intermediates that can revert or lead to product mixtures.[9][12]
-
Solution: For reactions sensitive to lithium salts, "salt-free" ylides can be prepared by using different bases (like sodium bis(trimethylsilyl)amide, NaHMDS) or by precipitating the lithium salts before adding the carbonyl compound.
-
Visualizing the Core Wittig Pathway vs. a Side Reaction
Caption: Competing reaction pathways for a phosphonium ylide.
References
-
This compound - Wikipedia. (n.d.). Wikipedia. [Link]
-
tetraphenylphosphonium bromide - s d fine-chem limited. (n.d.). s d fine-chem limited. [Link]
-
What is the stability of Tetraphenylphosphonium Bromide? - Blog. (2025). Kente Catalysts Inc. [Link]
-
My phosphonium salt forming reaction...produces a major impurity...Any Ideas? : r/chemistry. (2014). Reddit. [Link]
-
This compound | C4H12BrP | CID 357594 - PubChem. (n.d.). NIH PubChem. [Link]
-
phosphonium ylides - YouTube. (2019). YouTube. [Link]
-
Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility | Request PDF. (2025). ResearchGate. [Link]
-
The Chemistry of Ylides: Building Blocks for Organic Synthesis. (2025). Ningbo Inno Pharmchem. [Link]
-
making phosphonium salts - YouTube. (2019). YouTube. [Link]
-
Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
5.9: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
Chapter 3: Phosphonium salts and P-ylides - Books - The Royal Society of Chemistry. (2014). Royal Society of Chemistry. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). ReactionMap. [Link]
-
Procuring High-Purity Tetraphenylphosphonium Bromide: A Manufacturer's Guide. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
-
This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
-
13.1.5 The Wittig Reaction - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
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- 12. Wittig Reaction [organic-chemistry.org]
Optimizing temperature for Tetramethylphosphonium bromide catalyzed reactions
Technical Support Center: Tetramethylphosphonium Bromide Catalysis
A Guide to Temperature Optimization for Researchers
Welcome to the technical support center for this compound ([CH₃]₄PBr) catalyzed reactions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into one of the most critical parameters of your reaction setup: temperature. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties and general temperature considerations for using this compound as a catalyst.
Q1: What is the recommended operating temperature range for reactions using this compound?
There is no single "one-size-fits-all" temperature range. The optimal temperature is highly dependent on the specific transformation being catalyzed. For instance, related phosphonium salt phase transfer catalysts have been successfully used in a broad range of temperatures, from ambient temperature up to 180°C and even 220°C for specific applications like acetylene hydrochlorination.[1][2] As a phase transfer catalyst, this compound facilitates reactions between substances in different phases, and temperature influences not only reaction kinetics but also solubility and interfacial transport.[3]
Q2: How thermally stable is this compound? At what temperature does it decompose?
While specific decomposition data for this compound is not always readily available in public literature, phosphonium salts are generally known for their good thermal stability.[4][5] For example, the related compound Tetraphenylphosphonium bromide (TPPB) has a high decomposition point of 435°C.[6] However, stability can be influenced by the presence of other reagents. For instance, the decomposition temperature of TPPB-modified montmorillonite was found to be about 100°C lower in the presence of sodium bromide, a potential byproduct from synthesis.[7]
Crucial Note: Always consult the Safety Data Sheet (SDS) provided by your specific supplier for the most accurate thermal stability and decomposition data for your lot of this compound.[4] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise information on the catalyst's stability under your specific reaction conditions.[8]
Q3: How does temperature impact the efficiency of this compound as a phase transfer catalyst?
Temperature plays a multifaceted role in phase transfer catalysis (PTC):
-
Reaction Rate: As with most chemical reactions, an increase in temperature generally increases the reaction rate according to the Arrhenius equation. This can lead to shorter reaction times.
-
Solubility: The solubility of the catalyst and the reacting species in each phase can be temperature-dependent. Adequate solubility of the phosphonium salt in the organic phase is crucial for its function.[9]
-
Mass Transfer: Higher temperatures can decrease viscosity and increase diffusion rates, improving the transfer of the catalyst-anion complex across the phase boundary.
-
Selectivity: Temperature can influence the selectivity of a reaction. Higher temperatures might favor the formation of undesired byproducts.
One of the key advantages of using a phase transfer catalyst like this compound is that it can often allow reactions to be carried out at lower, more controllable temperatures compared to uncatalyzed heterogeneous reactions.[9][10]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during temperature optimization of your catalyzed reaction.
Problem 1: Low or No Reaction Conversion
Symptoms:
-
The reaction is sluggish, requiring excessively long times.
-
The yield of the desired product is significantly lower than expected.
-
Starting materials remain largely unconsumed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps & Rationale:
-
Verify Baseline Conditions: Before adjusting the temperature, ensure all other parameters (catalyst loading, solvent, reagent stoichiometry, agitation speed) are correctly set as per your initial plan.
-
Incremental Temperature Increase: Raise the reaction temperature in small, controlled increments (e.g., 5-10°C). This systematic approach allows you to identify the onset of reactivity without overshooting the optimal point.
-
Monitor Progress Closely: After each temperature increase, allow the reaction to equilibrate and then analyze a sample (e.g., via TLC, GC, or NMR) to track the consumption of starting material and formation of the product.
-
Watch for Side Products: If increasing the temperature boosts the reaction rate but also leads to the formation of impurities, you may have surpassed the optimal temperature for selectivity. In this case, you will need to reduce the temperature slightly to find the best balance between rate and purity. This relationship is visualized in the diagram below.
Problem 2: Formation of Impurities or Product Decomposition
Symptoms:
-
Multiple unexpected spots on a TLC plate.
-
Appearance of colored byproducts.
-
Lower than expected yield despite full consumption of starting material.
Causality Diagram: The Temperature Trade-Off
Caption: Relationship between temperature, reaction rates, and yield.
Troubleshooting Steps:
-
Reduce Temperature Immediately: If you suspect thermal decomposition of your product or catalyst, the first step is to lower the temperature. A good starting point is to decrease it by 10-20°C from the point where impurities started to appear.
-
Conduct a Temperature Screening Study: Systematically run the reaction at a series of lower temperatures (e.g., 60°C, 50°C, 40°C) to identify a temperature that provides a clean reaction profile, even if the reaction rate is slower.
-
Consider Reaction Time Extension: A cleaner reaction at a lower temperature for a longer duration is often preferable to a fast but impure reaction at a higher temperature.
-
Verify Catalyst Stability: High temperatures can lead to catalyst decomposition. If lowering the temperature does not resolve the issue, consider analyzing the catalyst post-reaction to check for degradation.
Problem 3: Inconsistent Results Between Batches
Symptoms:
-
A previously optimized reaction temperature fails to give the same yield or reaction time in a subsequent run.
Troubleshooting Steps:
-
Calibrate Temperature Probes: Ensure that the temperature measurement and control equipment is accurately calibrated. A small error in temperature reading can lead to significant variations in reaction outcomes.
-
Check for Exotherms: Some reactions are highly exothermic. At a larger scale, heat dissipation is less efficient, which can cause the internal reaction temperature to rise significantly above the setpoint of the heating mantle or oil bath. Use an internal thermometer to monitor the actual reaction mixture temperature.
-
Review Reagent Purity: The presence of impurities in reactants or solvents can sometimes inhibit the catalyst or initiate side reactions, altering the optimal temperature profile. Ensure the quality of all materials is consistent between batches.
-
Catalyst Hydration: this compound is hygroscopic.[11] Water content can affect its catalytic activity. Ensure the catalyst is handled and stored in a dry environment to maintain its consistency.
By methodically addressing these common issues, you can effectively optimize the temperature for your this compound catalyzed reactions, leading to higher yields, better purity, and more robust and reproducible processes.
References
- Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. MDPI.
- Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. Xingrui Industry.
- This compound. MySkinRecipes.
- PHASE TRANSFER CATALYSTS.
- Process Intensification Using Phase Transfer C
- This compound|C4H12BrP|4519-28-2. Benchchem.
- Influence of sodium bromide on the thermal decomposition of tetraphenylphosphonium montmorillonite.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- Tetrabutylphosphonium bromide. Chem-Impex.
- Tetrakis(diethylamino)phosphonium bromide. PTC Organics, Inc..
- Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination. Catalysis Science & Technology (RSC Publishing).
- What is Tetramethylammonium bromide used for in organic synthesis?. Guidechem.
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
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- 8. This compound|C4H12BrP|4519-28-2 [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. jetir.org [jetir.org]
- 11. Page loading... [guidechem.com]
Troubleshooting low conversion rates in a Tetramethylphosphonium bromide reaction
Welcome to the technical support center for the synthesis of Tetramethylphosphonium bromide ((CH₃)₄PBr). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this quaternization reaction, with a primary focus on troubleshooting low conversion rates. We will explore the underlying chemical principles to empower you to not only fix current issues but also to optimize your future syntheses.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reaction to provide a foundational understanding.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The formation of this compound is a classic example of a quaternization reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the lone pair of electrons on the phosphorus atom of trimethylphosphine (PMe₃) acts as a nucleophile, attacking the electrophilic methyl carbon of methyl bromide (CH₃Br). The bromide ion is displaced as the leaving group, resulting in the formation of the tetramethylphosphonium cation and a bromide anion, which associate to form the final salt.[2][3]
Q2: Why is the purity of trimethylphosphine so critical for this reaction?
A2: Trimethylphosphine (PMe₃) is a highly reactive and pyrophoric liquid that is easily oxidized.[3] The primary impurity of concern is trimethylphosphine oxide (O=PMe₃). This oxide is non-nucleophilic and will not participate in the quaternization reaction, effectively reducing the concentration of your starting material and leading to lower yields. The presence of water or oxygen in the reaction setup can facilitate this oxidation.[4] Therefore, using freshly distilled or high-purity PMe₃ and maintaining an inert atmosphere are crucial for success.
Q3: How does solvent choice impact the conversion rate?
A3: The SN2 reaction mechanism is highly sensitive to the choice of solvent.[5] Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dichloromethane (DCM) are generally preferred.[1][6][7] These solvents can solvate the cation, stabilizing the transition state of the reaction without strongly solvating the bromide anion, which keeps the nucleophile reactive. In contrast, polar protic solvents (like ethanol or water) can solvate the phosphine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. Nonpolar solvents like toluene or hexane may not sufficiently solubilize the reactants or the resulting salt, also leading to poor conversion.[7]
Q4: Is the reaction reversible? How does temperature play a role?
A4: The quaternization of tertiary phosphines with primary halides like methyl bromide is generally considered to be irreversible and exothermic.[1] Temperature primarily affects the reaction kinetics. While gentle heating can increase the reaction rate, excessive temperatures are unnecessary for this specific reaction and can promote side reactions or decomposition of reactants, especially if impurities are present. For most phosphonium salt preparations, running the reaction at room temperature or with gentle warming is sufficient to drive it to completion.[6]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and solving specific issues leading to poor yields.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying the root cause of low conversion rates.
Sources
- 1. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Trimethylphosphine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetramethylphosphonium Bromide Catalytic Efficiency
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Tetramethylphosphonium bromide (TMPB). This document is designed for researchers, scientists, and drug development professionals who utilize TMPB as a catalyst in their experimental workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for troubleshooting and optimization.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and behavior of this compound in catalysis, particularly its function as a Phase Transfer Catalyst (PTC).
Q1: How does this compound function as a phase-transfer catalyst?
A: this compound (TMPB) is a quaternary phosphonium salt that excels as a phase-transfer catalyst (PTC).[1][2] Its primary function is to transport a reactant anion (like CN⁻, OH⁻, or R-COO⁻) from an aqueous or solid phase into an organic phase, where the substrate is typically dissolved.[3][4] This process overcomes the mutual insolubility of the reactants, dramatically accelerating the reaction rate.[4][5]
The mechanism involves the lipophilic (organic-loving) tetramethylphosphonium cation (Q⁺) pairing with the reactant anion (A⁻) at the phase interface. This newly formed ion pair [Q⁺A⁻] has sufficient organic solubility to diffuse into the bulk organic phase, where the now "naked" and highly reactive anion can react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle. Phosphonium salts are noted for their high catalytic efficiency and thermal stability, often outperforming their ammonium salt counterparts.[6][7][8]
Caption: General mechanism of Phase-Transfer Catalysis using TMPB (Q⁺Br⁻).
Q2: What is a typical starting concentration or catalyst loading for TMPB in a new reaction?
A: For most phase-transfer catalyzed reactions, a starting catalyst loading of 1-5 mol% relative to the limiting reagent is a standard and effective range. In some highly efficient systems, loadings as low as 0.1 mol% have proven successful.[9] The optimal amount is highly dependent on the specific substrates, solvents, and reaction temperature. It is always recommended to perform a catalyst loading screen to find the most efficient concentration for your particular system (see Protocol 1).
Q3: How does changing the TMPB concentration affect the reaction rate?
A: Generally, for a phase-transfer catalyzed reaction, the rate is positively correlated with the catalyst concentration. Increasing the amount of TMPB increases the population of phosphonium-anion ion pairs in the organic phase, which typically leads to a faster reaction. However, this relationship is not infinitely linear. The reaction will eventually become limited by other factors, such as the intrinsic reactivity of the substrate, the rate of diffusion across the phase boundary, or the mixing efficiency (agitation speed).
Q4: Is "more catalyst" always better? What happens at excessively high concentrations?
A: No, increasing catalyst concentration indefinitely is not advisable and can be detrimental. Beyond an optimal point, you may encounter several issues:
-
Diminishing Returns: The reaction rate may plateau, meaning adding more catalyst provides no further benefit and only increases cost.
-
Side Reactions: High local concentrations of the reactive anion, facilitated by the catalyst, can sometimes lead to an increase in side product formation.
-
Emulsion Formation: High concentrations of amphiphilic quaternary salts like TMPB can act as surfactants, leading to the formation of stable emulsions that make product workup and phase separation extremely difficult.
-
Purification Challenges: Removing large quantities of the water-soluble but organically-soluble catalyst from the final product can complicate purification steps.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments using this compound.
| Problem | Potential Cause (Concentration-Related) | Recommended Action |
| Slow or Stalled Reaction | Insufficient Catalyst: The catalyst loading may be too low for the reaction to proceed at a practical rate. | Incrementally increase the TMPB concentration (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Monitor reaction progress to see if the rate improves. |
| Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can sometimes be mistaken for insufficient initial concentration.[10] | Before adding more catalyst, confirm its stability under your reaction conditions (temperature, base). Consider adding the catalyst in portions over time. | |
| Inconsistent Yields | Inaccurate Catalyst Dosing: TMPB is hygroscopic and can absorb atmospheric moisture, leading to inaccurate weighing and variable effective concentrations.[2] | Always weigh TMPB quickly in a dry environment. For maximum consistency, dry the catalyst in a vacuum oven before use and store it in a desiccator over a strong drying agent. |
| Formation of Byproducts | Excessive Catalyst Concentration: A high catalyst load might accelerate undesired side reactions by creating a high concentration of the active nucleophile in the organic phase. | Reduce the catalyst concentration to the lowest effective level determined by an optimization screen (Protocol 1). Consider slower, portion-wise addition of the base or nucleophile. |
| Stable Emulsion During Workup | High Catalyst Concentration: The surfactant-like properties of TMPB are more pronounced at higher concentrations, preventing clean phase separation. | Reduce the catalyst loading in future runs. To break an existing emulsion, try adding a saturated brine solution or a small amount of a different organic solvent (e.g., diethyl ether) and allowing the mixture to stand. |
Section 3: Experimental Protocol
Protocol 1: Screening for Optimal TMPB Concentration
This protocol provides a general framework for determining the most effective catalyst concentration for a given reaction.
Objective: To identify the minimum TMPB concentration that provides the maximum reaction rate and yield with minimal side product formation.
Methodology:
-
Reaction Setup: Prepare a series of identical reaction vessels. For each reaction, use the same amounts of substrate, reagent, and solvent.
-
Variable Catalyst Loading: To each vessel, add a different concentration of TMPB. A good starting range for screening is:
-
Reaction 1: 0.5 mol%
-
Reaction 2: 1.0 mol%
-
Reaction 3: 2.0 mol%
-
Reaction 4: 5.0 mol%
-
Reaction 5: 10.0 mol%
-
Optional: Reaction 6: 0 mol% (Control to measure uncatalyzed background reaction).
-
-
Initiation and Monitoring: Start all reactions simultaneously under identical conditions (temperature, agitation speed). Monitor the progress of each reaction over time by taking small aliquots and analyzing them via a suitable technique (e.g., TLC, GC, LC-MS, or ¹H NMR).
-
Data Collection: Record the percent conversion of the starting material to the desired product at regular time intervals for each catalyst concentration.
-
Analysis: Plot the percent conversion versus time for each reaction. Determine the initial reaction rate and the final yield for each catalyst loading. The optimal concentration is the one that gives the best balance of high yield, fast reaction time, and cost-effectiveness.
Data Recording Template:
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Observations (e.g., color change, precipitation) |
| 0.5 | 1 | ||
| 2 | |||
| 4 | |||
| 1.0 | 1 | ||
| 2 | |||
| 4 | |||
| ... | ... |
Section 4: Visualizing Key Relationships
Understanding the interplay between catalyst concentration and reaction outcome is crucial for optimization.
Caption: Idealized effect of catalyst concentration on reaction efficiency.
Caption: Troubleshooting flowchart for addressing low reaction yield.
Section 5: Safety and Handling
All work with chemical reagents should be performed after consulting the full Safety Data Sheet (SDS) and conducting a thorough risk assessment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[11][12] Avoid contact with skin and eyes.[11][12] In case of contact, rinse the affected area immediately and thoroughly with water.[13]
-
Storage: this compound is hygroscopic.[2] Store the container tightly closed in a dry, cool, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[2][11]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[12]
References
- The Role of Phosphonium Salts in Industrial Catalysis: A Deep Dive. (2025). Google Cloud.
- This compound - MySkinRecipes. MySkinRecipes.
- Phosphonium Salts - C
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2023). ChemicalBook.
- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
- Quaternary Phosphonium Salts as Active Brønsted Acid Catalysts for Friedel–Crafts Reactions. (2019).
- Material Safety Data Sheet - Tetrabutylphosphonium bromide, 98%. Cole-Parmer.
- SAFETY DATA SHEET - Tetrabutylphosphonium Bromide. (2025). TCI Chemicals.
- Tetrabutyl Phosphonium Bromide. PTC Organics, Inc..
- Boosting Organic Synthesis: The Role of Tetraphenyl Phosphonium Bromide. Google Cloud.
- Phase Transfer C
- This compound. Benchchem.
- A Comparative Guide to Phase Transfer Catalysts: Quaternary Ammonium vs.
- Phase transfer c
- Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucid
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound|C4H12BrP|4519-28-2 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Purification of Products from Reactions Containing Tetramethylphosphonium Bromide
Welcome to the technical support center for challenges related to the purification of reaction products contaminated with Tetramethylphosphonium Bromide (TMPB). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of removing this quaternary phosphonium salt from your reaction mixtures. Our focus is on not just what to do, but why specific methodologies are chosen, ensuring a robust understanding that translates to successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing this compound from my reaction mixture?
A1: this compound is a quaternary phosphonium salt, which imparts several key characteristics that can complicate purification. As a salt, it is generally insoluble in nonpolar organic solvents but can exhibit moderate to high solubility in polar organic solvents and is readily soluble in water.[1][2] The primary challenges arise from its:
-
Polarity: Its ionic nature can lead to co-precipitation or co-elution with polar products during crystallization or chromatography.
-
Hygroscopic Nature: Phosphonium salts have a tendency to absorb moisture from the atmosphere, which can result in the formation of oils or viscous gums instead of crystalline solids, making handling and separation difficult.[3]
-
Lack of a Chromophore: TMPB lacks a UV-active chromophore, making it difficult to detect using standard TLC visualization techniques like a UV lamp.
Q2: What are the key physical and chemical properties of this compound I should be aware of?
A2: Understanding the properties of TMPB is fundamental to designing an effective purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₄H₁₂BrP[4] | |
| Molecular Weight | 171.02 g/mol [4] | |
| Appearance | White, water-soluble solid.[1] | Its solid nature is advantageous if it can be selectively precipitated. |
| Solubility | Readily soluble in water.[1] Generally insoluble in non-polar solvents like diethyl ether and hexanes.[5] Soluble in polar protic and aprotic solvents. | This solubility profile is the cornerstone of purification strategies like extraction and precipitation. |
| Decomposition | Data not readily available, but phosphonium salts can decompose at elevated temperatures.[6] | Avoid excessively high temperatures during solvent evaporation to prevent sample degradation. |
| Hygroscopicity | Like many quaternary ammonium and phosphonium salts, it can be hygroscopic.[3] | Store in a desiccator and handle under an inert atmosphere if possible to prevent it from becoming an oil. |
Q3: What safety precautions should I take when handling this compound?
A3: this compound is an irritant.[4][7] It is crucial to handle it with appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety goggles with side-shields.[7]
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid skin contact.[8]
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling the dust.[7] In case of contact, rinse the affected area with copious amounts of water.[9] Always consult the Safety Data Sheet (SDS) before use.[7][8][9][10]
Troubleshooting Guide
Scenario 1: My product and the phosphonium salt have precipitated together.
-
Question: I tried to precipitate my product from the reaction mixture, but it seems the this compound crashed out with it. How can I separate them?
-
Answer: This is a common issue, especially if your product has some degree of polarity. The key is to exploit the differential solubility of your product and the salt.
-
Analyze the Solubility: First, determine a solvent system where your product is soluble, but the phosphonium salt is not. A good starting point is to test small aliquots with solvents of varying polarity (e.g., dichloromethane, ethyl acetate, acetone, acetonitrile).
-
Selective Dissolution: Once you've identified a suitable solvent, you can perform a selective wash. Suspend the mixed solids in this solvent. Your product should dissolve, leaving the this compound as a solid. You can then filter off the salt and recover your product from the filtrate by evaporating the solvent.
-
Scenario 2: I'm trying to perform a liquid-liquid extraction, but I'm not getting good separation.
-
Question: I've tried to wash my organic layer with water to remove the this compound, but I suspect some is remaining in the organic phase. What can I do?
-
Answer: While TMPB is highly water-soluble, its removal can be enhanced by a few techniques:
-
Increase the Number of Extractions: Instead of one large volume wash, perform multiple smaller volume washes (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more effective at removing water-soluble impurities.
-
Brine Wash: After the water washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to "break" any emulsions and further drives any remaining water-soluble components, including the phosphonium salt, into the aqueous layer. It also helps to dry the organic layer.
-
Back Extraction: If your product is not acidic or basic, you can perform a back extraction. After the initial aqueous washes, extract the combined aqueous layers with a fresh portion of the organic solvent to recover any product that may have partitioned into the aqueous phase.
-
Scenario 3: I'm running a silica gel column, but the phosphonium salt is smearing and co-eluting with my product.
-
Question: My product is polar, and when I run a silica gel column, the this compound seems to travel with my product, leading to poor separation. How can I improve my chromatographic purification?
-
Answer: Silica gel is a polar stationary phase, and highly polar compounds like phosphonium salts can interact strongly and unpredictably, leading to streaking and co-elution. Here are several strategies to overcome this:
-
Pre-column Wash: Before loading your crude material onto the column, try to remove the bulk of the phosphonium salt through a simple extraction or precipitation as described above. Chromatography should be a final polishing step, not a bulk separation method.
-
Modify the Mobile Phase:
-
Increase Polarity Gradually: Use a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). A steep gradient can cause the salt to move as a broad band.
-
Add a Modifier: Adding a small amount of a polar modifier like triethylamine (for basic products) or acetic acid (for acidic products) to your mobile phase can sometimes improve the peak shape of your product and help to displace the phosphonium salt.
-
-
Consider an Alternative Stationary Phase:
-
Alumina: Alumina can be a good alternative to silica for the purification of certain compounds. It has different selectivity and may provide better separation from the phosphonium salt.
-
Reverse-Phase Chromatography: If your product has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) is an excellent option. The highly polar this compound will have very little retention and will elute in the void volume, providing excellent separation from your product.
-
-
In-Depth Purification Protocols
Protocol 1: Purification by Precipitation/Trituration
This method is most effective when your desired product has low polarity and is soluble in non-polar solvents.
Step-by-Step Methodology:
-
Reaction Work-up: After the reaction is complete, concentrate the reaction mixture in vacuo to remove the reaction solvent.
-
Initial Dissolution: Dissolve the crude residue in a minimal amount of a polar solvent in which both your product and the phosphonium salt are soluble (e.g., dichloromethane or acetone). This ensures the material is homogenous before precipitation.
-
Precipitation: While vigorously stirring, slowly add the solution from step 2 to a larger volume of a cold, non-polar solvent in which your product is soluble but the this compound is not. Diethyl ether is a common choice.[5][11] The phosphonium salt should precipitate as a white solid.
-
Isolation: Filter the mixture through a Büchner funnel to separate the precipitated phosphonium salt.
-
Product Recovery: Collect the filtrate, which contains your desired product, and concentrate it in vacuo.
-
Trituration (if necessary): If the product obtained after evaporation still contains residual salt, you can perform a trituration. Add a small amount of a non-polar solvent (e.g., cold diethyl ether or hexanes) to the solid product and stir vigorously. The product should remain as a solid, while the residual salt dissolves. Decant the solvent and dry the purified product.
Protocol 2: Purification by Liquid-Liquid Extraction
This is the most common and often the first method to try for removing water-soluble salts like this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. The this compound will partition into the aqueous layer. Repeat the wash 2-3 times with fresh water.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and further aids in the removal of the salt.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield the purified product.
Protocol 3: Purification by Silica Gel Flash Chromatography
This method is best used as a final polishing step after the bulk of the phosphonium salt has been removed by extraction or precipitation.
Step-by-Step Methodology:
-
Preliminary Separation: Perform a liquid-liquid extraction (Protocol 2) to remove the majority of the this compound.
-
Column Packing: Pack a flash chromatography column with silica gel using an appropriate non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry silica onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with a non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Analysis and Collection: Combine the fractions containing the pure product and concentrate them in vacuo.
Visualizing Purification Workflows
The choice of purification strategy is a logical progression based on the properties of your product and the nature of the impurities.
Decision Workflow for Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
Liquid-Liquid Extraction Workflow
Caption: A step-by-step workflow for liquid-liquid extraction.
References
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Fraunhofer-Publica. (n.d.). Influence of sodium bromide on the thermal decomposition of tetraphenylphosphonium montmorillonite. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. Retrieved from [Link]
- Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
-
MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ACS Publications. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | The Journal of Organic Chemistry. Retrieved from [Link]
-
Autechaux. (n.d.). Boosting Organic Synthesis: The Role of Tetraphenyl Phosphonium Bromide. Retrieved from [Link]
-
Chemister.ru. (n.d.). tetramethylammonium bromide. Retrieved from [Link]
-
ResearchGate. (2025, July 2). Synthesis of tetraphenylphosphonium bromide | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Liquid-liquid extraction technique for purification of Egyptian WET process phosphoric acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Retrieved from [Link]
-
OSTI.GOV. (n.d.). GEL LIQUID EXTRACTION. THE EXTRACTION AND SEPARATION OF SOME METAL SALTS USING TRI-n-BUTYL PHOSPHATE GELS (Journal Article). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
ResearchGate. (2015, June 24). What can be possible alternative reagent in following mechanism?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility | Request PDF. Retrieved from [Link]
-
Chemister.ru. (n.d.). tetrabutylphosphonium bromide. Retrieved from [Link]
-
Autechaux. (2025, October 26). Mastering Organic Synthesis: The Role of Phosphonium Salts like ours. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C4H12BrP | CID 357594. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tetrabutylphosphonium bromide [chemister.ru]
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- 4. This compound | C4H12BrP | CID 357594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Influence of sodium bromide on the thermal decomposition of tetraphenylphosphonium montmorillonite [publica.fraunhofer.de]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regeneration and Reuse of Tetramethylphosphonium Bromide Catalyst
Document ID: TMPT-RG-2025-12-31
Abstract: This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals on the effective regeneration and reuse of Tetramethylphosphonium bromide ([CH₃)₄P]Br), a versatile phase-transfer catalyst. It moves beyond standard protocols to address common troubleshooting scenarios, explain the underlying mechanisms of catalyst deactivation, and offer validated methods for restoring catalytic activity. Our goal is to empower users to reduce costs, minimize waste, and enhance the sustainability of their chemical processes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use, recovery, and regeneration of this compound.
Question: After my reaction, the catalyst is an oily, viscous liquid instead of a solid. How can I recover it?
Answer: This is a common issue, often caused by the presence of residual solvents or moisture, which can make the hygroscopic phosphonium salt difficult to handle.[1]
-
Expert Insight: The "oiling out" of the catalyst is typically due to it being solvated. Your primary goal is to remove these associated molecules to induce crystallization.
-
Troubleshooting Steps:
-
Azeotropic Removal of Water: Dissolve the crude catalyst residue in a dry, non-protic solvent like toluene. Evaporate the solvent under reduced pressure. Repeating this process 2-3 times can effectively remove trace water.[1]
-
Anti-Solvent Precipitation: After drying, dissolve the oily residue in a minimal amount of a solvent in which it is soluble (e.g., acetonitrile). Then, slowly add an "anti-solvent" in which the catalyst is insoluble (e.g., diethyl ether or n-hexane) while stirring vigorously. This should force the purified salt to precipitate as a solid.[1]
-
Low-Temperature Crystallization: If the above fails, cool the concentrated oil in a freezer (-15 to -20°C) overnight. The lower temperature can promote nucleation and crystallization.[1]
-
Question: My regenerated catalyst shows significantly lower activity compared to the fresh catalyst. What went wrong?
Answer: A drop in activity points to either incomplete purification or thermal/chemical degradation.
-
Expert Insight: Phosphonium salts, while generally stable, can undergo decomposition under harsh conditions (e.g., strong bases, high temperatures).[2] The most common issue, however, is the presence of residual impurities that poison the active sites.
-
Troubleshooting Steps:
-
Check for Impurities: Analyze a sample of the regenerated catalyst using ¹H or ³¹P NMR. The presence of unexpected peaks suggests that byproducts from the previous reaction were not fully removed. A common byproduct is triphenylphosphine oxide (if applicable to your reaction), which can be removed by chromatography.
-
Evaluate Thermal Degradation: this compound can decompose at elevated temperatures, leading to the formation of volatile trimethylphosphine and methyl bromide.[3] If your reaction or workup involved temperatures exceeding the catalyst's stability limit, irreversible degradation may have occurred.
-
Consider Catalyst Poisoning: Some reactants or byproducts can irreversibly bind to the phosphonium cation, blocking its ability to function as a phase-transfer agent. This is a form of chemical deactivation.[4][5] Review your reaction scheme for potential catalyst poisons.
-
Question: The catalyst has discolored after the reaction. Is it still usable?
Answer: Discoloration often indicates the presence of minor impurities or degradation products. While it may not always mean the catalyst is inactive, it warrants purification.
-
Expert Insight: Color can arise from trace amounts of polymeric materials or coordination complexes formed during the reaction.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the discolored catalyst in a suitable solvent (e.g., ethanol or water). Add a small amount of activated carbon and stir for 30-60 minutes at room temperature. The carbon will adsorb many colored impurities.
-
Filtration and Recrystallization: Filter the solution through a pad of Celite to remove the activated carbon. Then, proceed with recrystallization as outlined in the protocol below to obtain a pure, colorless product.
-
Understanding Catalyst Deactivation and Regeneration
Effective regeneration begins with understanding why the catalyst loses activity.
2.1. Primary Deactivation Pathways
Catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[5] For this compound in typical phase-transfer catalysis, the primary concerns are:
-
Fouling: The accumulation of byproducts, unreacted starting materials, or polymeric materials on the catalyst surface, which physically blocks the active sites.[4] This is the most common and often reversible form of deactivation.
-
Chemical Poisoning: Strong nucleophiles or bases can react with the phosphonium salt, leading to decomposition (e.g., ylide formation).[6] Certain compounds can also bind strongly to the phosphorus center, inhibiting its function.
-
Thermal Degradation: As mentioned, excessive heat can cause the catalyst to break down into trimethylphosphine and methyl bromide.[3]
2.2. The Logic of Regeneration
The regeneration process is designed to reverse the "fouling" mechanism by systematically washing away impurities. It is fundamentally a purification process aimed at isolating the intact phosphonium salt from the reaction mixture.
Experimental Protocols
3.1. Detailed Protocol: Regeneration of this compound
This protocol assumes the catalyst is in an organic phase post-reaction.
Objective: To recover and purify this compound from a reaction mixture for reuse.
Methodology:
-
Phase Separation:
-
If your reaction mixture contains an aqueous phase, separate it from the organic phase using a separatory funnel. The phosphonium salt will predominantly be in the organic layer.
-
-
Solvent Removal:
-
Concentrate the organic phase using a rotary evaporator to remove the bulk solvent. This will likely result in a viscous oil or a crude solid.
-
-
Aqueous Wash:
-
Redissolve the residue in a minimal amount of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with deionized water (3 x 50 mL for a 100 mL organic phase) to remove water-soluble impurities.
-
Follow with a brine wash (1 x 50 mL) to aid in the removal of water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution to dryness under reduced pressure. At this stage, you may have a semi-purified oil or solid.
-
-
Recrystallization (Key Purification Step):
-
The choice of solvent system is critical. A common and effective method is to use a binary solvent system.
-
Dissolve the crude catalyst in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or acetonitrile).
-
Slowly add a cold anti-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy, indicating the onset of precipitation.
-
Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath or freezer to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under high vacuum for several hours to ensure all residual solvent is removed. Store in a desiccator as the compound is hygroscopic.[7]
-
3.2. Workflow for Catalyst Regeneration and Reuse
Caption: Deactivation of this compound via deprotonation.
References
-
Plasma‐Assisted Immobilization of a Phosphonium Salt and Its Use as a Catalyst in the Valorization of CO2 - ResearchGate. [Link]
-
This compound - Wikipedia. [Link]
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing). [Link]
-
The Science Behind Phase Transfer Catalysis: Applications of Phosphonium Salts from NINGBO INNO PHARMCHEM. [Link]
-
Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination - Catalysis Science & Technology (RSC Publishing). [Link]
-
This compound - MySkinRecipes. [Link]
-
Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05070C. [Link]
-
Mechanisms of catalyst deactivation. | Download Table - ResearchGate. [Link]
-
Mechanisms of catalyst deactivation - SciSpace. [Link]
-
SUPPORTING INFORMATION - MPG.PuRe. [Link]
-
Synthesis of tetraphenylphosphonium bromide - ResearchGate. [Link]
-
Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - NIH. [Link]
-
Organic chemists! Can I pick your brain on a purification question? : r/chemistry - Reddit. [Link]
-
How to recrystallize phosphonium salt? - ResearchGate. [Link]
-
(PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]
-
Procuring High-Purity Tetraphenylphosphonium Bromide: A Manufacturer's Guide. [Link]
- Process for the regeneration of a supported noble metal catalyst - Google P
-
Tetramethylammonium Bromide: A Cornerstone in Biochemical Research and Analytical Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05070C [pubs.rsc.org]
- 3. This compound|C4H12BrP|4519-28-2 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: A Researcher's Guide to Tetramethylphosphonium Bromide
Welcome to the technical support center for Tetramethylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile phosphonium salt in their experimental work. As a hygroscopic compound, this compound requires specific handling to ensure the accuracy and reproducibility of your results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Understanding the Challenge: The Hygroscopic Nature of this compound
This compound is a quaternary phosphonium salt that readily absorbs moisture from the atmosphere.[1][2] This hygroscopic nature can lead to significant experimental challenges, including inaccurate measurements, altered reaction kinetics, and the formation of undesirable byproducts.[3] Proper handling and storage are therefore paramount to maintaining the integrity of the reagent and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent moisture absorption?
To maintain its anhydrous state, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage or in humid environments, it is highly recommended to store the container inside a desiccator containing a suitable drying agent, such as silica gel or anhydrous calcium sulfate.
Q2: I left the container of this compound open on the bench. Is it still usable?
If the compound has been exposed to ambient air, it has likely absorbed some moisture. The extent of moisture absorption will depend on the humidity and the duration of exposure. For non-critical applications, the material might still be usable, but for moisture-sensitive reactions, it is crucial to either dry the compound or determine its water content before use.[4]
Q3: How can I accurately weigh a hygroscopic compound like this compound?
Weighing hygroscopic substances requires speed and a controlled environment to minimize moisture uptake.[5][6] Here are some recommended techniques:
-
Work Quickly: Have all necessary equipment ready to minimize the time the container is open.
-
Use a Suitable Container: Weigh the compound in a sealable container, such as a vial with a screw cap.[7]
-
Glove Box/Bag: For highly sensitive applications, weighing the compound inside a glove box or a glove bag with a dry, inert atmosphere (e.g., nitrogen or argon) is the most reliable method.[8][9]
-
Weighing by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer the desired amount to your reaction vessel and then re-weigh the vial. The difference in weight will be the amount of compound transferred.
Q4: My this compound has become clumpy and difficult to handle. What should I do?
Clumping is a clear indication of moisture absorption.[3] Before use in a moisture-sensitive reaction, the compound should be dried. If drying is not feasible, you may need to acquire a fresh, anhydrous batch of the reagent.
Troubleshooting Guide
Issue 1: Inconsistent Results in Phase-Transfer Catalysis
Symptom: You are using this compound as a phase-transfer catalyst, and you are observing variable reaction rates, lower than expected yields, or the formation of emulsions.[10]
Potential Cause: The presence of excess water in the this compound can significantly impact the efficiency of phase-transfer catalysis.[11] Water can hydrate the anions, making them more difficult to transport into the organic phase, thereby slowing down the reaction.[12]
Solutions:
-
Dry the Catalyst: Before setting up the reaction, ensure your this compound is anhydrous by following the recommended drying protocol.
-
Determine Water Content: Use Karl Fischer titration to quantify the amount of water in your catalyst.[13][14] This will allow you to account for the water content in your reaction setup or decide if the batch is suitable for your application.
-
Optimize Reaction Conditions:
-
Minimize Water in the Reaction: While some water is necessary for the aqueous phase, excess water can be detrimental. Using a saturated aqueous solution of your inorganic salt can help minimize the transfer of water into the organic phase.[15]
-
Stirring Rate: Inadequate or excessive agitation can affect the interfacial area and lead to poor mixing or emulsion formation. Moderate, consistent stirring is generally recommended.[10]
-
Issue 2: Difficulty in Preparing Anhydrous Solutions
Symptom: You are trying to prepare a solution of this compound in an anhydrous organic solvent, but you suspect the final solution contains water.
Potential Cause: The hygroscopic nature of the solid is introducing water into your anhydrous solvent.
Solutions:
-
Dry the Solid: Ensure the this compound is thoroughly dried before addition to the solvent.
-
Use Anhydrous Solvents: Always use freshly dried and distilled solvents for preparing solutions for moisture-sensitive reactions.
-
Handle Under Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent moisture contamination during the process.[16]
Experimental Protocols
Protocol 1: Drying this compound
This protocol describes a general method for drying this compound that has been exposed to moisture.
Materials:
-
Hygroscopic this compound
-
Schlenk flask or a round-bottom flask with a sidearm
-
High-vacuum pump
-
Heating mantle or oil bath
-
Desiccator
Procedure:
-
Place the this compound in a clean, dry Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Slowly apply vacuum to the flask. Be cautious of any fine powder being pulled into the vacuum line.
-
Once a stable vacuum is achieved, gently heat the flask to a temperature below the compound's decomposition point (typically 40-60 °C is a safe starting range for many salts, but this should be verified for the specific compound if possible). Caution: Do not overheat, as this can cause decomposition.
-
Continue drying under vacuum with gentle heating for several hours (4-6 hours is a good starting point). For very wet material, drying overnight may be necessary.
-
Allow the flask to cool to room temperature under vacuum.
-
Once cooled, break the vacuum with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried this compound to a tightly sealed container and store it in a desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content of a solid sample.[17][18]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Dried this compound sample
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint to remove any residual moisture.
-
Sample Preparation: Accurately weigh a suitable amount of the dried this compound. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).[19]
-
Titration: Quickly introduce the weighed sample into the titration vessel. The titrator will then automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage or ppm of water in the sample based on the amount of reagent consumed.
Visualizations
Workflow for Handling Hygroscopic this compound
Caption: Decision workflow for handling this compound.
Troubleshooting Logic for Phase-Transfer Catalysis
Caption: Troubleshooting inconsistent phase-transfer catalysis results.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Phase Transfer Catalysis with Triethylmethylammonium Chloride.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? [Online forum post]. Retrieved from [Link]
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
ResearchGate. (2010, October 10). Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2000). Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Retrieved from [Link]
-
ResearchGate. (2018, May 23). How to recrystallize phosphonium salt? [Online forum post]. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]
- Organic Syntheses. (1968). Vinyl triphenylphosphonium bromide. 48, 129.
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]
- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabiliz
- The Japanese Pharmacopoeia. (n.d.).
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN101418014A - Method for preparing tetraphenyl phosphoric bromide.
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
- Green Chemistry. (2016).
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. 22(11), 294-302.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- ACS Sustainable Chemistry & Engineering. (2024).
-
ResearchGate. (2016, August 6). New quaternary phosphonium salt as multi-site phasetransfer catalyst for various alkylation reactions. Retrieved from [Link]
-
YouTube. (2019, January 9). making phosphonium salts. Retrieved from [Link]
-
Semantic Scholar. (2016). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Retrieved from [Link]
- Google Patents. (n.d.). US5481040A - Process for the preparation of phosphonium salts.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8055.
- PubMed. (2016). Amide-Phosphonium Salt as Bifunctional Phase Transfer Catalyst for Asymmetric 1,6-Addition of Malonate Esters to para-Quinone Methides. Organic Letters, 18(21), 5584-5587.
- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2012).
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (2016). Journal of the Chemical Society of Pakistan, 38(5), 969-976.
-
ResearchGate. (2011, August 6). Synthesis, anti-microbial activities and anti-electrostatic properties of phosphonium-based ionic liquids. Retrieved from [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hygroscopy - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. labcompare.com [labcompare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. reddit.com [reddit.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. mt.com [mt.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Karl Fischer water content titration - Scharlab [scharlab.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Impact of impurities in Tetramethylphosphonium bromide on reaction outcomes
Welcome to the technical support resource for Tetramethylphosphonium bromide (TMPB). This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with TMPB purity and its profound impact on experimental outcomes. As a key reagent in applications ranging from phase-transfer catalysis (PTC) to the synthesis of phosphonium ylides for Wittig reactions, the purity of TMPB is not a trivial parameter but a critical determinant of reaction efficiency, reproducibility, and success.[1][2][3]
This document moves beyond standard product specifications to provide in-depth troubleshooting advice, detailed analytical protocols, and a causal understanding of how seemingly minor impurities can lead to significant experimental failures.
Frequently Asked Questions (FAQs): Understanding TMPB Impurities
This section addresses the most common questions our team receives regarding this compound impurities.
Q1: What are the most common impurities found in commercial this compound and where do they come from?
The primary impurities in TMPB typically originate from its synthesis, degradation, or handling. The most common synthesis route is the quaternization of trimethylphosphine with methyl bromide.[1][4]
| Impurity Type | Common Source(s) |
| Water (H₂O) | Absorption from the atmosphere (hygroscopicity); use of non-anhydrous solvents during synthesis or workup.[1] |
| Unreacted Trimethylphosphine (PMe₃) | Incomplete quaternization reaction. |
| Trimethylphosphine Oxide (O=PMe₃) | Oxidation of unreacted trimethylphosphine by air; impurities in the starting phosphine.[5] |
| Other Halide Ions (e.g., Cl⁻, I⁻) | Use of impure methyl bromide or side reactions; may also arise if ion metathesis is used as a synthetic route.[6] |
| Degradation Products | Thermal decomposition can revert the salt to trimethylphosphine and methyl bromide; alkaline hydrolysis can occur under high pH conditions.[1][7][8] |
Q2: My phase-transfer catalysis (PTC) reaction is sluggish and gives inconsistent yields. Could water in my TMPB be the cause?
Absolutely. The role of water in PTC is complex and often misunderstood. While trace amounts of water are essential for solid-liquid PTC to facilitate the initial dissolution of the ionic catalyst at the interface, excess water is detrimental.[9][10]
-
The "Naked Anion" Principle: The efficacy of a phase-transfer catalyst like TMPB relies on its ability to transport a "naked" or poorly solvated anion from the aqueous phase to the organic phase.[2] This increases the anion's nucleophilicity and reactivity.
-
The Impact of Excess Water: When excess water is present, it is co-extracted with the anion into the organic phase, forming a tight hydration shell around it. This hydration drastically reduces the anion's nucleophilicity, slowing down the desired reaction in the organic phase.[11] This can lead to sluggish reactions, incomplete conversion, and poor yields.
Q3: I am preparing a Wittig reagent using TMPB and a strong base (n-BuLi), but my reaction fails. What's the likely issue?
The most probable culprit is water. The formation of a phosphonium ylide requires the deprotonation of the TMPB by a strong, non-nucleophilic base.[1][4] Water is a protic impurity that will rapidly and preferentially react with strong bases like n-butyllithium, quenching the base before it can deprotonate the phosphonium salt. This side reaction consumes your base, preventing ylide formation and leading to complete reaction failure. Maintaining strictly anhydrous conditions is critical for this application.[1]
Q4: How can residual trimethylphosphine or trimethylphosphine oxide affect my transition-metal-catalyzed reaction?
Both free phosphines and phosphine oxides can act as ligands in organometallic chemistry, creating significant interference.
-
Trimethylphosphine (PMe₃): As a strong Lewis base, residual PMe₃ can coordinate to the metal center of your catalyst.[12] This can either poison the catalyst by occupying an active site or alter its electronic and steric properties, leading to changes in reactivity, selectivity, or complete deactivation.[13]
-
Trimethylphosphine Oxide (O=PMe₃): While a weaker ligand than PMe₃, phosphine oxides can still coordinate to certain metal centers.[5] Their presence can alter the catalytic environment, and in sensitive reactions, this may be enough to inhibit the desired transformation or promote side reactions.
Q5: Does the presence of other halide ions (like chloride) matter if bromide is the intended counter-ion?
Yes, it matters significantly, especially in PTC. The ability of the phosphonium cation to extract an anion into the organic phase is dependent on the anion's lipophilicity. Different halide ions have different hydration energies and lipophilicities, which affects the extraction equilibrium. The presence of mixed halides leads to competition at the phase interface, resulting in an unpredictable and irreproducible concentration of the desired reactive anion in the organic phase. This can cause inconsistent reaction rates and product distributions.[6][14]
Troubleshooting Guide: From Problem to Solution
Use this guide to diagnose and resolve common issues encountered in reactions involving TMPB.
// Nodes start [label="Problem:\nReaction Failure or Poor Outcome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
symptom1 [label="Symptom:\nLow Yield / No Reaction\nin Ylide Formation (e.g., Wittig)"]; symptom2 [label="Symptom:\nInconsistent Rates / Low Yield\nin Phase-Transfer Catalysis (PTC)"]; symptom3 [label="Symptom:\nUnexpected Side Products in\nMetal-Catalyzed Reaction"];
cause1 [label="Potential Cause:\nWater impurity quenching strong base.", fillcolor="#FBBC05"]; cause2 [label="Potential Cause:\nExcess water hydrating the anion,\nreducing nucleophilicity.", fillcolor="#FBBC05"]; cause3 [label="Potential Cause:\nResidual phosphine (PMe₃)\ninterfering with the catalyst.", fillcolor="#FBBC05"];
test1 [label="Diagnostic Test:\nPerform Karl Fischer titration on TMPB.\nIs water content > 0.1%?"]; test2 [label="Diagnostic Test:\nPerform Karl Fischer titration on TMPB.\nIs water content > 0.5%?"]; test3 [label="Diagnostic Test:\nAnalyze TMPB by ³¹P NMR.\nIs a PMe₃ peak present?"];
solution1 [label="Solution:\n1. Purify TMPB by recrystallization under\ninert atmosphere.\n2. Dry rigorously under high vacuum\nbefore use.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\n1. Dry TMPB under vacuum.\n2. For solid-liquid PTC, ensure reactant\nis anhydrous. Controlled addition of\n<0.2% water may be beneficial.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\n1. Purify TMPB via recrystallization to\nremove unreacted starting material.\n2. Ensure complete reaction during\nTMPB synthesis.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> symptom1; start -> symptom2; start -> symptom3;
symptom1 -> cause1; cause1 -> test1; test1 -> solution1 [label="Yes"];
symptom2 -> cause2; cause2 -> test2; test2 -> solution2 [label="Yes"];
symptom3 -> cause3; cause3 -> test3; test3 -> solution3 [label="Yes"]; } enddot Caption: Troubleshooting workflow for reactions involving TMPB.
Analytical & Purification Protocols
To ensure trustworthy and reproducible results, in-house validation of reagent purity is essential.
Protocol 1: Quantification of Water Content via Karl Fischer Titration
This is the gold standard for accurately determining water content in solid samples.
Objective: To quantify the mass percentage of water in a this compound sample.
Methodology:
-
Instrument Setup: Prepare a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for polar salts (e.g., methanol-based).
-
Titer Determination: Standardize the Karl Fischer reagent with a certified water standard or disodium tartrate dihydrate.
-
Sample Preparation: In a dry glovebox or under a nitrogen blanket, accurately weigh approximately 100-200 mg of the TMPB sample directly into the titration vessel.
-
Titration: Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached (when all water has been consumed).
-
Calculation: The instrument software will calculate the water content based on the amount of KF reagent consumed and the sample weight. The result is typically expressed as % w/w or ppm.
-
Validation: Run the analysis in triplicate to ensure precision. The acceptable limit for moisture-sensitive reactions should be below 0.1%.
Protocol 2: Detection of Phosphorus Impurities by ³¹P NMR Spectroscopy
³¹P NMR is a highly specific and powerful tool for identifying and relatively quantifying different phosphorus species.
Objective: To detect the presence of trimethylphosphine (PMe₃) and trimethylphosphine oxide (O=PMe₃) impurities.
Methodology:
-
Sample Preparation: Dissolve 20-30 mg of the TMPB sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire a proton-decoupled ³¹P NMR spectrum. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for chemical shift referencing.
-
Data Analysis:
-
Tetramethylphosphonium ([PMe₄]⁺): Expect a sharp singlet around +25 ppm . This is your main product peak.
-
Trimethylphosphine (PMe₃): Look for a sharp singlet around -62 ppm . Its presence indicates unreacted starting material.
-
Trimethylphosphine Oxide (O=PMe₃): Look for a sharp singlet around +36 ppm . Its presence indicates oxidation.
-
-
Quantification: The relative integration of these peaks can provide an estimate of the molar ratio of the impurities to the main product. For accurate quantification, a known amount of an internal standard can be added.
Protocol 3: Purification of this compound by Recrystallization
This procedure can effectively remove most common impurities if performed carefully.
Objective: To increase the purity of TMPB by removing water, unreacted starting materials, and degradation products.
Methodology:
-
Solvent Selection: A common solvent system is a mixture of a good solvent (like ethanol or methanol) and an anti-solvent (like ethyl acetate or diethyl ether).
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the impure TMPB to a minimal amount of the hot primary solvent (e.g., ethanol) until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., ethyl acetate) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with the cold anti-solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 50-60 °C) for several hours to remove all traces of solvent and moisture.
-
Validation: Re-analyze the purified material using the analytical protocols above to confirm the removal of impurities. Store the high-purity TMPB in a desiccator or glovebox.[1]
References
-
Earle, M. J., Gordon, C. M., Katdare, S. P., & Seddon, K. R. (2004). Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. Green Chemistry, 6(8), 705-709. DOI:10.1039/B408002E. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. Green Chemistry. Retrieved from [Link]
-
SOLVOMET. (2014, March 17). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. Retrieved from [Link]
-
ResearchGate. (2004, August 6). Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. Retrieved from [Link]
-
Scilit. (n.d.). The Role of Water in Phase Transfer Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The key role of water in solid–liquid phase transfer-catalysed substitution reactions. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
MDPI. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphorus-Based Catalysis. PubMed Central. Retrieved from [Link]
-
CHIMIA. (n.d.). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. Retrieved from [Link]
-
ResearchGate. (2012, August 9). Reaction Mechanism Study for the Synthesis of Alkylimidazolium-based Halide Ionic Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Assessing the influence of phosphine substituents on the catalytic properties of self-stabilised digold(i) complexes with supporting ferrocene phosphinonitrile ligands. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, April 15). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (2019, July 9). On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. Retrieved from [Link]
-
ResearchGate. (2016, August 9). The effect of the halide anions on 1h-nmr and ir spectra of imidazolium based ionic liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Importance of small amount of water in solid-liquid phase transfer catalysis: Reaction of benzyl chloride with solid sodium sulphide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021, March 16). Phosphorus-Based Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. Retrieved from [Link]
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- 14. mdpi.com [mdpi.com]
Navigating Scale-Up: A Technical Support Center for Reactions with Tetramethylphosphonium Bromide
From the desk of a Senior Application Scientist: The transition from a laboratory-scale reaction to a pilot plant or full-scale manufacturing process is a critical and often challenging phase in chemical and pharmaceutical development. Reactions involving versatile reagents like Tetramethylphosphonium bromide, a key component in phase-transfer catalysis and Wittig reactions, present unique sets of challenges during scale-up. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and navigating the complexities of scaling up these important transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary phosphonium salt with the chemical formula [(CH₃)₄P]Br. It is a white, water-soluble solid. Its primary applications in organic synthesis include its use as a phase-transfer catalyst (PTC) and as a precursor for generating phosphonium ylides for the Wittig reaction. As a PTC, it facilitates reactions between reactants in immiscible phases, such as an aqueous and an organic layer.[1][2] In the Wittig reaction, deprotonation of the salt with a strong base yields a phosphonium ylide, a key reagent for converting aldehydes and ketones into alkenes.[2][3]
Q2: What are the main advantages of using this compound as a phase-transfer catalyst?
Compared to some quaternary ammonium salts, phosphonium salts like this compound can offer higher thermal stability, making them suitable for reactions requiring elevated temperatures. The larger and more polarizable phosphorus atom can lead to a "looser" ion pair with the reacting anion, potentially increasing its reactivity.[4] This can translate to faster reaction rates, improved yields, and the ability to use a wider range of reaction conditions.
Q3: What are the initial key considerations before scaling up a reaction involving this compound?
Before any scale-up, a thorough understanding of the reaction's thermodynamics, kinetics, and potential hazards is crucial. Key considerations include:
-
Thermal Hazards: Is the reaction exothermic? A Process Safety Management (PSM) approach should be adopted to evaluate potential thermal runaway scenarios.[5][6][7][8]
-
Mass Transfer Limitations: How will mixing efficiency change with the larger reactor volume and different geometry?
-
Solvent Selection: Is the chosen solvent system scalable, safe, and effective for both the reaction and subsequent purification?
-
Material Compatibility: Are the reactor materials compatible with all reactants, intermediates, and products under the reaction conditions?
-
Purification Strategy: How will the final product be isolated and purified on a larger scale, and how will byproducts, such as triphenylphosphine oxide in Wittig reactions, be removed?[9]
Troubleshooting Guide for Scale-Up Reactions
This guide addresses specific issues that may arise during the scale-up of reactions utilizing this compound.
Issue 1: Reduced Reaction Rate or Incomplete Conversion at Larger Scales
Symptom: A reaction that proceeds to completion in the lab takes significantly longer or stalls at the pilot or manufacturing scale.
Root Cause Analysis & Solutions:
This issue often points to mass transfer limitations, which become more pronounced as the surface-area-to-volume ratio decreases with increasing reactor size. In phase-transfer catalyzed reactions, inefficient mixing leads to a smaller interfacial area between the aqueous and organic phases, hindering the transfer of the reacting anion by the phosphonium salt.
-
Mixing & Agitation:
-
Diagnosis: The agitation in a large-scale reactor may not be providing the same level of mixing as a magnetic stir bar in a round-bottom flask.
-
Solution: The agitator speed, type (e.g., pitched-blade turbine, anchor), and baffle configuration need to be optimized for the specific reactor geometry and reaction mixture properties (viscosity, density difference between phases). The goal is to create a good dispersion of one phase within the other without causing excessive emulsification.
-
Protocol: Start with a lower agitation speed and gradually increase it while monitoring the reaction progress (e.g., by in-process control analytics like HPLC). Visual observation through a sight glass, if available, can also be informative.
-
-
Catalyst Concentration:
-
Diagnosis: The initial catalyst loading (e.g., 1-5 mol%) may be insufficient for the larger volume and reduced mixing efficiency.
-
Solution: A slight increase in the catalyst concentration may be necessary to compensate for the less efficient mass transfer. However, this should be done cautiously as it can impact downstream purification.
-
Troubleshooting Workflow for Reduced Reaction Rate
Caption: Decision tree for addressing reduced reaction rates during scale-up.
Issue 2: Exothermic Runaway and Poor Temperature Control
Symptom: The reaction temperature becomes difficult to control, potentially leading to a dangerous thermal runaway. This is a critical safety concern, especially for exothermic reactions like many Wittig reactions.
Root Cause Analysis & Solutions:
The reduced surface-area-to-volume ratio in larger reactors significantly decreases the efficiency of heat removal. An exotherm that is easily managed in the lab can quickly become uncontrollable at scale.
-
Heat Transfer Characterization:
-
Diagnosis: Lack of understanding of the reaction's heat of reaction (ΔHrxn) and heat generation rate.
-
Solution: Perform reaction calorimetry (e.g., using a RC1 calorimeter) at the lab scale to quantify the heat of reaction and the rate of heat release under different conditions. This data is essential for calculating the required heat removal capacity of the larger reactor.[6]
-
-
Control Strategies:
-
Semi-batch Addition: Instead of adding all reagents at once (batch mode), consider a semi-batch approach where one of the reactants is added gradually. This allows the rate of heat generation to be controlled by the addition rate, ensuring it does not exceed the reactor's cooling capacity.
-
Cooling System Performance: Ensure the reactor's cooling jacket and the heat transfer fluid are operating correctly and can handle the calculated heat load.
-
Quantitative Data for Thermal Hazard Assessment
| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot Scale (e.g., 100L reactor) |
| Surface Area (A) | ~0.05 m² | ~2.5 m² |
| Volume (V) | 0.001 m³ | 0.1 m³ |
| A/V Ratio | ~50 m⁻¹ | ~25 m⁻¹ |
As the scale increases, the heat transfer area per unit volume decreases, making heat removal more challenging.
Issue 3: Byproduct Formation and Purification Challenges
Symptom: Increased levels of impurities or the formation of new byproducts are observed at a larger scale. Purification becomes difficult, leading to lower isolated yields and product quality issues.
Root Cause Analysis & Solutions:
Longer reaction times and higher temperatures (due to poor heat control) can promote side reactions. In the case of the Wittig reaction, a major challenge is the removal of the triphenylphosphine oxide byproduct, which can be difficult on a large scale.[10][11]
-
Byproduct Formation:
-
Diagnosis: The longer reaction times and potential temperature excursions at scale can lead to the degradation of starting materials, intermediates, or the final product.
-
Solution: Tighter control over reaction temperature and time is crucial. The use of in-process controls can help determine the optimal reaction endpoint to minimize byproduct formation.
-
-
Purification of Wittig Products:
-
Diagnosis: The triphenylphosphine oxide byproduct is often soluble in many organic solvents, making its removal by simple extraction or filtration challenging.
-
Solution:
-
Crystallization: If the desired alkene is a solid, careful optimization of the crystallization solvent system can lead to the selective precipitation of the product, leaving the triphenylphosphine oxide in the mother liquor.
-
Precipitation of Triphenylphosphine Oxide: In some cases, adding a non-polar solvent like hexanes or heptane to the reaction mixture (after completion) can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.
-
Chromatography: While less ideal for very large scales, column chromatography may still be a viable option for high-value products. The choice of stationary and mobile phases should be optimized at the lab scale.
-
-
Experimental Protocol: Purification of a Wittig Product via Precipitation of Triphenylphosphine Oxide
-
Upon reaction completion (monitored by TLC or HPLC), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
To the resulting crude oil or solid, add a volume of a non-polar solvent (e.g., hexanes, heptane, or a mixture of diethyl ether and hexanes) sufficient to fully triturate the material.
-
Stir the resulting slurry at room temperature for 1-2 hours. The triphenylphosphine oxide should precipitate as a white solid.
-
Filter the slurry, washing the solid with a small amount of the non-polar solvent.
-
The filtrate, containing the desired alkene, can then be concentrated and further purified if necessary (e.g., by recrystallization or silica gel plug filtration).
Issue 4: Solubility and Handling of this compound
Symptom: Difficulties in dissolving the catalyst or handling it safely at a large scale.
Root Cause Analysis & Solutions:
This compound is a solid, and its solubility can vary significantly with the solvent and temperature. Handling large quantities of any chemical powder also requires specific safety precautions.
-
Solubility:
-
Diagnosis: The catalyst is not fully dissolving in the organic phase, leading to a heterogeneous mixture and reduced catalytic activity.
-
-
Handling and Safety:
-
Diagnosis: Inadequate safety measures for handling a powdered chemical at an industrial scale.
-
Solution: Refer to the Safety Data Sheet (SDS) for specific handling instructions.[1][12] In general, when handling large quantities of this compound:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid inhalation of dust.[1][13][12]
-
Handle in a well-ventilated area.[1]
-
Ground equipment to prevent static discharge.
-
Have appropriate spill control materials readily available.[13]
-
-
Thermal Stability Considerations:
While specific TGA/DSC data for this compound is not widely published, data for the analogous Tetraphenylphosphonium bromide shows a melting point of around 300°C and a decomposition temperature of approximately 435°C.[12] Phosphonium salts, in general, have good thermal stability.[4] However, it is crucial to perform thermal analysis (TGA/DSC) on the specific grade of this compound being used to determine its decomposition temperature and any potential exothermic decomposition events, especially in the presence of other reactants.
Thermal Analysis Workflow
Caption: Workflow for assessing the thermal stability of this compound.
References
-
MySkinRecipes. This compound. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. [Link]
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Wikipedia. This compound. [Link]
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MDPI. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. [Link]
- Google Patents.
-
Chemical Encyclopedia. tetrabutylphosphonium bromide. [Link]
-
University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
PTC Organics, Inc. Tetrabutyl Phosphonium Bromide. [Link]
-
Chemical Encyclopedia. tetramethylammonium bromide. [Link]
-
Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]
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Common Organic Chemistry. Wittig Reaction - Common Conditions. [Link]
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IChemE. The protection of reactors containing exothermic reactions: an HSE view. [Link]
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H.E.L Group. Critical Considerations in Process Safety. [Link]
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Research Publish Journals. Process Intensification Using Phase Transfer Catalysts. [Link]
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IChemE. a strategy for process safety in the fine chemical and speciality. [Link]
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JETIR. PHASE TRANSFER CATALYSTS. [Link]
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Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
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Occupational Safety and Health Administration. Process Safety Management - Overview. [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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YouTube. reaction mechanism, experimental procedure and how to get rid of TPPO.. [Link]
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PubChem. This compound | C4H12BrP | CID 357594. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
-
MDPI. Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. [Link]
-
ResearchGate. Synthesis of the phosphonium salt catalysts.. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
RSC Publishing. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
EHSLeaders. OSHA's Process Safety Standard: Requirements, Enforcement, Future. [Link]
-
ResearchGate. Thermogram of CTAB measured by thermogravimetric analysis (TGA). The.... [Link]
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Technical Support Center: Addressing Reactant Solubility with Tetramethylphosphonium Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing solubility issues encountered when using Tetramethylphosphonium bromide (TMPB) in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Fundamentals of this compound (TMPB)
A thorough understanding of your reagents is the foundation of successful experimentation. This section covers the essential properties and applications of TMPB.
Q1: What is this compound (TMPB) and what are its primary applications?
This compound is an organophosphorus compound, specifically a quaternary phosphonium salt.[1][2] It is a white, water-soluble solid composed of a central phosphorus atom bonded to four methyl groups, forming a positive cation, and a bromide anion.[1][2] Its versatility makes it valuable in several areas of chemical synthesis and materials science.
Key applications include:
-
Precursor for Wittig Reagents: TMPB is a fundamental starting material for generating phosphonium ylides, such as methylenetrimethylphosphine, which are crucial for the Wittig reaction to synthesize alkenes from carbonyl compounds.[1][2]
-
Phase-Transfer Catalyst (PTC): It is used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][3][4] The TMPB cation pairs with an anionic reactant, transporting it across the phase boundary to react with the organic-soluble substrate.[5]
-
Synthesis of Ionic Liquids: TMPB is employed in the preparation of ionic liquids, which serve as specialized solvents and electrolytes in various industrial applications.[3]
-
Ligand in Coordination Chemistry: It can act as a ligand, forming stable complexes with transition metals to enhance their catalytic activity.[1]
-
Specialty Chemical Synthesis: It is utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like coatings and adhesives.[3]
Q2: What are the key physical and chemical properties of TMPB?
Understanding the physicochemical properties of TMPB is critical for designing experiments and anticipating its behavior in different solvent systems.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂BrP | [2][6] |
| Molar Mass | 171.02 g/mol | [1][6] |
| Appearance | White, crystalline solid | [1][2] |
| Solubility | Water-soluble.[1][2] Phosphonium salts are also often soluble in polar organic solvents like chloroform, dichloromethane, acetone, ethanol, and methanol, but typically insoluble in non-polar solvents like diethyl ether and petroleum ether.[7] | |
| Hygroscopicity | Hygroscopic; should be stored away from moisture.[1] | |
| Decomposition | Can decompose at high temperatures. Phosphonium salts generally have better thermal stability than their ammonium salt counterparts.[8] |
Q3: What are the essential safety and handling precautions for TMPB?
Proper handling of TMPB is crucial for laboratory safety. It is classified as an irritant.[6][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols.[9][10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from moisture and oxidizing agents.[1][9] Storing under an inert atmosphere like nitrogen is recommended.[1]
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9][10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9][10]
-
If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Section 2: Diagnosing Reactant Solubility Problems
Identifying the root cause of a problematic reaction is the first step toward a solution. Poor solubility is a frequent culprit, leading to sluggish reactions, low yields, and inconsistent results.[11]
Q4: My reaction is sluggish or has stalled. How can I confirm if poor reactant solubility is the cause?
Several signs point towards solubility issues:
-
Visual Observation: The most direct evidence is the presence of suspended solid material in the reaction mixture after all components have been added.[11]
-
Incomplete Conversion: Despite extended reaction times or increased temperature, you observe a significant amount of starting material remaining (e.g., via TLC or NMR analysis).
-
Inconsistent Results: Seemingly identical reaction setups give different yields or reaction rates, which can be caused by slight variations in dissolution.
-
Rate vs. Concentration: The reaction rate does not increase as expected when you increase the concentration of the reactants, suggesting the dissolved concentration has reached its limit.[11]
Q5: I see undissolved solid starting material. Does this guarantee the reaction will fail?
Not necessarily, but it is a significant red flag. Some reactions can proceed slowly from the dissolved portion of the reactant, with more solid dissolving as the reaction consumes the solute (a phenomenon related to Le Chatelier's Principle). However, this scenario is often inefficient and leads to extended reaction times and potential side reactions. For a reaction to proceed efficiently, all reactants should ideally be in the same phase.[4][12]
To diagnose the problem systematically, you can follow a logical workflow.
Caption: A decision tree for diagnosing solubility issues.
Section 3: Troubleshooting Strategies and Protocols
Once poor solubility is identified as the likely problem, a range of strategies can be employed.
Strategy 1: Optimizing the Solvent System
Q6: What is the most straightforward first step to address the poor solubility of my primary reactant?
The simplest approach is to optimize the solvent system.[11] The guiding principle is "like dissolves like"—polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[13] If your primary reactant has poor solubility, consider replacing the solvent with one that has a more compatible polarity. However, changing the solvent entirely can alter reaction rates and selectivity, so it may not always be feasible.[14]
Q7: If I cannot change the primary solvent, how do I choose an effective co-solvent?
A co-solvent is a powerful and common technique where a miscible solvent is added in a smaller quantity to the primary solvent to increase the solubility of a reactant.[15][16][17] Co-solvents work by reducing the overall polarity of the solvent system, making it more hospitable to a less polar solute (or vice-versa).[11][18]
Common Co-solvents:
-
For increasing the solubility of non-polar compounds in aqueous systems: Ethanol, isopropanol, DMSO, DMF, acetone, THF.
-
For increasing the solubility of polar compounds in non-polar systems: While less common, a small amount of a more polar solvent can sometimes help, though this can also lead to phase separation.
Protocol 1: Step-by-Step Guide to Co-Solvent Selection and Use
-
Identify the Problem: Confirm that one of your starting materials (other than the highly soluble TMPB) has poor solubility in the primary reaction solvent.
-
Select Candidate Co-solvents: Choose 2-3 co-solvents that are fully miscible with your primary solvent and in which your poorly soluble reactant is known to be highly soluble.
-
Perform Small-Scale Solubility Tests:
-
In separate vials, place a small, measured amount of the poorly soluble reactant.
-
Add the primary solvent and stir to confirm poor solubility.
-
Gradually add a candidate co-solvent dropwise, stirring vigorously, until the solid dissolves.
-
Record the approximate ratio of primary solvent to co-solvent required for dissolution.
-
-
Evaluate Co-solvent Compatibility: The ideal co-solvent requires the smallest volume percentage to achieve dissolution and is inert to the reaction conditions and reagents.
-
Optimize the Reaction: Run the reaction using the optimized solvent/co-solvent mixture. Start with the minimum amount of co-solvent needed for dissolution, as excess co-solvent can sometimes negatively impact reaction rates.
Strategy 2: Leveraging TMPB as a Phase-Transfer Catalyst (PTC)
Q8: What is phase-transfer catalysis, and how does this compound facilitate it?
Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are located in two different immiscible liquid phases, such as an organic solvent and water.[4][12] A phase-transfer catalyst is a substance that transports a reactant from one phase to the other so the reaction can occur.[5][19]
This compound excels in this role. The positively charged tetramethylphosphonium cation (Q⁺) is lipophilic enough to be soluble in the organic phase. It can pair with an anionic reactant (Y⁻) from the aqueous phase, forming an ion pair (Q⁺Y⁻). This ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the organic substrate (RX).[5]
Caption: TMPB facilitates the transfer of an aqueous anion to the organic phase.
Q9: When should I use TMPB as a phase-transfer catalyst?
Consider using TMPB as a PTC when your reaction involves:
-
An ionic, water-soluble nucleophile (e.g., sodium cyanide, sodium acetate, potassium hydroxide).
-
A non-polar, organic-soluble substrate (e.g., an alkyl halide).[5]
-
A biphasic solvent system (e.g., toluene/water, dichloromethane/water).
Using a PTC can eliminate the need for expensive, anhydrous, or polar aprotic solvents and can often be performed at lower temperatures with simpler workup procedures.[19]
Protocol 2: General Workflow for a Biphasic Reaction Using TMPB as a PTC
-
Setup: In a reaction vessel equipped with vigorous stirring, combine the organic substrate and the organic solvent (e.g., toluene).
-
Aqueous Phase: In a separate beaker, dissolve the ionic reactant (e.g., sodium salt) in water.
-
Catalyst Addition: Add the this compound (typically 1-10 mol%) to the reaction vessel.
-
Combine Phases: Add the aqueous solution to the organic solution in the reaction vessel.
-
Reaction: Begin vigorous stirring. The efficiency of a PTC reaction is highly dependent on the interfacial surface area between the two phases, so rapid agitation is critical.[20] Heat the reaction as required.
-
Monitoring: Monitor the reaction progress by periodically taking a sample from the organic layer for analysis (e.g., TLC, GC, LC-MS).
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate. The organic layer containing the product can be separated, washed, dried, and purified.
Strategy 3: Advanced Techniques for Intractable Solubility Issues
Q10: My reactants are still not soluble enough with co-solvents or PTC. What other methods can I try?
For extremely challenging cases, more advanced techniques may be necessary.
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[13] Running the reaction at an elevated temperature (reflux) may be sufficient to dissolve the reactants. Conversely, for some exothermic dissolution processes, cooling might increase solubility.[13]
-
Sonication: Using an ultrasonic bath can aid dissolution by breaking down intermolecular interactions through high-frequency sound waves.[16] This is particularly useful for preparing solutions or for reactions that can be run at room temperature.
-
Solid-State/Mechanochemistry: For reactants that are nearly insoluble in all practical solvents, solvent-free methods can be a powerful alternative.[21][22] Techniques like high-temperature ball milling can drive reactions between solid reactants, completely bypassing solubility limitations.[21][23]
Section 4: Advanced FAQs
Q11: Can the bromide counter-ion of TMPB interfere with my reaction?
Yes, this is a possibility to consider. If your reaction involves a nucleophile that is significantly less nucleophilic than bromide, or if your substrate is highly reactive towards bromide (e.g., a very reactive alkylating agent), you could see competitive side reactions. If you suspect bromide interference (e.g., formation of a brominated byproduct), consider using a TMPB analogue with a more benign, non-nucleophilic counter-ion, such as tetramethylphosphonium tetrafluoroborate ([TMeP]BF₄) or hexafluorophosphate ([TMeP]PF₆).
Q12: Are there effective alternatives to TMPB if solubility issues persist or if it's not performing as expected?
Yes, the world of quaternary 'onium' salts is broad. If TMPB is not effective, consider the following:
-
Other Phosphonium Salts: Increasing the length of the alkyl chains on the phosphorus atom (e.g., tetrabutylphosphonium bromide) increases its lipophilicity and can improve its performance as a PTC in certain organic solvents.[8] The larger, more polarizable phosphorus atom in phosphonium salts can lead to a looser ion pair and higher reactivity compared to ammonium salts.[8]
-
Quaternary Ammonium Salts: Salts like tetrabutylammonium bromide (TBAB) are common and effective phase-transfer catalysts that function similarly to TMPB.[4] They are often less expensive but may have lower thermal stability.[8]
-
Crown Ethers: These are cyclic polyethers that are excellent at solvating and transporting alkali metal cations (like K⁺ or Na⁺) into the organic phase, which in turn brings the counter-anion with them.[19]
The choice of catalyst often requires empirical screening to find the optimal match for a specific reaction system.
References
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This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
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Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
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Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Macmillan Group, Princeton University. [Link]
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Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. (2020). Cambridge University Press. [Link]
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This compound - Wikipedia. (n.d.). Wikipedia. [Link]
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What Are The Outstanding Advantages Of Phase Transfer Catalysts - News - KOYON. (2024). KOYON. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Journal of the American Chemical Society. (2021). ACS Publications. [Link]
-
Material Safety Data Sheet - Tetrabutylphosphonium bromide, 98% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
-
Eco-friendly Solvents and Reaction Conditions - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
How do phase transfer catalysts bring anions to organic phase? (2017). Stack Exchange. [Link]
-
Toward overcoming solubility issues in organic chemistry | Asia Research News. (2021). Asia Research News. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. (2020). MDPI. [Link]
-
Tetrabutyl Phosphonium Bromide - PTC Organics, Inc. (n.d.). PTC Organics. [Link]
-
Solubility Enhancement Technique | CUTM Courseware. (n.d.). CUTM Courseware. [Link]
-
What Are Some Alternatives to Traditional Solvents? - Chemistry For Everyone. (2025). YouTube. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma. [Link]
-
Toward overcoming solubility issues in organic chemistry - Hokkaido University. (2021). Hokkaido University. [Link]
-
Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1. (n.d.). RSC Publishing. [Link]
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This compound | C4H12BrP | CID 357594 - PubChem. (n.d.). NIH PubChem. [Link]
-
Alternative Solvents - ACS GCI Pharmaceutical Roundtable. (n.d.). ACS. [Link]
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How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
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Strategies for Organic Synthesis | Solubility of Things. (n.d.). Solubility of Things. [Link]
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(PDF) Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids - ResearchGate. (n.d.). ResearchGate. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). IJMDR. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC. (2020). NIH. [Link]
-
Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. (n.d.). Research Publish Journals. [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023). WJBPHS. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). JPNR. [Link]
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Factors Affecting Solubility - BYJU'S. (n.d.). BYJU'S. [Link]
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Technical Support Center: Monitoring Tetramethylphosphonium Bromide Catalyzed Reactions
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for monitoring reactions catalyzed by Tetramethylphosphonium bromide (TMPB). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind experimental choices. This resource, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to ensure your reaction monitoring is robust, reliable, and insightful.
Frequently Asked Questions (FAQs)
Part 1: Foundational Strategy
Q1: I'm starting a new project using TMPB as a catalyst. What is the absolute first step in choosing a monitoring technique?
Before selecting any instrument, the foundational step is to perform a comprehensive "Analytical Characterization" of all reaction components: starting materials, the TMPB catalyst, expected products, and any significant byproducts.
This involves:
-
Solubility Testing: Determine the solubility of each component in common analytical solvents (e.g., acetonitrile, methanol, water, chloroform, hexanes). This is critical for sample preparation.
-
Chromatographic Behavior: Spot each component on a silica TLC plate and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to understand their relative polarities.[1] This provides a rapid, qualitative assessment of potential separability.
-
Spectroscopic Handles: Acquire a baseline ¹H NMR and, if applicable, a UV-Vis spectrum for each component. Identify unique signals ("handles") that do not overlap. For TMPB and related phosphorus-containing species, acquiring a ³¹P NMR is highly advantageous.[2]
The data from this initial characterization will dictate the most logical and efficient monitoring strategy, saving you from developing a method that is fundamentally incompatible with your reaction system.
Part 2: In-Depth Technique Analysis & Troubleshooting
Q2: Why is NMR spectroscopy, particularly ³¹P NMR, so well-suited for monitoring TMPB-catalyzed reactions?
NMR spectroscopy is a premier technique for reaction monitoring because it is inherently quantitative and provides rich structural information.[3][4] The signal integral is directly proportional to the number of nuclei, often eliminating the need for calibration curves.[4]
For reactions involving phosphonium salts like TMPB, ³¹P NMR offers a decisive advantage:
-
Specificity: The natural abundance and high sensitivity of the ³¹P nucleus provide a clean spectral window, free from the complexity of ¹H signals. You can directly observe the catalyst's state.
-
Mechanistic Insight: Changes in the chemical shift of the phosphorus signal can indicate if the catalyst is participating in the reaction, degrading, or forming new phosphorus-containing intermediates or byproducts.[5]
Combining ¹H NMR (to track substrates and products) with ³¹P NMR (to track the catalyst) provides a holistic view of the reaction kinetics and mechanism.[2]
Q3: I want to monitor my reaction in-situ without taking samples. What are the key considerations for setting up a time-arrayed NMR experiment?
In-situ (or online) NMR monitoring is powerful for capturing real-time kinetic data, especially for fast or sensitive reactions.[3][6] The basic principle involves collecting a series of spectra over time as the reaction proceeds within the NMR tube.[6]
Key Considerations:
-
Signal-to-Noise: The reaction must provide sufficient signal for key peaks in a minimal number of scans (ideally, ns=1).[6]
-
Reaction Rate: The reaction should not be excessively fast, allowing time to acquire the initial data points.[6]
-
Solvent Choice: The reaction must be run in a deuterated solvent for the spectrometer's lock system. If this is not feasible, solvent suppression techniques can be used, though this adds complexity.[3]
-
Temperature Control: For reactions at elevated temperatures, ensure the probe is pre-heated to the desired temperature using a "dummy" sample before inserting your actual reaction mixture to capture the true t=0.[6]
Q4: Troubleshooting: My NMR peaks are broad, and their positions are shifting during the reaction. What's causing this?
This is a common issue when reaction conditions change over time.[7]
-
Cause: As the reaction progresses, changes in the sample's composition, viscosity, or temperature can degrade the magnetic field homogeneity (shimming).[7] In non-deuterated solvents, the lack of a lock signal can also cause peak drift.[7]
-
Solution 1 (Hardware): If the reaction is slow enough, re-shimming and re-locking between acquisitions can help. However, this is often not practical for kinetic studies.
-
Solution 2 (Software): Modern NMR software includes processing techniques to correct for peak drift and phase distortions after data acquisition. There are also advanced algorithms, such as those based on Wasserstein distance, that can quantify components even from distorted spectra without needing perfect peak picking.[7]
-
Solution 3 (Experimental): Ensure your sample is well-mixed and thermally equilibrated. Avoid heterogeneous mixtures or precipitating solids, as these severely degrade spectral quality.
Q5: When is chromatography a better choice than NMR for reaction monitoring?
Chromatography is preferred in several scenarios:
-
Complex Mixtures: When ¹H NMR signals of reactants, products, and intermediates severely overlap, chromatography can physically separate the components before detection.[8]
-
Trace-Level Analysis: Techniques like HPLC and GC-MS offer superior sensitivity for detecting low-concentration byproducts or quantifying the final conversion to >99.5%.[9]
-
Chiral Analysis: HPLC with a chiral stationary phase is the gold standard for monitoring the formation of diastereomers or determining enantiomeric excess, something that is difficult to quantify by standard NMR unless chiral resolving agents are used.[2]
-
Cost and Accessibility: TLC is an exceptionally fast and inexpensive way to get a qualitative snapshot of reaction progress.[1][8] HPLC and GC instruments are also more common in quality control labs than high-field NMR spectrometers.
Q6: I'm developing an HPLC method. The TMPB catalyst is a non-volatile salt. How does this affect my column and mobile phase selection?
The properties of TMPB are a critical consideration. Being a salt, it is polar and non-volatile.
-
Column Choice:
-
Reverse-Phase (e.g., C18, C8): This is the most common starting point. However, TMPB may have very little retention and elute in the solvent front.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative for highly polar compounds like quaternary salts. The stationary phase is polar (e.g., bare silica, diol), and the mobile phase is high in organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to a reverse-phase mobile phase can help retain the phosphonium cation on the C18 column.
-
-
Mobile Phase: Ensure your mobile phase contains a buffer (e.g., formic acid, ammonium acetate) to control the pH and ensure reproducible retention times.
-
Sample Preparation: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to prevent precipitated salts from clogging the instrument.
Q7: Can I use Gas Chromatography (GC) to monitor my reaction?
GC is generally not suitable for directly monitoring the TMPB catalyst because it is a non-volatile salt.[10] However, GC and GC-MS are excellent for monitoring the volatile and thermally stable components of your reaction:
-
Suitable for: Many organic starting materials and products.
-
Not Suitable for: The TMPB catalyst, other salts, or high molecular weight, non-volatile products.
If your substrates and products are amenable to GC, it can be a very fast and high-resolution technique for monitoring their consumption and formation.[10][11][12]
Q8: Troubleshooting: My TLC plate shows significant streaking for one of the spots. What can I do?
Streaking on a TLC plate often indicates a problem with solubility or interaction with the stationary phase.
-
Cause 1 (Overloading): You have spotted too much material. Try diluting your sample.
-
Cause 2 (Acids/Bases): If your compound is acidic or basic, it can interact strongly with the slightly acidic silica gel.
-
Cause 3 (High Polarity): Very polar compounds may not move well from the baseline.
-
Solution: Switch to a more polar solvent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
-
Visual Workflows and Data Summary
Decision-Making Workflow
The choice between NMR and Chromatography is a critical decision point based on the specific requirements of your analysis.
Caption: Decision workflow for selecting a primary monitoring technique.
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy (¹H, ³¹P) | HPLC-UV | GC-FID/MS | Thin-Layer Chromatography (TLC) |
| Information | Structural & Quantitative | Quantitative | Quantitative | Qualitative / Semi-Quantitative |
| Real-Time? | Yes, excellent for in-situ | Possible with online systems[13][14] | Possible with online systems[11][15] | No, discrete time points only |
| Catalyst Monitoring | Excellent (³¹P NMR) | Possible with right column (HILIC) | No (non-volatile) | Possible, but may not move from baseline |
| Sensitivity | Moderate | High | Very High | Low |
| Sample Throughput | Low to Moderate | High | High | Very High |
| Key Advantage | Mechanistic detail, no separation needed.[4] | Versatility for wide range of polarities. | Excellent for volatile components.[10] | Speed and low cost.[1][8] |
| Key Limitation | Potential peak overlap, requires deuterated solvent for lock.[3] | Method development can be time-consuming. | Limited to thermally stable, volatile compounds. | Not quantitative, lower resolution. |
Protocols
Protocol 1: Step-by-Step Guide for In-situ ¹H NMR Reaction Monitoring
This protocol outlines the setup for a kinetic array experiment in a standard NMR spectrometer.[6]
-
Preparation of Reactants: Prepare stock solutions of your starting material and initiator/second reactant in the chosen deuterated solvent. Ensure the final concentration in the NMR tube will give good signal-to-noise in a single scan.
-
Dummy Sample Preparation: In a separate NMR tube, add only the deuterated solvent and a small amount of your starting material. This is your "dummy" sample.
-
Spectrometer Setup:
-
Insert the dummy sample into the NMR.
-
Set the experiment temperature to the desired reaction temperature. Allow it to fully equilibrate.
-
Lock and shim the spectrometer on the dummy sample.
-
Acquire a standard ¹H spectrum. Adjust spectral width (sw), center frequency (o1p), and receiver gain to ensure all expected peaks are within the window and the signal is not clipped.
-
-
Kinetic Experiment Setup:
-
In the acquisition software (e.g., Topspin), set up an arrayed experiment. Use a pseudo-2D "kinetics" experiment or an automation script.
-
Set the number of scans (ns) to 1 and dummy scans (ds) to 0 for maximum time resolution.[6]
-
Define the time delays between acquisitions. You can set a linear array (e.g., one spectrum every 60 seconds) or a variable delay array for reactions that are fast initially and then slow down.
-
-
Reaction Initiation:
-
Remove the dummy sample.
-
In a clean, dry NMR tube, combine the starting material and the TMPB catalyst.
-
Place the tube in the pre-heated spectrometer and allow it to equilibrate for 1-2 minutes.
-
Inject the initiator/second reactant via syringe, shake vigorously but carefully to mix, and immediately start the pre-programmed kinetic experiment. The time between injection and the first scan is your t=0.
-
Protocol 2: General Workflow for HPLC Method Development
This workflow is designed for a reaction mixture containing starting materials, products, and the polar TMPB catalyst.
Caption: Workflow for developing an HPLC monitoring method.
References
-
Reaction Monitoring & Kinetics - Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved from [Link]
-
Foley, D. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved from [Link]
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Reaction Monitoring. (n.d.). Magritek. Retrieved from [Link]
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Nowakowski, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved from [Link]
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This compound. (n.d.). In Wikipedia. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
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Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Retrieved from [Link]
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Khajeh, M., et al. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Retrieved from [Link]
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Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. Retrieved from [Link]
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Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). RSC Publishing. Retrieved from [Link]
-
GCMS and LCMS techniques in reaction mechanism - can anyone help?. (2013). ResearchGate. Retrieved from [Link]
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How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Mobile tool for HPLC reaction monitoring. (n.d.). ResearchGate. Retrieved from [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. Retrieved from [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Gas Chromatography-Mass Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]
-
5: Reactions Kinetics and Pathways. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Theses and Dissertations Available from ProQuest. (n.d.). Purdue e-Pubs. Retrieved from [Link]
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Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. (n.d.). LCGC International - Chromatography Online. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Reaction progress kinetic analysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Monitoring of the reaction progress by GC. (n.d.). ResearchGate. Retrieved from [Link]
-
In situ generated phosphonium salts observed via 31 P NMR. (n.d.). ResearchGate. Retrieved from [Link]
-
-
Examples of Other Catalytic Reactions in Organic Chemistry. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
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- 15. researchgate.net [researchgate.net]
Best practices for handling and storing Tetramethylphosphonium bromide to maintain activity
Technical Support Center: Tetramethylphosphonium Bromide
Welcome to the technical support guide for this compound (CAS 4519-28-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile reagent. By adhering to these best practices, you can maintain the compound's activity, ensure experimental reproducibility, and uphold laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding this compound.
Q1: What are the primary applications and chemical properties of this compound?
This compound, with the chemical formula (CH₃)₄PBr, is a quaternary phosphonium salt.[1] It presents as a white, water-soluble, and hygroscopic solid.[1][2][3] Its primary significance in synthetic chemistry is its role as a precursor for generating phosphonium ylides, such as methylenetrimethylphosphine, which are crucial reagents in the Wittig reaction for alkene synthesis.[1][2]
Beyond its classic role in olefination reactions, it is also utilized as:
-
A phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2][4]
-
A precursor in the preparation of ionic liquids.[4]
-
A ligand in coordination chemistry to form stable complexes with transition metals.[2]
-
A research tool in materials science and for studying biological membranes due to its lipophilic cationic nature.[2]
Q2: What are the ideal storage conditions to maintain the integrity of this compound?
Proper storage is critical to prevent degradation and maintain reactivity. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can compromise its effectiveness in moisture-sensitive reactions.[2][3]
The causality here is direct: moisture can hydrolyze the salt or interfere with the deprotonation step required to form the ylide, leading to reduced yields or complete reaction failure. Therefore, stringent anhydrous conditions are paramount.
| Parameter | Recommendation | Rationale & Source |
| Temperature | Room temperature, in a cool area. | Prevents thermal degradation.[4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents absorption of atmospheric moisture.[2][5] |
| Container | Tightly closed, original container. Polyethylene or polypropylene are suitable. | Prevents exposure to air and moisture.[5][6][7] |
| Environment | Dry, well-ventilated, and shaded area. | Protects from moisture and light.[5][6] |
| Incompatibilities | Store away from strong oxidizing agents and moisture. | Avoids unwanted chemical reactions and degradation.[2] |
Q3: What are the key safety and handling precautions for this compound?
This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[6][8][9]
Personal Protective Equipment (PPE) Checklist:
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact and irritation.[6][10] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against dust particles causing serious eye irritation.[6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a full-face respirator may be necessary. | Avoids inhalation of irritating dust.[6][10] |
| Skin and Body | Lab coat and appropriate protective clothing. | Minimizes potential skin exposure.[6] |
Always wash hands thoroughly after handling.[5] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6]
Q4: How should I properly dispose of this compound waste?
Disposal must be handled in accordance with all applicable local, state, and federal regulations. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not dispose of it in standard waste or sewer systems.[6] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being rendered unusable.[6]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q1: My solid this compound appears clumped and wet. Is it still active?
Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[2][3] When the salt absorbs water, it can lead to clumping and deliquescence.
Impact on Activity: The presence of water is highly detrimental to reactions requiring anhydrous conditions, such as the formation of a phosphonium ylide with a strong base like butyllithium (BuLi).[1] Water will quench the strong base, preventing ylide formation and halting your reaction.
Troubleshooting Steps:
-
Assess the Extent: If clumping is minor, the bulk of the material may still be viable if handled quickly in a glovebox.
-
Drying (Use with Caution): The compound can be dried under a high vacuum. However, this may not remove all bound water. It is generally recommended to use a fresh, unopened container for critical, moisture-sensitive applications.
-
Future Prevention: Always store the reagent in a desiccator, preferably inside a glovebox with a dry, inert atmosphere. Seal the container cap tightly with paraffin film after each use.
Q2: I am experiencing low to no yield in my Wittig reaction. Could the phosphonium salt be the problem?
Cause: Assuming other reagents and conditions are optimal, the issue often traces back to the quality of the phosphonium salt or the ylide formation step.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the issue.
Caption: Troubleshooting workflow for a failing Wittig reaction.
Explanation:
-
Step 1: Visually inspect the salt. As discussed, a non-free-flowing solid indicates moisture contamination.[2]
-
Step 2: The deprotonation of this compound with a strong base to form the ylide is often accompanied by a distinct color change (e.g., to yellow or orange).[1][2] The absence of this color strongly suggests the base was consumed by a proton source, most commonly water from the salt or solvent.
-
Step 3: If the ylide forms successfully, the issue may lie with the carbonyl compound, reaction temperature, or stoichiometry.
Q3: The compound has developed a slight yellow tint. What does this signify?
Cause: While high-purity this compound is a white solid[1], a pale yellow tint can indicate the presence of minor impurities or the onset of slow degradation. While a related compound, tetraphenylphosphonium bromide (TPPB), is known to degrade under alkaline conditions to triphenylphosphine oxide (TPPO)[11][12][13], the degradation pathways for the tetramethyl version under ambient storage are less documented but could involve oxidation or reaction with impurities.
Impact on Activity: For most applications, a very faint discoloration may not significantly impact reactivity. However, for high-purity applications or when quantitative results are critical, this could be a sign of reduced purity.
Recommendation:
-
Purity Check: If possible, verify the purity using techniques like NMR spectroscopy.
-
Use Fresh Stock: For sensitive or cGMP (Current Good Manufacturing Practice) applications, it is always best practice to use a new batch of the reagent that meets the required specifications.
Experimental Protocols
Protocol 1: Safe Handling and Weighing of Solid this compound
Objective: To accurately weigh the hygroscopic solid while minimizing exposure and moisture contamination.
Methodology:
-
Preparation: Don all required PPE (gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational. Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Environment Control: If available, perform this procedure inside a nitrogen-filled glovebox. If not, work efficiently in a chemical fume hood to minimize air exposure.
-
Aliquot Transfer: Briefly remove the container cap. Using a clean, dry spatula, quickly transfer the approximate amount of solid to the tared weighing vessel.
-
Sealing: Immediately and tightly reseal the main container. For extra protection, wrap the cap/joint with paraffin film.
-
Weighing: Record the mass of the solid.
-
Next Steps: Proceed immediately to dissolution or reaction setup to prevent the weighed material from absorbing atmospheric moisture.
Protocol 2: Preparation of an Anhydrous Solution for a Wittig Reaction
Objective: To prepare a solution of this compound for subsequent ylide formation under strictly anhydrous conditions.
Caption: Workflow for preparing an anhydrous solution.
Methodology:
-
Glassware Preparation: Ensure all glassware (e.g., round-bottom flask) is thoroughly flame-dried under vacuum or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Solid Addition: In the prepared flask, add the pre-weighed this compound and a magnetic stir bar.
-
System Sealing: Immediately seal the flask with a rubber septum.
-
Inert Atmosphere: Insert a needle connected to an inert gas line (with an outlet needle) to flush the flask, removing air and moisture.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent (e.g., freshly distilled THF or DMSO).
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. The resulting clear solution is now ready for the next step (e.g., cooling and addition of a strong base).
By following these guidelines, researchers can ensure the stability and reactivity of this compound, leading to more reliable and successful experimental outcomes.
References
-
Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. (n.d.). PubMed. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility | Request PDF. (2025). ResearchGate. [Link]
-
This compound | C4H12BrP | CID 357594. (n.d.). PubChem. [Link]
-
On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. (2019). ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Phase Transfer Catalysis: Tetramethylphosphonium Bromide vs. Tetrabutylphosphonium Bromide
In the landscape of modern organic synthesis, particularly within pharmaceutical and specialty chemical development, the efficiency, selectivity, and environmental impact of a reaction are paramount. Phase Transfer Catalysis (PTC) has emerged as a powerful technique to address these needs, enabling reactions between immiscible reactants by facilitating the transfer of a reactive species from one phase to another.[1][2][3] This methodology often leads to faster reactions, higher yields, fewer byproducts, and the elimination of hazardous, expensive solvents, aligning perfectly with the principles of green chemistry.[1][3][4]
At the heart of PTC are the catalysts themselves, with quaternary phosphonium salts being a cornerstone of this field.[2][5] Their superior thermal and chemical stability compared to their ammonium counterparts makes them indispensable for many industrial processes.[6][7][8][9] This guide provides an in-depth, objective comparison of two prominent phosphonium salt catalysts: Tetramethylphosphonium Bromide (TMPB) and Tetrabutylphosphonium Bromide (TBPB). We will delve into their structural differences, mechanistic functions, and performance characteristics, supported by experimental data, to empower researchers in making an informed catalyst selection.
The Catalysts: A Structural and Physicochemical Overview
The fundamental difference between TMPB and TBPB lies in the steric bulk and lipophilicity of the alkyl groups attached to the central phosphorus atom. TMPB features four compact methyl groups, while TBPB possesses four longer, bulkier butyl chains. This structural variance directly influences their physical and chemical properties, which are critical to their function as phase transfer catalysts.
Caption: Chemical structures of TMPB and TBPB.
The choice of alkyl group dictates the catalyst's ability to partition between an aqueous and an organic phase. The long butyl chains of TBPB significantly increase its lipophilicity ("fat-loving" nature), allowing the phosphonium cation to be more readily soluble in organic solvents. Conversely, the small methyl groups of TMPB render it more hydrophilic and water-soluble.
| Property | This compound (TMPB) | Tetrabutylphosphonium Bromide (TBPB) |
| CAS Number | 4519-28-2[10][11] | 3115-68-2[12][13] |
| Molecular Formula | C₄H₁₂BrP[10][14] | C₁₆H₃₆BrP[12][15] |
| Molar Mass | 171.02 g/mol [10][11] | 339.33 g/mol [12][15] |
| Appearance | White, crystalline solid[11][14] | White to off-white flakes or powder[16] |
| Melting Point | >300 °C (decomposes) | 100-103 °C[15][17] |
| Water Solubility | Soluble[14] | ca. 70 g/100 mL[15][17] |
| Key Characteristic | More hydrophilic, compact | More lipophilic, bulky |
The PTC Mechanism: Bridging Immiscible Phases
The efficacy of a phosphonium salt in PTC hinges on its ability to form a lipophilic ion pair. The positively charged phosphonium cation pairs with a reactant anion (e.g., hydroxide, cyanide, phenoxide) from the aqueous phase. This new, larger ion pair has sufficient organic character to be extracted into the organic phase, where the anion, now poorly solvated and highly reactive, can react with the organic substrate.[2][18][19]
Caption: The general mechanism of phase transfer catalysis.
Causality in the Mechanism:
-
Anion Exchange: The phosphonium bromide (Q⁺Br⁻) exchanges its bromide anion for the reactant anion (Y⁻) at the aqueous-organic interface. The efficiency of this step is governed by the lipophilicity of the cation.
-
Organic Phase Transfer: The newly formed Q⁺Y⁻ ion pair, being sufficiently lipophilic, migrates into the organic phase.
-
Nucleophilic Reaction: In the organic phase, the anion Y⁻ is "naked" — it is not tightly solvated by water molecules. This dramatically increases its nucleophilicity, allowing it to react swiftly with the organic substrate (R-X) to form the product (R-Y).[18][20]
-
Catalyst Regeneration: The phosphonium cation now pairs with the leaving group (X⁻) and returns to the aqueous phase (or interface) to begin the cycle anew.
Head-to-Head Performance Comparison
Catalytic Activity and Lipophilicity
The primary determinant of catalytic activity in liquid-liquid PTC is the ability of the catalyst to extract the reactant anion into the organic phase. This is directly proportional to the lipophilicity of the cation.
-
Tetrabutylphosphonium Bromide (TBPB): With its four long butyl chains, TBPB is highly lipophilic. This makes it an exceptionally efficient catalyst for transferring anions from the aqueous phase into common organic solvents like toluene, dichloromethane, or chlorobenzene.[21][22] Its bulky structure creates a looser ion pair with the reacting anion, which can further enhance reactivity.[22] For most standard PTC applications, such as nucleophilic substitutions, alkylations, and etherifications, TBPB is the superior choice.[20][23]
-
This compound (TMPB): The small methyl groups make TMPB significantly less lipophilic. Its ability to partition into nonpolar organic solvents is limited, which generally results in lower catalytic activity for typical liquid-liquid PTC reactions. It is more suited for reactions where the organic phase has higher polarity or in solid-liquid PTC systems where solubility in the organic phase is less critical than interaction with a solid salt surface.
Thermal and Chemical Stability
A key advantage of phosphonium salts over their ammonium counterparts is their enhanced thermal stability.[6][7] Ammonium salts are prone to degradation via Hofmann elimination at elevated temperatures, especially under basic conditions, which deactivates the catalyst and generates impurities.[8] Phosphonium salts are not susceptible to this pathway.[8]
-
TBPB: Is known to be thermally stable, making it suitable for reactions that require heating to proceed at a reasonable rate.[22] Some studies have shown that phosphonium-based reagents can be stable up to ~200°C.[24] This robustness is critical for industrial-scale manufacturing where reaction conditions can be demanding.
-
TMPB: While also stable relative to ammonium salts, its degradation pathways at very high temperatures may differ. The primary decomposition of alkyl phosphonium salts can involve nucleophilic displacement at the phosphorus center or β-elimination.[6] Given that TMPB lacks β-hydrogens, its primary degradation is likely through other routes, but TBPB's overall stability in typical organic process conditions is better established.
Economic and Practical Considerations
-
Cost: TBPB is generally more expensive than its ammonium analog, tetrabutylammonium bromide (TBAB).[22] TMPB is also a specialty chemical. The choice between them often involves a cost-benefit analysis where the higher cost of TBPB is justified by significantly improved yields, faster reaction times, or the ability to perform a reaction under otherwise impossible conditions.
-
Applications: TBPB is a versatile, workhorse catalyst for a wide array of reactions, including the synthesis of ethers, esters, nitriles, and polymers.[21][25][26] It is also used as an ionic liquid catalyst in some bio-based chemical production processes.[27] TMPB is used more specifically, for instance, as a reagent in the synthesis of specialty chemicals or as a stabilizing agent.[28][29]
Experimental Data: Williamson Ether Synthesis
The Williamson ether synthesis is a classic nucleophilic substitution reaction and an excellent model for demonstrating the power of PTC. A phenoxide anion (generated in the aqueous phase) is transferred to the organic phase to react with an alkyl halide.
Objective: To compare the catalytic efficiency of a highly lipophilic phosphonium salt (represented here by data for a similar catalyst) versus a less efficient one in the synthesis of an ether. While direct comparative data for TMPB vs. TBPB is sparse in literature, we can extrapolate from established principles and related experiments. For example, in the alkylation of sodium benzoate with butyl bromide, the more lipophilic Tetra Phenyl Phosphonium Bromide (TPPB) catalyst gave a 98% yield, outperforming ammonium salt catalysts.[30] This highlights the advantage of a highly lipophilic phosphonium cation. We expect TBPB to show similarly high efficiency, whereas TMPB would result in a significantly lower yield under the same conditions due to its poor partitioning into the organic phase.
| Catalyst Type | Representative Catalyst | Expected Yield (%) | Rationale |
| High Lipophilicity | Tetrabutylphosphonium Bromide (TBPB) | >95% | Excellent partitioning into the organic phase, efficient anion transfer. |
| Low Lipophilicity | This compound (TMPB) | <50% | Poor partitioning into the organic phase, inefficient anion transfer. |
Self-Validating Experimental Protocol: Synthesis of 4-Methoxyphenol
This protocol details the synthesis of 4-methoxyphenol from hydroquinone using TBPB as the phase transfer catalyst. The methodology is designed to be self-validating by including clear steps for reaction setup, monitoring, and product isolation.
Reaction: HO-C₆H₄-OH + CH₃I ---(TBPB, NaOH/H₂O, Toluene)---> CH₃O-C₆H₄-OH
Materials:
-
Hydroquinone (11.0 g, 0.1 mol)
-
Methyl Iodide (14.2 g, 6.2 mL, 0.1 mol)
-
Sodium Hydroxide (8.0 g, 0.2 mol)
-
Tetrabutylphosphonium Bromide (TBPB) (1.7 g, 0.005 mol, 5 mol%)
-
Toluene (100 mL)
-
Deionized Water (100 mL)
-
2M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Methodology:
-
Aqueous Phase Preparation (Causality: Reactant Activation): In the 500 mL round-bottom flask, dissolve sodium hydroxide in 100 mL of deionized water. This creates the aqueous phase and the strong base needed to deprotonate the hydroquinone, forming the nucleophilic phenoxide anion.
-
Addition of Reactants (Causality: Phase Setup): Add the hydroquinone to the aqueous solution. To this biphasic mixture, add 100 mL of toluene, followed by the TBPB catalyst. The TBPB will distribute between the phases, ready to transport the phenoxide.
-
Initiation of Reaction: Begin vigorous stirring (approx. 500 RPM) to maximize the interfacial area between the aqueous and organic layers, which is crucial for efficient catalysis. Slowly add the methyl iodide to the mixture.
-
Reaction Conditions (Causality: Kinetic Control): Gently heat the mixture to 60°C using a heating mantle. Maintain this temperature for 2-3 hours. The elevated temperature increases the reaction rate, while the high stability of TBPB ensures it does not decompose.[22] Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via TLC or GC.
-
Workup and Quenching: After the reaction is complete, cool the flask to room temperature. Transfer the entire mixture to a separatory funnel. The layers should separate clearly.
-
Phase Separation and Extraction: Drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 2M HCl (to neutralize any remaining NaOH and quench the phenoxide), 50 mL of saturated sodium bicarbonate solution (to remove acidic impurities), and finally 50 mL of brine (to remove residual water).
-
Drying and Solvent Removal: Drain the washed organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification and Characterization: The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-methoxyphenol. The identity and purity should be confirmed by NMR spectroscopy and melting point analysis.
Conclusion and Catalyst Selection Guide
The selection between this compound and Tetrabutylphosphonium Bromide is not a matter of universal superiority but of choosing the right tool for the specific synthetic challenge.
-
Choose Tetrabutylphosphonium Bromide (TBPB) for:
-
Most standard liquid-liquid and solid-liquid PTC reactions (e.g., Williamson ether synthesis, alkylations, cyanations).
-
Reactions requiring high temperatures where catalyst stability is critical.
-
Applications where maximizing yield and reaction rate is the primary goal, and catalyst cost is a secondary concern.
-
-
Consider this compound (TMPB) for:
-
Niche applications involving more polar organic phases where its higher hydrophilicity might be advantageous.
-
Specific solid-liquid PTC systems where its interaction with the crystal lattice of the solid reactant may be favorable.
-
As a starting point for catalyst screening when cost is a major constraint and reaction conditions are mild, though TBPB or TBAB will likely offer better performance.
-
Ultimately, the enhanced lipophilicity, broader applicability, and well-documented high performance make Tetrabutylphosphonium Bromide the more versatile and generally effective phase transfer catalyst for the majority of applications encountered in research and industrial drug development.
References
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Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. 31
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Phase Transfer Catalysis. Dalal Institute. 1
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Tetrabutylphosphonium bromide. ChemBK. 15
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Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. ACS Publications. 6
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This compound. MySkinRecipes. 28
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The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. RSC Publishing. 32
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Tetrabutylphosphonium Bromide: Catalytic Power for Chemical Manufacturing. 21
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What is Tetrabutylphosphonium Bromide - Properties & Specifications. Polic Chemical. 33
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The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium- based mesothermal ionic liquids. Physical Chemistry Chemical Physics. 34
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Tetrabutyl Phosphonium Bromide. PTC Organics, Inc. 22
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Tetrabutylphosphonium bromide. Cheméo. 12
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Phase Transfer Catalysts. Alfa Chemistry. 23
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Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. ResearchGate. 7
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Phase Transfer Catalysis. Alfa Chemistry. 5
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Tetrabutylphosphonium bromide | CAS#:3115-68-2. Chemsrc. 17
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Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. 35
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Phase transfer catalysis (PTC). OperaChem. 18
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This compound | C4H12BrP | CID 357594. PubChem - NIH. 10
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Lecture 41 : Phase Transfer Catalysis. NPTEL Archive. 2
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Tetrabutylphosphonium bromide | C16H36BrP | CID 76564. PubChem - NIH. 13
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Phase Transfer Catalyst Involving Phosphonium compounds. 19
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Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. 20
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Tetrabutylphosphonium Bromide: A Key Enabler in Green Chemistry and Sustainable Processes. NINGBO INNO PHARMCHEM CO.,LTD. 4
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Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. 25
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This compound. Wikipedia. 14
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A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. Benchchem. 8
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An environmentally benign synthesis of Tetrabutylphosphonium tribromide (TBPTB) – a versatile and efficient phase transfer reagent for organic transformations. Taylor & Francis Online. 24
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An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. 36
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Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. RSC Publishing. 37
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4519-28-2, Phosphonium, tetramethyl-, bromide Formula. ECHEMI. 11
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This compound | 4519-28-2. Sigma-Aldrich.
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Williamson Ether Synthesis. YouTube.
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Phase Transfer Catalysts. Nile Chemicals.
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Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. 3
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This compound | 4519-28-2. ChemicalBook. 29
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PHASE TRANSFER CATALYSTS. JETIR. 26
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PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. 9
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Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. 30
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article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. 38
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A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. 39
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Tetrabutylphosphonium bromide: a versatile ionic liquid catalyst for the bio-based production of butadiene and acrylic acid. 27
-
Superior Phase-Transfer Catalysts for Synthesis. Fluorochem. 40
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A Senior Application Scientist's Guide to Comparing the Catalytic Activity of Different Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, phosphonium salts have carved out a significant niche as highly effective catalysts. Their robustness, thermal stability, and versatility make them indispensable tools in a myriad of chemical transformations, most notably in phase-transfer catalysis (PTC).[1][2] This guide offers an in-depth, objective comparison of the catalytic activity of different phosphonium salts, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Foundation: Understanding Phosphonium Salt Catalysis
At its core, phase-transfer catalysis facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[3][4] The phosphonium salt acts as a "shuttle," transporting a reactive anion from the aqueous phase into the organic phase where the reaction with an organic substrate can occur.[2] This mechanism circumvents the insolubility barrier, dramatically increasing reaction rates and yields under milder conditions.[2]
The general superiority of phosphonium salts over their ammonium counterparts in certain applications stems from their greater thermal and chemical stability.[1] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficiency, especially under basic conditions and at elevated temperatures.[1] Phosphonium salts, being less prone to such degradation, often provide higher yields and purer products.[1]
Head-to-Head Comparison: Unveiling Performance Differences
The choice of a specific phosphonium salt can have a profound impact on the outcome of a reaction. The structure of the cation, particularly the nature of the organic substituents on the phosphorus atom, influences the catalyst's lipophilicity and, consequently, its efficiency in transferring the reactive anion.
A classic benchmark reaction for evaluating phase-transfer catalyst performance is the alkylation of sodium benzoate with butyl bromide to form butyl benzoate. This SN2 reaction provides a clear metric for comparing catalyst efficiency.
| Catalyst | Type | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 98% [1][5] |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92%[1][5] |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91%[1][5] |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[5]
As the data clearly indicates, Tetraphenylphosphonium Bromide (TPPB) demonstrates superior catalytic activity in this specific transformation, affording a significantly higher yield compared to the commonly used ammonium-based phase-transfer catalysts.[1][5] This enhanced performance can be attributed to the greater lipophilicity of the tetraphenylphosphonium cation, which facilitates a more efficient transfer of the benzoate anion into the organic phase where the reaction occurs.[1]
Experimental Protocol: A Practical Guide to Catalyst Comparison
To facilitate the direct comparison of different phosphonium salts in your own laboratory, the following detailed protocol for the synthesis of butyl benzoate is provided. This protocol is designed as a self-validating system to ensure reproducible and reliable results.
Objective: To compare the catalytic efficiency of different phosphonium salts (e.g., tetrabutylphosphonium bromide vs. tetraphenylphosphonium bromide) in the phase-transfer catalyzed synthesis of butyl benzoate.
Materials:
-
Sodium Benzoate (C₇H₅NaO₂)
-
1-Bromobutane (C₄H₉Br)
-
Toluene
-
Deionized Water
-
Phosphonium Salt Catalyst 1 (e.g., Tetrabutylphosphonium Bromide)
-
Phosphonium Salt Catalyst 2 (e.g., Tetraphenylphosphonium Bromide)
-
Dichloromethane (CH₂Cl₂)
-
15% Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for yield determination
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3.05 g of sodium benzoate in 20 mL of deionized water.
-
Add 2.0 mL of 1-bromobutane and a magnetic stir bar.
-
Add a catalytic amount (e.g., 0.001 mol) of the first phosphonium salt to be tested.
-
Attach a reflux condenser to the flask.
-
Reaction: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to 60°C and stir at a constant rate (e.g., 500 rpm) for 60 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the contents of the flask to a 250 mL separatory funnel.
-
Rinse the reaction flask with 20 mL of dichloromethane and add the rinsing to the separatory funnel.
-
Gently swirl the separatory funnel, periodically venting to release any pressure.
-
Allow the layers to separate. The lower organic layer contains the product.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Wash the organic layer with 15 mL of a 15% NaCl solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Isolation and Analysis: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent (dichloromethane and any unreacted 1-bromobutane) using a rotary evaporator or by gentle heating under a stream of nitrogen.
-
Weigh the flask containing the crude product to determine the crude yield.
-
Analyze the product by GC or HPLC to determine the purity and calculate the final yield of butyl benzoate.
-
Repeat: Repeat the entire procedure using the second phosphonium salt catalyst under identical conditions to ensure a valid comparison.
Causality Behind Experimental Choices:
-
Biphasic System: The use of toluene and water creates the necessary two-phase system for phase-transfer catalysis.
-
Stirring: Constant and vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the rate of transfer of the catalyst-anion complex.
-
Temperature Control: Maintaining a constant temperature is essential for a fair comparison, as reaction rates are highly temperature-dependent.
-
Catalyst Loading: Using the same molar amount of each catalyst ensures that any observed differences in yield are due to the intrinsic activity of the catalyst and not the quantity used.
-
Work-up Procedure: The extraction and washing steps are designed to isolate the organic product and remove the water-soluble reactants, by-products, and the catalyst itself. The brine wash helps to break any emulsions and further remove water from the organic layer.
-
Drying Agent: Anhydrous sodium sulfate is used to remove residual water from the organic phase, which could interfere with analysis and accurate yield determination.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the catalytic cycle and the experimental workflow for comparing catalyst performance.
Conclusion and Future Outlook
The evidence strongly suggests that phosphonium salts are highly effective phase-transfer catalysts, with their performance often surpassing that of their ammonium-based counterparts, particularly under demanding reaction conditions. The lipophilicity of the phosphonium cation is a key determinant of its catalytic activity. While Tetraphenylphosphonium Bromide has shown excellent results, the vast structural diversity of available phosphonium salts presents a fertile ground for further optimization.
Future research should focus on systematic studies that compare a wider range of phosphonium salts with varying alkyl and aryl substituents under standardized reaction conditions. Such studies will provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of even more efficient and selective catalysts for a broad spectrum of organic transformations.
References
- Kumaraguru, D., Velu, S., & Ayyanar, S. (2016). New quaternary phosphonium salt as multi-site phase-transfer catalyst for various alkylation reactions.
- Chiarotto, I., D'Ambrosio, P., & Tofani, D. (2020). Effect of Quaternary Phosphonium Salts as Cocatalysts on Epoxide/CO2 Copolymerization Catalyzed by salen-Type Cr(III) Complexes. Organometallics, 39(15), 2846-2854.
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Phase Transfer Catalysis | Dalal Institute. [Link]
-
How To Test Catalyst Quality? Everything You Need To Know - Ledoux & Co. [Link]
-
Phase transfer catalysis. (2014, May 22). Slideshare. [Link]
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1).
-
Tetrabutyl Phosphonium Bromide - PTC Organics, Inc. [Link]
- Alkylation of active methylene compounds. (2007).
-
Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. - AI Product Assistant. [Link]
- Phase-transfer catalysis. Nucleophilicity of anions in aqueous organic two-phase reactions catalyzed by onium salts. A comparison with homogeneous organic systems. (1976). Journal of the American Chemical Society, 98(3), 649-654.
- Kégl, T. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy, 9(8), 5233-5246.
-
Cycloaddition Reaction of Carbon Dioxide to Epoxides Catalyzed by Polymer-Supported Quaternary Phosphonium Salts. (2013). Semantic Scholar. [Link]
- Ermolaev, V. V., et al. (2020).
- Performance Evaluation and Characterization of C
- Process Intensification Using Phase Transfer Catalysts. (2015). Research Publish Journals.
-
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015). ResearchGate. [Link]
- Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. (2023). Journal of the American Chemical Society, 145(42), 23157-23166.
- A General Method to Access Sterically Hindered and Complex Ethers. (2023). The Journal of Organic Chemistry, 88(2), 969-979.
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
- Catalytic Materials: Concepts to Understand the Pathway to Implementation. (2021). Industrial & Engineering Chemistry Research, 60(38), 13471-13489.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Semantic Scholar. [Link]
- MANUAL ON CATALYST CHARACTERIZATION. (1996). Pure and Applied Chemistry, 68(4), 937-959.
-
Theses and Dissertations Available from ProQuest. Purdue e-Pubs. [Link]
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The Decisive Advantage: A Comparative Guide to Tetramethylphosphonium Bromide Over Ammonium Salts in Demanding Chemical Applications
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the intricate landscape of chemical synthesis and materials science, the choice of reagents can dictate the success, efficiency, and purity of a final product. Among the most versatile tools in a chemist's arsenal are quaternary onium salts, primarily represented by ammonium and phosphonium compounds. They are indispensable as phase-transfer catalysts (PTCs), electrolytes, and synthetic intermediates.[1][2] While quaternary ammonium salts have long been the default choice due to their wide availability and lower cost, a deeper analysis reveals compelling advantages for their phosphonium counterparts, such as Tetramethylphosphonium bromide, particularly under challenging reaction conditions.[3]
This guide provides a comprehensive comparison, grounded in experimental evidence, to elucidate the scenarios where shifting from traditional ammonium salts to phosphonium-based reagents is not just a preference, but a strategic necessity for achieving superior outcomes.
At the Core: The Fundamental Atomic Difference
The divergent performance of phosphonium and ammonium salts originates from the fundamental differences between their central atoms: phosphorus and nitrogen. Phosphorus, being in the third period, is larger and less electronegative than nitrogen. This results in a quaternary phosphonium ([PR₄]⁺) cation that is more voluminous and has a more diffuse, polarizable positive charge compared to the smaller, "harder" quaternary ammonium ([NR₄]⁺) cation. These intrinsic atomic characteristics are the root cause of the significant performance gaps in stability and reactivity.
I. The Critical Advantage: Unparalleled Thermal & Chemical Stability
The most significant and often decisive advantage of phosphonium salts is their superior stability, especially in the presence of heat and base.[3]
The Achilles' Heel of Ammonium Salts: Hofmann Elimination
Quaternary ammonium salts containing a beta-hydrogen are susceptible to a well-known degradation pathway called Hofmann elimination . Under basic conditions, particularly at elevated temperatures, the ammonium salt decomposes into a tertiary amine and an alkene.[3] This process is not merely a loss of the active catalyst; it introduces impurities that can complicate purification and reduce the final product's quality.
Phosphonium salts, conversely, are not prone to this degradation mechanism, rendering them robust under conditions that would rapidly decompose an ammonium catalyst.[3] This stability is crucial for industrial processes and syntheses that require high temperatures to achieve acceptable reaction rates.
Caption: Degradation pathways of ammonium vs. phosphonium salts.
Experimental Data: Thermal Gravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides quantitative proof of this enhanced stability. TGA measures the change in mass of a substance as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. Studies consistently show that phosphonium salts have significantly higher decomposition temperatures than their analogous ammonium salts.[4]
| Compound | Cation Structure | Onset Decomposition Temp. (Tonset) | Key Advantage |
| Tetrabutylammonium Bromide (TBAB) | [N(C₄H₉)₄]⁺ | ~220 °C | Lower Stability |
| Tetrabutylphosphonium Bromide (TBPB) | [P(C₄H₉)₄]⁺ | > 370 °C | Exceptional Thermal Stability |
Note: Decomposition temperatures are approximate and can vary based on experimental conditions like heating rate and atmosphere. Data synthesized from multiple sources for comparative purposes.[3][4]
II. Enhanced Catalytic Activity in Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reacting chemicals that are soluble in different, immiscible phases (e.g., aqueous and organic).[1] The catalyst's role is to "ferry" a reactant anion from the aqueous phase into the organic phase to react. Here, the structural properties of phosphonium salts translate into superior catalytic efficiency.
The Lipophilicity Factor
The larger size and more diffuse charge of the phosphonium cation make it more lipophilic (soluble in organic solvents) than its ammonium counterpart.[3] This enhanced lipophilicity allows for a more efficient transfer of the associated anion (e.g., OH⁻, CN⁻, Br⁻) into the organic phase, where the desired reaction occurs. This leads to faster reaction rates and often higher yields.
Caption: Workflow of a phase-transfer catalyzed reaction.
Experimental Data: Comparative Reaction Yields
The practical impact of this enhanced activity is evident in comparative studies. In the alkylation of sodium benzoate with butyl bromide, a classic PTC reaction, phosphonium-based catalysts demonstrate a clear advantage in yield.
| Catalyst | Catalyst Type | Reaction Yield (%) |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91% |
| Aliquat 336 (Tricaprylmethylammonium chloride) | Ammonium Salt | 92% |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98% |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes.[3] This 6-7% increase in yield, driven by the choice of catalyst, can be highly significant in large-scale production, reducing waste and improving process economics.
III. Experimental Protocols for Validation
To provide a self-validating framework, the following protocols describe how to experimentally verify these performance differences.
Protocol 1: Comparing Catalytic Efficiency in Williamson Ether Synthesis
Objective: To compare the catalytic efficiency of this compound and Tetramethylammonium bromide in the synthesis of benzyl phenyl ether.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
This compound
-
Tetramethylammonium bromide
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up two identical reaction flasks equipped with mechanical stirrers and reflux condensers.
-
In each flask, charge phenol (10 mmol), toluene (20 mL), and the aqueous NaOH solution (10 mL).
-
To Flask A, add this compound (0.5 mmol, 5 mol%).
-
To Flask B, add Tetramethylammonium bromide (0.5 mmol, 5 mol%).
-
Heat both reactions to 80°C with vigorous stirring.
-
Slowly add benzyl chloride (10 mmol) to each flask over 10 minutes.
-
Monitor the reaction progress by taking small aliquots from the organic layer every 30 minutes and analyzing by GC.
-
After 3 hours, cool the reactions, separate the organic layer, wash with water, and dry over sodium sulfate.
-
Analysis: Compare the reaction conversion rates and final product yields between the two catalysts. The phosphonium-catalyzed reaction is expected to show a faster conversion rate and a higher final yield.
Protocol 2: Comparative Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To quantitatively compare the thermal stability of this compound and Tetramethylammonium bromide.
Materials:
-
This compound (dried under vacuum)
-
Tetramethylammonium bromide (dried under vacuum)
-
Thermogravimetric Analyzer (TGA) with an inert atmosphere (Nitrogen) capability.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's protocol.
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 500°C at a constant heating rate of 10°C/min under a steady flow of nitrogen gas.
-
Record the mass loss as a function of temperature.
-
Repeat the exact procedure for Tetramethylammonium bromide.
-
Analysis: Determine the onset temperature of decomposition (Tonset) for each salt. This is typically calculated as the intersection of the baseline tangent with the tangent of the decomposition curve. A significantly higher Tonset for this compound will confirm its superior thermal stability.[3]
Conclusion and Strategic Recommendations
While both phosphonium and ammonium salts are effective phase-transfer catalysts, the evidence clearly indicates that phosphonium salts, including this compound, offer distinct and critical advantages in applications requiring high thermal or chemical stability.[3]
-
Choose this compound (or other phosphonium salts) when:
-
Reaction temperatures exceed 100-120°C.
-
Strongly basic conditions are required.
-
Maximizing reaction yield and minimizing by-products from catalyst degradation are critical.
-
The process involves demanding industrial applications with prolonged reaction times.[3]
-
-
Consider Ammonium Salts when:
-
The reaction proceeds under mild conditions (low temperature, neutral or weakly basic pH).
-
Cost is the primary driver and the performance of an ammonium salt is sufficient for the desired outcome.[3]
-
For drug development professionals and researchers pushing the boundaries of chemical synthesis, understanding these nuances is key. The superior stability and activity of this compound are not just incremental improvements; they are enabling properties that can unlock new reaction conditions, improve process efficiency, and ultimately lead to purer products.
References
Analytical techniques for the characterization of Tetramethylphosphonium bromide
An In-Depth Comparative Guide to the Analytical Characterization of Tetramethylphosphonium Bromide
For researchers, scientists, and drug development professionals, the rigorous characterization of reagents is not merely a procedural formality; it is the bedrock of reproducible and reliable science. This compound ((CH₃)₄PBr), a versatile organophosphorus salt, serves as a critical precursor for phosphonium ylides in Wittig reactions and as a phase-transfer catalyst.[1][2] Its purity, structure, and stability directly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign.
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound (TMPBr). Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. Our objective is to empower the scientist to not only generate data but to fundamentally understand what that data reveals about the material in hand.
Chapter 1: Definitive Structural Elucidation and Purity Verification
The primary goal of characterization is to confirm that the material is, unequivocally, this compound and to assess its purity. For this, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unparalleled level of confidence.
Multinuclear NMR Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of TMPBr in solution.[1] By probing the magnetic environments of specific nuclei, we can confirm the connectivity of the tetramethylphosphonium cation and detect organic impurities.
The Causality Behind a Multinuclear Approach: Relying on proton (¹H) NMR alone is insufficient. A comprehensive analysis leverages ¹H, ¹³C, and ³¹P NMR, as each provides a unique and complementary piece of the structural puzzle. The phosphorus-31 nucleus is particularly informative due to its 100% natural abundance and wide chemical shift range, making ³¹P NMR a highly sensitive and specific tool for organophosphorus compounds.[1]
-
¹H NMR: The proton NMR spectrum of the [(CH₃)₄P]⁺ cation is expected to show a single resonance for the twelve equivalent protons of the four methyl groups. Crucially, this signal appears as a doublet due to coupling with the phosphorus-31 nucleus (²JP-H). The presence of this doublet is a key signature of the P-C-H connectivity.[1]
-
¹³C NMR: Similarly, the carbon-13 NMR spectrum should display a single resonance for the four equivalent methyl carbons. This signal will also be a doublet, resulting from direct one-bond coupling to the central phosphorus atom (¹JP-C).[1]
-
³¹P NMR: The phosphorus-31 NMR spectrum provides a direct and unambiguous confirmation of the phosphorus environment. It exhibits a single, sharp resonance, typically observed around +24.4 ppm (relative to 85% H₃PO₄).[1] In a proton-coupled spectrum, this signal would be split into a multiplet by the twelve adjacent protons, confirming the complete structure of the cation.
Data Summary: Expected NMR Parameters for Tetramethylphosphonium Cation
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling Constant | Key Information Provided |
| ¹H | ~1.9 - 2.2 ppm | Doublet | ²JP-H ≈ 13-15 Hz | Confirms P-C-H connectivity; 12 equivalent protons |
| ¹³C | ~10 - 15 ppm | Doublet | ¹JP-C ≈ 55-60 Hz | Confirms direct P-C bond; 4 equivalent carbons |
| ³¹P | ~ +24.4 ppm | Singlet (decoupled) | N/A | Confirms phosphorus chemical environment |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
While NMR confirms the structure, mass spectrometry confirms the mass of the constituent ions, providing orthogonal validation.
Why Electrospray Ionization (ESI)? ESI is the ideal ionization technique for pre-formed ions in solution, such as those from the dissociation of TMPBr. It is a "soft" ionization method that transfers the [(CH₃)₄P]⁺ cation from solution to the gas phase with minimal fragmentation.
In positive-ion mode ESI-MS, the analysis will not detect the intact salt, but rather the dissociated cation. The expected result is a prominent peak corresponding to the mass-to-charge ratio (m/z) of the tetramethylphosphonium cation, [(CH₃)₄P]⁺. The bromide anion is not observed in positive-ion mode.[3]
-
Expected Ion: [(CH₃)₄P]⁺
-
Calculated Monoisotopic Mass: 91.0620 Da
-
Observed m/z: 91.0620
The high-resolution mass spectrometry (HRMS) measurement of this ion to within 5 ppm of its calculated value provides unequivocal confirmation of its elemental composition (C₄H₁₂P).
Chapter 2: Solid-State and Vibrational Fingerprinting
For a solid material like TMPBr, understanding its bulk properties, such as crystal structure and vibrational characteristics, is crucial for ensuring batch-to-batch consistency.
Vibrational Spectroscopy (FTIR & Raman): The Molecular Fingerprint
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[4][5] For TMPBr, they serve as rapid and non-destructive methods to confirm the presence of the tetramethylphosphonium cation and to check for the absence of significant impurities.
A Tale of Two Techniques:
-
FTIR Spectroscopy: Measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment.
-
Raman Spectroscopy: Measures the inelastic scattering of laser light due to vibrations that cause a change in the molecule's polarizability.[6] For a highly symmetric cation like [(CH₃)₄P]⁺ (Td symmetry), certain vibrational modes may be active in Raman but inactive in IR, and vice-versa, making the combination of both techniques particularly powerful. Water is a weak Raman scatterer, making Raman spectroscopy well-suited for analyzing aqueous solutions if needed.[6]
Key vibrational bands confirm the structural integrity of the cation.[1]
Data Summary: Characteristic Vibrational Modes for Tetramethylphosphonium Cation
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique(s) |
| Asymmetric & Symmetric C-H Stretching | 2900 - 3000 | FTIR, Raman |
| Asymmetric & Symmetric C-H Bending | 1400 - 1500 | FTIR, Raman |
| Methyl Rocking Modes | 900 - 1000 | FTIR, Raman |
| P-C Stretching | 650 - 750 | Raman (strong), FTIR (weak) |
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
For an ultimate, unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise spatial arrangement of the tetramethylphosphonium cations and bromide anions in the crystal lattice.[1]
Why is this important? While not a routine quality control method, it is essential for fundamental characterization. It can reveal:
-
Polymorphism: The ability of TMPBr to exist in different crystal forms, which can affect physical properties like solubility and stability.[1]
-
Solvation: The presence of co-crystallized solvent molecules, as seen in related phosphonium salts.[7]
-
Precise Bond Lengths and Angles: Providing fundamental structural data.
A complete crystallographic analysis will report the unit cell parameters (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.[1]
Chapter 3: Thermal Stability and Decomposition Profile
The thermal stability of TMPBr is a critical parameter, especially if it is to be used in reactions at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this information.[8][9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[8] For TMPBr, TGA is expected to show a stable baseline until the onset of decomposition. The decomposition mechanism involves the bromide anion attacking a methyl group, leading to the formation of volatile trimethylphosphine and methyl bromide.[1] This would be observed as a sharp, single-step mass loss.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[8] The DSC curve for TMPBr would show an endothermic peak corresponding to its melting point, followed by an exothermic or endothermic event associated with decomposition.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the characterization of a new batch of this compound.
Caption: Logical workflow for the analytical characterization of this compound.
Chapter 4: Stoichiometry and Counter-Ion Analysis
A common oversight in the characterization of ionic compounds is the sole focus on the organic cation. For complete quality control, the identity and quantity of the bromide counter-ion must also be verified. Ion chromatography is an excellent technique for the simultaneous or sequential analysis of both cations and anions.[10]
Why Ion Chromatography (IC)? IC separates ions based on their affinity for an ion-exchange resin.[11] It allows for the precise quantification of the tetramethylphosphonium cation and the bromide anion against certified standards. This analysis confirms the 1:1 stoichiometric ratio and can detect inorganic impurities (e.g., chloride, sulfate) that would be invisible to NMR or ESI-MS.
Comparative Analysis of Techniques
| Technique | Information Provided | Sample State | Destructive? | Key Advantage | Key Limitation |
| NMR | Molecular structure, connectivity, organic purity | Solution | No | Unambiguous structural detail | Insensitive to inorganic anions |
| MS (ESI) | Cation molecular weight and formula (HRMS) | Solution | Yes (trace) | High sensitivity and mass accuracy | Provides no info on bromide anion |
| FTIR/Raman | Vibrational fingerprint, functional groups | Solid/Solution | No | Fast, non-destructive, good for consistency checks | Less quantitative, indirect structural info |
| XRD | 3D crystal lattice structure, polymorphism | Solid (crystal) | No | Absolute solid-state structure | Requires a suitable single crystal |
| TGA/DSC | Thermal stability, melting point, decomposition | Solid | Yes | Direct measure of thermal properties | Provides no structural information |
| IC | Quantitative analysis of cation and anion | Solution | Yes (trace) | Quantifies both ions and ionic impurities | Requires specific columns and standards |
Experimental Protocols
Protocol 1: Multinuclear NMR Analysis
-
Preparation: Accurately weigh ~10-20 mg of the TMPBr sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of -1 to 10 ppm. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main doublet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 0 to 100 ppm is typically sufficient. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
³¹P NMR Acquisition: Acquire a proton-decoupled phosphorus spectrum. A spectral width of +100 to -50 ppm is adequate. Use an external reference standard (e.g., 85% H₃PO₄).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals to check for impurities. Reference the spectra appropriately (e.g., to residual solvent signal).
Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Preparation: Prepare a dilute solution of the TMPBr sample (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive-ion mode. Set the mass range to scan from m/z 50 to 200. Use a resolving power of >10,000 to obtain high-resolution data.
-
Analysis: Identify the peak corresponding to the [(CH₃)₄P]⁺ cation. Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
Protocol 3: Ion Chromatography (IC) for Cation and Anion Analysis
-
Preparation: Create a stock solution of TMPBr of known concentration (e.g., 1000 mg/L) in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Cation Analysis:
-
Anion Analysis:
-
Use an anion-exchange column.
-
Use an appropriate basic eluent (e.g., sodium hydroxide gradient).[12]
-
Inject the standards and the sample. Monitor using a suppressed conductivity detector.
-
-
Quantification: Construct calibration curves for the tetramethylphosphonium cation and the bromide anion. Determine the concentration of each ion in the sample and verify their molar ratio.
References
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S4Science. Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method. [Link]
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Analytical Methods (RSC Publishing). Simultaneous determination of tetrabutyl ammonium and tetrabutyl phosphonium in environmental water samples by solid phase extraction and ion chromatography. [Link]
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Semantic Scholar. Separation of organophosphonates by ion chromatography with indirect photometric detection. [Link]
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ResearchGate. Fig. 2. The x-ray powder diffraction patterns of phenacyltriphenylphosphonium bromide 1 prepared mechanochemically by ball-mill. [Link]
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ResearchGate. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. [Link]
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InPhotonics. An Introduction to Raman for the Infrared Spectroscopist. [Link]
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Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. [Link]
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YouTube. 4.12. Introduction to Infrared and Raman Spectroscopy. [Link]
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A Comparative Guide to Purity Validation of Synthesized Tetramethylphosphonium Bromide Using Multinuclear NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is paramount to the reliability and reproducibility of experimental outcomes. Tetramethylphosphonium bromide, a versatile phase-transfer catalyst and precursor for Wittig reagents, is no exception.[1][2] Its efficacy is directly tied to its purity. This guide provides an in-depth, technical comparison of methods for validating the purity of synthesized this compound, with a primary focus on the robust and comprehensive approach of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices and present supporting data to establish a self-validating system for purity assessment.
The Imperative of Purity in Phosphonium Salt Applications
Quaternary phosphonium salts (QPSs) are integral to a wide array of chemical transformations, from the synthesis of complex organic molecules to the formulation of ionic liquids.[2][3][4] The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can have significant consequences:
-
Altered Reactivity: Impurities can interfere with catalytic cycles, poison catalysts, or lead to unintended side reactions, ultimately reducing the yield and purity of the desired product.
-
Inaccurate Stoichiometry: The presence of non-target species leads to incorrect molar calculations, affecting reaction kinetics and product distribution.
-
Compromised Physical Properties: In materials science applications, impurities can alter crucial properties like thermal stability and ionic conductivity.[1]
Given these critical considerations, a rigorous and reliable method for purity validation is not just a quality control step but a fundamental requirement for sound scientific research.
NMR Spectroscopy: The Gold Standard for Structural and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation and purity determination of chemical compounds, including ionic liquids like this compound.[1][5] Its strength lies in its ability to provide detailed information about the chemical environment of specific nuclei, offering a comprehensive molecular fingerprint. For this compound, a multinuclear approach utilizing ¹H, ¹³C, and ³¹P NMR is particularly insightful.
Theoretical NMR Profile of this compound
The symmetrical nature of the tetramethylphosphonium cation, [(CH₃)₄P]⁺, results in a distinct and easily interpretable NMR signature.
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Rationale |
| ¹H | ~1.8-2.2 ppm | Doublet | ²J(P,H) ≈ 13-15 Hz | The twelve protons of the four equivalent methyl groups are coupled to the central phosphorus-31 nucleus.[1] |
| ¹³C | ~10-15 ppm | Doublet | ¹J(P,C) ≈ 55-60 Hz | The four equivalent methyl carbons exhibit a direct, one-bond coupling to the phosphorus-31 nucleus.[1] |
| ³¹P | ~+24.4 ppm (relative to 85% H₃PO₄) | Singlet (proton-decoupled) | N/A | The phosphorus-31 nucleus gives a sharp, single peak in a proton-decoupled spectrum, characteristic of the phosphonium cation.[1] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines the steps for obtaining ¹H, ¹³C, and ³¹P NMR spectra for purity validation.
Materials:
-
Synthesized this compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Acetonitrile-d₃ - CD₃CN)
-
NMR tubes (5 mm)
-
Internal standard for quantitative analysis (e.g., maleic acid, 1,4-dioxane)
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
For quantitative NMR (qNMR), accurately weigh a suitable amount of a certified internal standard. The choice of standard is critical; it should have a simple spectrum that does not overlap with the analyte signals, be chemically inert, and have a known purity.[6][7][8]
-
Dissolve the sample (and internal standard, if applicable) in approximately 0.6-0.7 mL of a deuterated solvent. D₂O is a good choice due to the salt's solubility.[9]
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected chemical shift range.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.[10]
-
Data Analysis: Identifying Impurities
The purity of the synthesized this compound can be assessed by scrutinizing the acquired NMR spectra for unexpected signals.
-
Unreacted Trimethylphosphine: This would likely appear as a distinct doublet in the ¹H NMR spectrum at a different chemical shift and with a different P-H coupling constant compared to the product. In the ³¹P NMR, it would present a separate signal significantly upfield from the phosphonium salt.
-
Residual Solvents: Signals from common organic solvents used during synthesis or purification (e.g., diethyl ether, dichloromethane) can be readily identified by their characteristic chemical shifts and multiplicities.
-
Water: The hygroscopic nature of this compound means water is a common impurity.[1] In many deuterated solvents, the water peak is a broad singlet. In D₂O, the H₂O peak will be observed as HOD.
-
Side-Reaction Byproducts: Depending on the synthetic route, other organophosphorus species could be present, each with a unique NMR signature.
Quantitative NMR (qNMR) for Absolute Purity Determination
For a precise quantification of purity, qNMR is the method of choice.[6][11][12] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]
Workflow for qNMR:
-
Prepare a sample containing a precisely weighed amount of the synthesized product and a certified internal standard.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte (the doublet of the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
The following diagram illustrates the qNMR workflow:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Comparative Analysis: NMR vs. Alternative Purity Validation Techniques
While NMR is a comprehensive technique, other methods can provide complementary information or may be more suitable in specific contexts.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities.[1][5] | Highly specific, provides structural confirmation, quantitative. | Requires soluble sample, higher initial instrument cost. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical and chemical properties as a function of temperature. | Thermal stability, melting point, presence of volatile impurities.[1] | Small sample size, provides information on thermal stability. | Not specific for impurity identification, destructive. |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the absorption of infrared or scattered light by molecular vibrations. | Presence of characteristic functional groups.[1] | Fast, non-destructive, can be used for solids and liquids. | Less specific than NMR, difficult to quantify low-level impurities. |
| Elemental Analysis (CHNX) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Elemental composition of the bulk sample. | Provides fundamental composition data. | Does not identify specific impurities, assumes a single compound. |
| Ion Chromatography | Separates ions based on their affinity for an ion-exchange resin. | Quantification of anionic (e.g., halide) and cationic impurities.[13] | Highly sensitive for ionic impurities. | Limited to ionic species, requires specific columns and eluents. |
| Karl Fischer Titration | Titrimetric method that uses the quantitative reaction of water with an iodine-sulfur dioxide-base reagent. | Precise quantification of water content. | Gold standard for water determination. | Only measures water content. |
The following diagram illustrates the decision-making process for choosing a purity validation technique:
Caption: Decision tree for selecting a purity validation method.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive and unambiguous validation of synthesized this compound, multinuclear NMR spectroscopy, particularly when augmented with quantitative methods (qNMR), is the superior choice. It not only confirms the identity of the target compound but also allows for the detection and quantification of a wide range of potential impurities in a single set of experiments.
While techniques like thermal analysis, vibrational spectroscopy, and specific titrations offer valuable, albeit more limited, insights, they are best utilized as complementary methods within an integrated analytical workflow. By understanding the strengths and limitations of each technique, researchers can confidently establish the purity of their synthesized materials, ensuring the integrity and success of their scientific endeavors.
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Wikipedia. (2023, April 29). This compound. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. [Link]
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ResearchGate. (n.d.). Purity specification methods for ionic liquids. Retrieved from [Link]
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MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(13), 5089. [Link]
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YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
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Kim, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 798. [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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National Institutes of Health. (n.d.). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Retrieved from [Link]
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ResearchGate. (2020, April 29). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tetraphenylphosphonium Bromide | C24H20BrP | CID 2724163. Retrieved from [Link]
-
NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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MDPI. (2020, April 29). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Retrieved from [Link]
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Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]
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ResearchGate. (2001, August). Synthesis of tetraphenylphosphonium bromide. Retrieved from [Link]
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SpectraBase. (n.d.). Tetraphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Static 31 P spectrum of amino(triphenyl)phosphonium bromide. Retrieved from [Link]
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SpectraBase. (n.d.). Tetrabutylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
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National Institutes of Health. (n.d.). This compound | C4H12BrP | CID 357594. Retrieved from [Link]
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National Institutes of Health. (2022, February 11). Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and 31P Chemical Shifts of Some Quaternary Phosphonium Salts. Retrieved from [Link]
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MDPI. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. Retrieved from [Link]
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OUCI. (2022). Quaternary phosphonium salts in the synthetic chemistry: Recent progress, development, and future perspectives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. Retrieved from [Link]
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Journal of Chemical Health Risks. (2021, October 4). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Tetramethylphosphonium Bromide in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of a solvent system is a critical parameter that can dictate the success of a chemical transformation or process. Tetramethylphosphonium bromide (TMPB), a quaternary phosphonium salt, presents a versatile option as a phase-transfer catalyst and electrolyte. Its performance, however, is intrinsically linked to the solvent in which it is deployed. This guide provides an in-depth comparison of TMPB's performance in different solvent systems, supported by experimental data and protocols, to empower you in making informed decisions for your research.
Introduction to this compound
This compound, with the chemical formula (CH₃)₄PBr, is a white, water-soluble solid.[1] It is comprised of a central phosphorus atom bonded to four methyl groups, forming a positively charged cation, which is balanced by a bromide anion.[1] This structure imparts properties that make it a valuable reagent in various chemical applications, including as a precursor for ylides in Wittig reactions and as a phase-transfer catalyst.[1][2]
The efficacy of TMPB in any application is highly dependent on its interaction with the surrounding solvent molecules. Key performance indicators such as solubility, conductivity, and thermal stability are not intrinsic properties of the salt alone but are modulated by the solvent system. This guide will delve into these critical parameters, offering a comparative analysis across a range of common laboratory solvents.
Solubility Profile: A Foundation for Application
The solubility of an ionic salt like TMPB is a fundamental prerequisite for its utility in solution-based applications. A higher solubility allows for a greater concentration of the active species, which can lead to increased reaction rates and efficiency.
Table 1: Qualitative Solubility of this compound and Analogous Quaternary Phosphonium Salts in Common Solvents
| Solvent | Polarity Index | This compound (TMPB) | Tetrabutylphosphonium Bromide (TBPB) | Tetraphenylphosphonium Bromide (TPPB) |
| Water | 10.2 | Soluble[1] | Soluble | Slightly Soluble[3] |
| Methanol | 5.1 | Expected to be Soluble | Soluble | Soluble |
| Acetonitrile | 5.8 | Expected to be Soluble | Soluble | Soluble |
| Dichloromethane | 3.1 | Expected to be Sparingly Soluble | Soluble | Soluble |
| Acetone | 5.1 | Expected to be Soluble | Soluble | Soluble |
| Toluene | 2.4 | Expected to be Insoluble | Slightly Soluble | Soluble |
Expert Insights: The "like dissolves like" principle is a good starting point. The polar nature of the P-Br ionic bond in TMPB suggests good solubility in polar solvents like water, methanol, and acetonitrile. The four methyl groups provide some lipophilicity, but it is significantly less than the butyl or phenyl groups in TBPB and TPPB, respectively. This explains the higher solubility of the latter in less polar organic solvents like dichloromethane and toluene. For applications requiring high concentrations of the phosphonium salt in a non-polar organic phase, a salt with larger, more lipophilic organic substituents would be a more logical choice.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a reliable method for quantifying the solubility of TMPB in a solvent of interest.
Materials:
-
This compound (analytical grade, dried)
-
Solvent of interest (HPLC grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined caps
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Pre-weighed evaporation dish
-
Oven
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of dried TMPB to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Seal the vial and place it in the thermostatic shaker at a constant temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Sample Withdrawal: After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered solution to the pre-weighed evaporation dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TMPB (e.g., 60-80 °C).
-
Drying and Weighing: Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dried TMPB.
-
Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.
Electrical Conductivity: A Measure of Ionic Mobility
In applications such as electrochemistry or as an electrolyte in batteries, the electrical conductivity of a TMPB solution is a paramount performance metric. Conductivity is a measure of the ability of the ions in solution to carry an electric current and is influenced by the concentration of ions, their mobility, and the viscosity of the solvent.
Direct experimental data on the conductivity of TMPB in various organic solvents is limited. However, studies on analogous phosphonium salts provide a strong basis for understanding the expected trends.
Table 2: Molar Conductivity of Analogous Phosphonium Bromides in Different Solvents at 25 °C
| Solvent | Dielectric Constant | Viscosity (cP) | Molar Conductivity of Tetrabutylammonium Bromide (Λ₀ / S cm² mol⁻¹) | Molar Conductivity of Tetraphenylphosphonium Bromide (Λ₀ / S cm² mol⁻¹) |
| Acetonitrile | 37.5 | 0.345 | ~160 | ~150 |
| Methanol | 32.7 | 0.544 | ~90 | ~85 |
| Water | 80.1 | 0.890 | ~100 | ~95 |
Note: Data is compiled and extrapolated from various sources for illustrative purposes.
Expert Insights: The molar conductivity is expected to be highest in solvents with a high dielectric constant and low viscosity, such as acetonitrile. A high dielectric constant facilitates the dissociation of the ion pair (TMP⁺ and Br⁻), increasing the number of charge carriers. Low viscosity allows for greater ionic mobility. While water has a very high dielectric constant, its higher viscosity compared to acetonitrile can lead to slightly lower molar conductivity. Methanol, being a protic solvent, can solvate the ions effectively, but its higher viscosity compared to acetonitrile results in lower conductivity.
Experimental Protocol: Measuring Molar Conductivity
This protocol outlines the procedure for determining the molar conductivity of TMPB in a chosen solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (conductivity grade)
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of TMPB of a known concentration in the solvent of interest. Subsequently, prepare a series of dilutions of known concentrations.
-
Instrument Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Measurement:
-
Equilibrate the solutions to be measured in the thermostatic water bath to maintain a constant temperature.
-
Rinse the conductivity probe with deionized water and then with a small amount of the solution to be measured.
-
Immerse the probe in the solution and record the conductivity reading once it stabilizes.
-
Repeat the measurement for all the prepared solutions, from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) against the concentration (c).
-
Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = 1000κ / c.
-
To determine the limiting molar conductivity at infinite dilution (Λ₀), the data can be extrapolated using appropriate models, such as the Kohlrausch's law for dilute solutions.
-
Thermal Stability: Defining the Operational Window
The thermal stability of TMPB is a critical factor, especially in applications that require elevated temperatures, such as in many organic synthesis reactions. Thermogravimetric analysis (TGA) is the standard technique used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature.
Expert Insights: The decomposition of quaternary phosphonium halides can proceed through various mechanisms, including a Hofmann-type elimination or nucleophilic attack by the halide anion on the alkyl groups. For TMPB, the absence of β-hydrogens makes the Hofmann elimination pathway less likely. Therefore, the primary decomposition pathway is likely to be the nucleophilic attack of the bromide ion on one of the methyl groups, leading to the formation of trimethylphosphine and methyl bromide. The onset of decomposition for many phosphonium salts is typically observed in the range of 200-400 °C.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol describes the general procedure for determining the thermal stability of TMPB.
Materials:
-
This compound
-
Thermogravimetric analyzer (TGA)
-
Sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the TMPB sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate to prevent oxidative degradation.
-
Program the instrument with the desired temperature profile. A typical method involves heating the sample at a constant rate (e.g., 10 °C/min) from room temperature to a final temperature above the expected decomposition point (e.g., 600 °C).
-
-
Data Acquisition: Start the TGA run and record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) can be analyzed to determine the onset temperature of decomposition (T_onset) and the temperature at which the maximum rate of weight loss occurs (T_max).
Performance as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). Quaternary phosphonium salts, including TMPB, can act as phase-transfer catalysts. The phosphonium cation forms an ion pair with the reactant anion and transports it from the aqueous phase to the organic phase where the reaction occurs.
The choice of solvent in PTC is critical as it must be able to dissolve the organic substrate while being immiscible with the aqueous phase. The efficiency of the catalyst is also dependent on the solvent's ability to solvate the phosphonium cation and the ion pair.
Expert Insights: While larger, more lipophilic phosphonium salts like tetrabutylphosphonium bromide (TBPB) are often preferred for their higher solubility in organic solvents, TMPB can be an effective catalyst in certain systems, particularly when a higher concentration in the aqueous phase is beneficial or when the organic phase is moderately polar. The smaller size of the tetramethylphosphonium cation can also influence the reactivity of the transported anion.
Experimental Protocol: Nucleophilic Substitution using PTC
This protocol provides an example of a nucleophilic substitution reaction using TMPB as a phase-transfer catalyst.
Reaction: Williamson Ether Synthesis
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (aqueous solution, e.g., 50%)
-
This compound (catalytic amount, e.g., 1-5 mol%)
-
Organic solvent (e.g., toluene or chlorobenzene)
-
Reaction vessel with a stirrer and condenser
Procedure:
-
Reaction Setup: In the reaction vessel, combine the phenol, organic solvent, and the aqueous sodium hydroxide solution.
-
Catalyst Addition: Add the catalytic amount of TMPB to the biphasic mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Addition of Electrophile: Slowly add the 1-bromobutane to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.
Visualizing the Concepts
Diagram: Phase-Transfer Catalysis Mechanism
Caption: Mechanism of phase-transfer catalysis using this compound.
Diagram: Experimental Workflow for Conductivity Measurement
Sources
A Comparative Study of Phosphonium-Based and Imidazolium-Based Ionic Liquids: A Guide for Researchers
In the ever-evolving landscape of chemical and pharmaceutical research, ionic liquids (ILs) have emerged as a class of solvents with unparalleled versatility. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as critical components in a myriad of applications, from catalysis to drug delivery. Among the diverse families of ILs, those based on phosphonium and imidazolium cations are arguably the most prominent. This guide provides a comprehensive comparative analysis of these two classes of ionic liquids, offering experimental data, detailed protocols, and insights into their respective advantages and disadvantages to aid researchers, scientists, and drug development professionals in their selection and application.
Fundamental Structural and Property Differences
The core distinction between phosphonium and imidazolium-based ionic liquids lies in the nature of their cationic core. Imidazolium cations feature a planar, aromatic heterocyclic ring, while phosphonium cations are centered around a tetrahedral, non-aromatic phosphorus atom. This fundamental difference in structure gives rise to significant variations in their physicochemical properties.
Phosphonium-based ILs are generally recognized for their superior thermal and chemical stability compared to their imidazolium counterparts.[1][2] The absence of acidic protons on the phosphonium cation, unlike the C2 proton on the imidazolium ring, renders them more stable in basic and nucleophilic environments.[3] Conversely, the delocalized positive charge on the aromatic imidazolium ring often results in lower viscosity and higher ionic conductivity, which can be advantageous in electrochemical applications.[4][4]
Synthesis Strategies: A Tale of Two Cations
The synthetic pathways to phosphonium and imidazolium-based ionic liquids are well-established, yet they reflect the distinct reactivity of their respective precursors.
Synthesis of Imidazolium-Based Ionic Liquids
The most common route to imidazolium-based ILs is the quaternization of an N-substituted imidazole with an alkyl halide. This is typically a straightforward SN2 reaction. A subsequent anion exchange reaction is often employed to introduce the desired anion.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) [5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane. Toluene can be used as a solvent.[5]
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere with vigorous stirring. Reaction temperatures typically range from 60°C to 110°C, and reaction times can vary from 24 to 48 hours.[6][7]
-
Work-up: After cooling to room temperature, the product, [BMIM]Cl, will often separate as a distinct layer or precipitate. Wash the product repeatedly with a non-polar solvent such as ethyl acetate to remove any unreacted starting materials.[6]
-
Drying: Remove the residual solvent under vacuum to yield the pure ionic liquid.
The choice of alkyl halide and the reaction conditions can be tuned to control the length of the alkyl chain on the imidazolium cation, which in turn influences the IL's properties.
Caption: Synthesis workflow for 1-Butyl-3-methylimidazolium Chloride.
Synthesis of Phosphonium-Based Ionic Liquids
The synthesis of phosphonium-based ILs also typically involves a quaternization reaction, starting from a trialkylphosphine and an alkyl halide.[1] Due to the air-sensitive nature of many trialkylphosphines, these reactions are often carried out under an inert atmosphere.
Experimental Protocol: General Synthesis of a Tetraalkylphosphonium Halide [1][3]
-
Reaction Setup: In a Schlenk flask under a nitrogen or argon atmosphere, dissolve the trialkylphosphine in a suitable solvent (e.g., toluene or acetonitrile).
-
Addition of Alkyl Halide: Slowly add the desired alkyl halide to the phosphine solution with stirring. The reaction is often exothermic, so cooling may be necessary.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for several hours to ensure complete reaction.
-
Isolation and Purification: The resulting tetraalkylphosphonium halide often precipitates from the solution. It can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
The choice of trialkylphosphine and alkyl halide allows for a high degree of tunability of the cation's structure and, consequently, the IL's properties.
Performance Comparison: A Data-Driven Analysis
The selection of an ionic liquid for a specific application hinges on its performance characteristics. The following sections provide a comparative analysis of key properties with supporting experimental data.
Thermal Stability
Thermal stability is a critical parameter, particularly for applications involving high temperatures. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature (Td) of ionic liquids.[8]
Experimental Protocol: Thermogravimetric Analysis (TGA) of Ionic Liquids [8][9]
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The TGA instrument records the sample weight as a function of temperature. The onset temperature of decomposition is typically determined as the point of significant weight loss.
Comparative Thermal Stability Data
| Ionic Liquid | Cation | Anion | Decomposition Temperature (Td, °C) | Reference(s) |
| Trihexyl(tetradecyl)phosphonium chloride | Phosphonium | Cl⁻ | ~320 | [10] |
| Tetrabutylphosphonium bis(2,4,4-trimethylpentyl)phosphinate | Phosphonium | [Phos]⁻ | >300 | [3] |
| [P666,14]DNS | Phosphonium | DNS⁻ | 332-383 | [11] |
| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Imidazolium | Cl⁻ | ~250 | [9] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | Imidazolium | PF6⁻ | ~400 | [12] |
| [C6C1IM][EHS] | Imidazolium | EHS⁻ | ~291 (564 K) | [4] |
| [P4444][EHS] | Phosphonium | EHS⁻ | ~314 (587 K) | [4] |
| [P66614][EHS] | Phosphonium | EHS⁻ | ~329 (602 K) | [4] |
Note: Decomposition temperatures can vary depending on the experimental conditions and the purity of the ionic liquid.
Generally, phosphonium-based ILs exhibit higher thermal stability than their imidazolium counterparts, particularly when paired with the same anion.[4][9] This is attributed to the stronger P-C bonds compared to the N-C bonds in the imidazolium ring and the absence of the relatively acidic C2 proton.
Electrochemical Stability
The electrochemical window (EW) of an ionic liquid defines the potential range over which it is stable to oxidation and reduction. A wide electrochemical window is crucial for applications in batteries, supercapacitors, and electrochemistry.[13] Cyclic voltammetry (CV) is the primary technique used to determine the electrochemical window.
Experimental Protocol: Cyclic Voltammetry (CV) of Ionic Liquids [4][14]
-
Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode), and a counter electrode (e.g., platinum wire). The ionic liquid serves as the electrolyte.
-
De-gassing: The ionic liquid is typically purged with an inert gas (e.g., argon) to remove dissolved oxygen, which can interfere with the measurement.
-
Potential Sweep: A potentiostat is used to apply a linearly sweeping potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial value.
-
Data Acquisition: The current response at the working electrode is measured as a function of the applied potential.
-
Determining the Electrochemical Window: The anodic and cathodic limits of the electrochemical window are determined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid, respectively.
Comparative Electrochemical Window Data
| Ionic Liquid | Cation | Anion | Electrochemical Window (V) | Reference(s) |
| [P1444][TFSI] | Phosphonium | TFSI⁻ | 7.0 | [2] |
| [P2225][NTf2] | Phosphonium | NTf2⁻ | ~5.8 | [13] |
| [EtMeIm][EtPITE] | Imidazolium | [EtPITE]⁻ | 4.3 | [2] |
| [bmim][NTf2] | Imidazolium | NTf2⁻ | ~4.1 | [13] |
| [C6C1IM][EHS] | Imidazolium | EHS⁻ | ~2.5 | [4] |
| [P4444][EHS] | Phosphonium | EHS⁻ | ~3.0 | [4] |
Phosphonium-based ionic liquids generally exhibit wider electrochemical windows than imidazolium-based ILs.[2][13] The imidazolium cation is more susceptible to reduction, which limits the cathodic stability.[13]
Caption: Workflow for determining the electrochemical window using cyclic voltammetry.
Viscosity and Ionic Conductivity
Viscosity and ionic conductivity are critical transport properties that influence mass transfer and charge transport in ionic liquids. These properties are highly dependent on the structure of both the cation and the anion, as well as temperature.
Comparative Viscosity and Ionic Conductivity Data
| Ionic Liquid | Cation | Anion | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) | Reference(s) |
| Trihexyl(tetradecyl)phosphonium chloride | Phosphonium | Cl⁻ | ~2000 (at 298 K) | - | [15] |
| [P6,6,6,14][dca] | Phosphonium | dca⁻ | 439 | - | [16] |
| [P1444][TFSI] | Phosphonium | TFSI⁻ | - | 0.4-0.6 | [2] |
| [P111i4]FSI | Phosphonium | FSI⁻ | 41 | 7.3 | [17] |
| [BMIM][PF6] | Imidazolium | PF6⁻ | 397 | - | [16] |
| [BMIM][Cl] | Imidazolium | Cl⁻ | High | - | [6] |
| [C6C1IM][EHS] | Imidazolium | EHS⁻ | - | 0.073 | [4] |
| [P4444][EHS] | Phosphonium | EHS⁻ | - | 0.019 | [4] |
Imidazolium-based ILs generally exhibit lower viscosity and higher ionic conductivity compared to their phosphonium counterparts with similar alkyl chain lengths.[4] This is attributed to the planar structure and delocalized charge of the imidazolium cation, which facilitates ion mobility. The bulkier, tetrahedral structure of the phosphonium cation can lead to increased van der Waals interactions and higher viscosity.
Applications in Drug Development and Pharmaceuticals
The unique properties of ionic liquids make them highly attractive for various applications in the pharmaceutical industry, including as solvents for drug synthesis, in drug delivery systems, and as active pharmaceutical ingredients (APIs) themselves.[18][19][20]
Solvents for Drug Synthesis and Solubilization
Both phosphonium and imidazolium-based ILs have been investigated for their ability to dissolve and act as media for the synthesis of poorly water-soluble drugs.[18] Imidazolium-based ILs have been extensively studied as solvents for the synthesis of various APIs, including the non-steroidal anti-inflammatory drug (NSAID) pravadoline and antiviral drugs like brivudine and stavudine.[18]
A study comparing the ability of various ILs to solubilize the NSAID ibuprofen found that both imidazolium- and phosphonium-based ILs with a chloride anion led to a significant increase in the drug's solubility.[18] This highlights the potential of both classes of ILs in addressing the challenge of poor drug solubility.
Drug Delivery Systems
Ionic liquids are being explored for their potential in developing novel drug delivery systems.[21][22][23] Their ability to enhance the permeability of biological membranes is a key area of interest. Phosphonium-based ILs, in particular, are being investigated as components of drug delivery systems due to their biocompatibility and ability to form micellar nanostructures that can encapsulate and transport drugs.[21]
Toxicity and Environmental Considerations
A critical aspect for the widespread adoption of ionic liquids is their toxicological and environmental profile. The toxicity of ionic liquids is highly dependent on the specific combination of cation and anion. Generally, increasing the alkyl chain length on the cation tends to increase toxicity. While initially touted as "green solvents," it is now understood that not all ionic liquids are environmentally benign. Comprehensive toxicological studies are essential before any large-scale application.
Conclusion: Choosing the Right Tool for the Job
The choice between phosphonium-based and imidazolium-based ionic liquids is not a matter of one being universally superior to the other. Instead, the selection should be guided by the specific requirements of the application.
-
For applications demanding high thermal and chemical stability, particularly in basic or nucleophilic environments, phosphonium-based ionic liquids are often the superior choice. Their robust nature makes them ideal for high-temperature catalysis and as electrolytes in demanding electrochemical systems.
-
When low viscosity and high ionic conductivity are paramount, such as in many electrochemical applications and as reaction media where mass transfer is critical, imidazolium-based ionic liquids may be more suitable.
The tunability of both classes of ionic liquids through the modification of the cation and the selection of the anion provides researchers with a powerful toolkit to design solvents and materials with tailored properties. As our understanding of the structure-property relationships of these fascinating materials continues to grow, so too will their impact on scientific research and industrial applications.
References
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Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]
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- Dharaskar, S. A., Wasewar, K. L., Varma, M. N., Shende, D. Z., & Yoo, C. K. (2014). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.
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Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]
- Ullah, Z., & Bustam, M. A. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1658.
- Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Application of Ionic Liquids in Electrochemistry—Recent Advances. Electrochimica Acta, 51(26), 5567–5580.
- Frizzo, C. P., Bender, C. R., & Martins, M. A. P. (2024).
- Kredatusová, J., Konefal, R., Galajdová, B., Sedlaříková, M., & Vlček, M. (2023). Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. Chemické Listy, 117(6), 373-383.
- Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. (2021).
- Electrical and electrochemical properties of imidazolium and phosphonium-based pNIPAAM ionogels. (2019).
- Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. (2021). ChemRxiv.
- Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial Preparation of Phosphonium Ionic Liquids. Green Chemistry, 5(2), 143–152.
- Banjare, M. K., Banjare, R. K., Behera, K., & Satnami, M. L. (2024). Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs. Scientific Reports, 14(1), 1659.
- Fillion, J. J., DeSilva, M. A., & Brennecke, J. F. (2016). Phase Transitions, Decomposition Temperatures, Viscosities, and Densities of Phosphonium, Ammonium, and Imidazolium Ionic Liquids with Aprotic Heterocyclic Anions.
- Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids in Pharmaceutical Applications. Annual Review of Chemical and Biomolecular Engineering, 8, 527–555.
- Application of ionic liquids in pharmaceuticals. (2015). Slideshare.
- Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy st
- Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152.
- An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. (2024).
- Investigating the Electrochemical Windows of Ionic Liquids. (2014).
- Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. (2009).
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021).
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- Ionic conductivity of phosphonium electrolytes with two types of anion: (a) [P66614][TFSI] with 0.75 M of LiTFSI and (b) [P66614][TMP] with 0.2 M of LiTMP. (2017).
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- Preparation and Characterization of Ionic Liquid-based Electrodes for High Temperature Fuel Cells Using Cyclic Voltammetry. (2015).
- (A) Conductivity of a series of phosphonium ionic liquids with varied... (2019).
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- Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M... (2015).
- Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P-6,P-6,P-6,P-14][dca] Using the Vibrating Wire Technique. (2012).
- Temperature Dependence of Physicochemical Properties of Imidazolium-, Pyroldinium-, and Phosphonium-Based Ionic Liquids. (2021).
- Ionic liquids and their potential use in development and improvement of drug delivery systems. (2020). PubMed Central.
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- Phosphonium-Based Ionic Liquids: An Overview. (2016).
- Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chrom
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). MDPI.
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- Density, Viscosity and Excess Properties in the Trihexyltetradecylphosphonium Chloride Ionic Liquid / Methanol Cosolvent System. (2013).
- Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. (2023). ACS Omega.
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A Senior Application Scientist's Guide to Phase Transfer Catalysis: A Cost-Benefit Analysis of Tetramethylphosphonium Bromide
For professionals in chemical synthesis, optimizing reaction conditions to maximize yield, minimize cost, and ensure process safety is a paramount objective. Phase Transfer Catalysis (PTC) has emerged as an indispensable tool for reactions involving immiscible phases, effectively eliminating the need for expensive, anhydrous, or exotic solvents. At the heart of this methodology is the catalyst itself. This guide provides an in-depth analysis of Tetramethylphosphonium bromide (TMPB) and its role as a phase transfer catalyst, comparing its performance and economic viability against common alternatives, primarily quaternary ammonium salts.
The Principle of Phase Transfer Catalysis
Many crucial industrial reactions, such as nucleophilic substitutions, involve an ionic nucleophile (often dissolved in an aqueous phase) and an organic substrate (dissolved in an organic phase). Without a catalyst, the reaction is impractically slow as the reactants cannot interact. A phase transfer catalyst, typically a quaternary 'onium' salt, facilitates the reaction by transporting the nucleophile from the aqueous/solid phase into the organic phase. The catalyst's lipophilic cation pairs with the reactant anion, rendering it soluble in the organic medium where it can react with the substrate.
The general mechanism is depicted below:
Caption: Catalyst degradation pathways under basic/thermal stress.
This enhanced stability often translates into higher reaction yields. In a study comparing catalysts for the alkylation of sodium benzoate, the phosphonium salt catalyst (Tetraphenylphosphonium Bromide) achieved a 98% yield, compared to 91-92% for ammonium salt catalysts under identical conditions. [1][2]This performance boost is attributed to both the catalyst's stability and the more reactive "naked" anion it presents in the organic phase. [3][4]
The primary drawback of phosphonium salts is their higher purchase price compared to common ammonium salts. [5][6]This often leads process chemists to select ammonium salts as the default choice for reactions under mild conditions. However, a comprehensive cost-benefit analysis must extend beyond the initial catalyst cost.
| Factor | Quaternary Ammonium Salts (e.g., TBAB) | Quaternary Phosphonium Salts (e.g., TMPB) | Industrial Implication |
| Initial Cost | Lower | Higher [5] | Ammonium salts are often preferred for initial screening and mild reactions. |
| Performance | Good to excellent under mild conditions. | Often superior, especially at high temperatures or with strong bases. [1][2] | Higher throughput and yield from phosphonium salts can offset the initial cost. |
| Catalyst Loading | May require higher loading or replenishment due to degradation. | Lower loading may be possible due to higher stability and activity. | Reduced catalyst consumption can lead to significant savings at scale. |
| Reaction Conditions | Limited by thermal stability (~<120°C). [7] | Can be used at much higher temperatures. [5] | Enables a wider process window and potentially faster reaction kinetics. |
| Downstream Costs | Potential for byproducts from Hofmann elimination requires more complex purification. [4] | Cleaner reaction profile simplifies purification. | Reduced purification steps save time, solvent, and energy, lowering the overall cost of goods. |
| Waste Generation | Degraded catalyst and byproducts contribute to the waste stream. | More recyclable and less waste generated. | Aligns better with green chemistry principles, potentially reducing waste disposal costs. [3] |
Experimental Protocol: Comparative Evaluation of PTC Efficiency
To quantitatively assess the performance of TMPB against an alternative like TBAB, a standardized experimental protocol is essential. The following describes a procedure for a model nucleophilic substitution reaction: the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide.
Objective: To compare the catalytic efficiency of this compound (TMPB) and Tetrabutylammonium bromide (TBAB) in the cyanation of benzyl chloride.
Caption: Workflow for comparative PTC performance testing.
-
Reagent Preparation:
-
Prepare a 20% (w/w) aqueous solution of sodium cyanide (NaCN). Causality: This ensures the nucleophile is readily available in the aqueous phase.
-
Ensure benzyl chloride is pure and the organic solvent (e.g., Toluene) is of a suitable grade.
-
-
Reaction Setup (for each catalyst):
-
To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 50 mL of the 20% NaCN solution.
-
Add 50 mL of Toluene, followed by 12.66 g (0.1 mol) of benzyl chloride. Causality: This creates the biphasic system. Vigorous stirring is crucial to maximize the interfacial area.
-
-
Catalyst Addition:
-
Experiment A: Add 0.171 g (0.001 mol, 1 mol%) of this compound (TMPB).
-
Experiment B: Add 0.322 g (0.001 mol, 1 mol%) of Tetrabutylammonium bromide (TBAB). Causality: Using an equimolar amount of catalyst ensures a fair comparison of their intrinsic activity. 1 mol% is a typical starting point for PTC reactions.
-
-
Reaction Execution:
-
Heat the mixture to 80°C while stirring at a constant, high rate (e.g., 500 RPM). Causality: Constant temperature and agitation are critical for reproducibility. 80°C is a moderately elevated temperature that can begin to challenge the stability of less robust catalysts.
-
-
Monitoring and Sampling:
-
Withdraw a small sample (~0.5 mL) from the organic layer at t=0, 1, 2, and 4 hours.
-
Immediately quench the sample in a vial containing a small amount of water and a suitable organic solvent (e.g., ethyl acetate) with an internal standard for GC analysis. Causality: Quenching stops the reaction, and an internal standard allows for accurate quantification.
-
-
Analysis and Work-up:
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the percentage conversion of benzyl chloride to benzyl cyanide.
-
After the final time point, cool the reaction, separate the layers, and wash the organic phase with water and brine. Dry over sodium sulfate, filter, and concentrate to isolate the crude product.
-
Decision Framework for PTC Selection
The selection of an optimal phase transfer catalyst is a multi-faceted decision. It requires balancing economic pressures with performance requirements and safety considerations.
Caption: A logical framework for selecting a Phase Transfer Catalyst.
Final Recommendation:
This compound and its phosphonium salt analogues represent a superior class of phase transfer catalysts for processes that demand high thermal and chemical stability. While quaternary ammonium salts are cost-effective and suitable for a wide range of applications under mild conditions, they present a significant process risk when subjected to heat and strong bases due to the Hofmann elimination pathway.
For researchers and drug development professionals, the key takeaway is to look beyond the catalog price of the catalyst. A thorough cost-benefit analysis that accounts for reaction performance, catalyst longevity, and downstream purification costs will often reveal that the enhanced stability and efficiency of a phosphonium salt provide greater overall economic value, leading to a more robust, efficient, and higher-purity industrial process.
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Puglisi, A., et al. (2023). "Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms." PubMed Central. Available at: [Link]
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El-ce-Tantawy, A., et al. (2013). "Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology." ResearchGate. Available at: [Link]
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Calderon, J., et al. (2015). "Thermal Stability of Quaternary Phosphonium Modified Montmorillonites." ResearchGate. Available at: [Link]
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Gagliano, T., et al. (2024). "Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus." MDPI. Available at: [Link]
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Reddy, P., et al. (2016). "Process Intensification Using Phase Transfer Catalysts." Research Publish Journals. Available at: [Link]
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Exactitude Consultancy (2025). "Phase Transfer Catalyst Market Analysis 2025 and Forecasts 2033: Unveiling Growth Opportunities." Exactitude Consultancy. Available at: [Link]
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MarketsandMarkets (2018). "Phase Transfer Catalyst Market by Type, End-use Industry and Region - Global Forecast to 2023." MarketsandMarkets. Available at: [Link]
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IMARC Group (2025). "Phase Transfer Catalyst Market Size and Growth by 2033." IMARC Group. Available at: [Link]
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Halpern, M. "Tetrabutyl Phosphonium Bromide." PTC Organics, Inc. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Identification of Tetramethylphosphonium Bromide and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise identification and characterization of quaternary phosphonium salts, such as tetramethylphosphonium bromide, are paramount. These compounds serve as versatile reagents and catalysts in a myriad of synthetic applications. This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the unambiguous identification of this compound and its derivatives, grounded in field-proven insights and experimental data.
The Analytical Imperative: Why Spectroscopic Rigor Matters
This compound, with its simple, highly symmetric structure, serves as an excellent model for understanding the spectroscopic behavior of more complex quaternary phosphonium salts. Its derivatives, which may involve the substitution of methyl groups with other alkyl or aryl moieties, introduce structural variations that directly impact their spectroscopic signatures. An integrated analytical approach, leveraging multiple spectroscopic techniques, is therefore not just best practice but a necessity for robust structural elucidation and purity assessment.
This guide will dissect the application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) in the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the definitive structural analysis of tetramethylphosphonium salts in solution. The key nuclei to probe are ¹H, ¹³C, and, most importantly, ³¹P.
The Power of Phosphorus-31 NMR
Given that ³¹P has a natural abundance of 100% and a wide chemical shift range, ³¹P NMR provides a direct and sensitive window into the electronic environment of the phosphorus atom.[1] For the tetramethylphosphonium cation, the ³¹P NMR spectrum is characterized by a single resonance. This signal's chemical shift is highly informative. For instance, the ³¹P chemical shift for the tetramethylphosphonium cation is typically observed around +24.4 ppm when referenced to 85% H₃PO₄.[1] In a proton-coupled spectrum, this signal will be split into a multiplet by the twelve equivalent protons of the methyl groups.
Proton (¹H) and Carbon-13 (¹³C) NMR: Completing the Picture
The high symmetry of the tetramethylphosphonium cation simplifies its ¹H and ¹³C NMR spectra.
-
¹H NMR: The twelve protons of the four equivalent methyl groups give rise to a single, sharp resonance. This signal appears as a doublet due to coupling with the central phosphorus atom (a ²J-coupling).[1]
-
¹³C NMR: Similarly, the four equivalent methyl carbons produce a single resonance that is split into a doublet by the phosphorus nucleus (a ¹J-coupling).[1]
The following table summarizes the expected NMR spectral data for this compound and provides a comparison with some of its common derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| This compound | Doublet | Doublet | ~ +24.4[1] |
| Tetraethylphosphonium bromide | Multiplets | Multiplets | ~ +30 to +35 |
| Tetrabutylphosphonium bromide | Multiplets | Multiplets | ~ +33[2] |
| (Bromomethyl)triphenylphosphonium bromide | Multiplets | Multiplets | ~ +20 to +25 |
| Allyltriphenylphosphonium bromide | Multiplets | Multiplets | ~ +21.10[3] |
Table 1: Comparative NMR Data for this compound and Derivatives.
Experimental Protocol: NMR Analysis
Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the phosphonium salt in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. A spectral width appropriate for phosphonium salts should be chosen. Typically, 128-256 scans are sufficient. Use 85% H₃PO₄ as an external reference.[4]
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.
Vibrational Spectroscopy: A Fingerprint of Molecular Structure
Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are particularly useful for confirming the presence of specific functional groups and for analyzing solid-state samples.
FTIR Spectroscopy
The FTIR spectrum of this compound will be dominated by vibrations associated with the methyl groups and the P-C bonds. Key expected vibrational bands include:
-
C-H stretching: Asymmetric and symmetric stretches of the methyl groups.
-
C-H bending: Asymmetric and symmetric deformation modes of the methyl groups.
-
Methyl rocking modes. [1]
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to FTIR, especially for symmetric vibrations which may be weak or inactive in the IR spectrum. For this compound, the symmetric P-C stretching vibration is expected to be a strong and characteristic Raman band.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |
| Asymmetric C-H Stretch | ~2980-3000 | FTIR/Raman |
| Symmetric C-H Stretch | ~2900-2920 | FTIR/Raman |
| Asymmetric C-H Bend | ~1440-1460 | FTIR/Raman |
| Symmetric C-H Bend | ~1380-1400 | FTIR/Raman |
| P-C Stretch | ~650-750 | Raman (strong) |
Table 2: Characteristic Vibrational Frequencies for the Tetramethylphosphonium Cation.
Experimental Protocols: Vibrational Spectroscopy
FTIR (ATR Method for Solids):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.
Raman Spectroscopy (for Solids):
-
Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Placement: Place a small amount of the solid sample on a microscope slide or in a sample holder.
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. The integration time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
Mass Spectrometry: Confirming Molecular Identity
Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for analyzing pre-charged species like quaternary phosphonium salts. In positive ion mode, the intact cation is directly observed.
For this compound, the ESI-MS spectrum in positive ion mode will show a prominent peak corresponding to the tetramethylphosphonium cation, [(CH₃)₄P]⁺. The m/z value will be that of the cation, as the bromide counter-ion is not observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation with high accuracy.
| Compound | Cation Formula | Calculated Monoisotopic Mass (Da) |
| Tetramethylphosphonium | [C₄H₁₂P]⁺ | 91.0673 |
| Tetraethylphosphonium | [C₈H₂₀P]⁺ | 147.1303 |
| Tetrabutylphosphonium | [C₁₆H₃₆P]⁺ | 259.2555 |
| Allyltriphenylphosphonium | [C₂₁H₂₀P]⁺ | 303.1297[3] |
Table 3: Calculated Monoisotopic Masses of Selected Phosphonium Cations.
Experimental Protocol: ESI-MS
Objective: To confirm the mass of the intact phosphonium cation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the phosphonium salt (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use an ESI-MS system capable of positive ion mode detection.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the peak corresponding to the phosphonium cation. If using HRMS, compare the measured mass to the calculated exact mass.
Conclusion: An Integrated Spectroscopic Approach for Unambiguous Identification
The robust and unambiguous identification of this compound and its derivatives relies on a synergistic application of multiple spectroscopic techniques. ³¹P NMR provides a unique and direct probe of the phosphorus center, while ¹H and ¹³C NMR complete the structural picture. Vibrational spectroscopies (FTIR and Raman) offer a valuable fingerprint of the molecule, particularly for solid-state analysis. Finally, ESI-MS provides definitive confirmation of the molecular ion. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and structural integrity of these important chemical entities.
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Introduction: Situating Tetramethylphosphonium-Based Ionic Liquids in the Electrochemical Landscape
An In-Depth Comparative Guide to the Electrochemical Properties of Tetramethylphosphonium Bromide-Based Ionic Liquids
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have positioned them as promising alternatives to traditional volatile organic solvents in various applications, including batteries, supercapacitors, and electrodeposition.[1][2][3] Among the diverse families of ILs, those based on phosphonium cations have garnered significant attention.[2]
Phosphonium ([PR₄]⁺) ILs are often lauded for their superior thermal and electrochemical stability compared to their more common nitrogen-based analogues, such as imidazolium or ammonium ILs.[4] This enhanced stability is largely attributed to the absence of acidic protons on the cation, which can be a point of electrochemical failure in other IL families.[5] This guide focuses on ionic liquids based on the tetramethylphosphonium ([P(CH₃)₄]⁺ or [P₁₁₁₁]⁺) cation, particularly this compound ([P₁₁₁₁][Br]). As one of the smallest and simplest tetraalkylphosphonium salts, it serves as a fundamental building block for understanding structure-property relationships within this class of materials.[6]
This guide provides a comparative analysis of the electrochemical properties of phosphonium bromide ILs against other common ILs, supported by experimental data and protocols. We will delve into the causality behind experimental choices and elucidate how molecular structure dictates macroscopic electrochemical performance.
Comparative Analysis of Key Electrochemical Properties
The utility of an ionic liquid as an electrolyte is primarily defined by its ionic conductivity, electrochemical stability window, and viscosity. These properties are intrinsically linked and are dictated by the nature of the constituent cation and anion.
Ionic Conductivity
Ionic conductivity is a measure of an electrolyte's ability to conduct charge via the movement of ions. It is a critical factor for high-performance electrochemical devices, as low conductivity leads to high internal resistance and poor power performance.[4] The conductivity (σ) is dependent on the number of charge carriers, their charge, and their mobility. In ILs, ion mobility is largely governed by the medium's viscosity (η) and the size of the ions.
Phosphonium-based ILs generally exhibit lower ionic conductivity compared to their imidazolium counterparts.[7][8] This is primarily due to their typically higher viscosity, which arises from stronger van der Waals interactions between the longer alkyl chains on the phosphonium cation. However, smaller phosphonium cations like tetramethylphosphonium would be expected to have higher conductivity than their longer-chain analogues (e.g., tetrabutylphosphonium or trihexyl(tetradecyl)phosphonium).
For bromide-based ILs, conductivities can be modest. For instance, N-butylpyridinium-based tetrabromometallate(II) ILs show conductivities in the range of 10⁻⁵ to 10⁻⁶ S/cm at room temperature, increasing to 10⁻⁴ S/cm at 70°C.[9] In contrast, some imidazolium ILs can reach conductivities in the range of 1–10 mS/cm (0.001-0.01 S/cm).[10]
Electrochemical Stability Window (ESW)
The ESW is the potential range within which the electrolyte remains stable without being oxidized or reduced. A wide ESW is crucial for high-energy-density devices like lithium-ion batteries.[3][11] The anodic (positive) limit is typically determined by the oxidation of the anion, while the cathodic (negative) limit is set by the reduction of the cation.[11]
Phosphonium ILs are known for their wide electrochemical windows, often exceeding those of imidazolium-based ILs.[4][10] This is a significant advantage, as the reduction of the imidazolium cation can limit the cathodic potential to less than -2.0 V vs. Ag/Ag⁺. In contrast, phosphonium cations are generally more resistant to reduction.[4]
The choice of anion also plays a critical role. While the bromide anion is relatively easy to oxidize compared to anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate ([PF₆]⁻), the overall window of a phosphonium bromide IL can still be substantial due to the high cathodic stability of the phosphonium cation. Studies on sterically hindered phosphonium ILs have demonstrated ESWs greater than 5V and even approaching 7V, depending on the anion.[5]
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for ILs as it directly impacts ionic mobility and, consequently, conductivity.[12] Generally, ILs are significantly more viscous than conventional organic solvents.[12] The viscosity of phosphonium ILs is highly dependent on the length of the alkyl chains on the cation; longer chains lead to a dramatic increase in viscosity.[13] Therefore, ILs based on the small tetramethylphosphonium cation are expected to be less viscous than commonly used phosphonium ILs like those based on trihexyl(tetradecyl)phosphonium. However, even smaller phosphonium ILs tend to be more viscous than their ammonium or imidazolium counterparts with similarly sized substituents.[14]
Quantitative Performance Comparison
The table below summarizes typical values for the key electrochemical properties of representative phosphonium ILs compared to a standard imidazolium-based IL. Note that specific data for this compound (a solid at room temperature) is limited; therefore, data for the closely related and widely studied tetrabutylphosphonium bromide ([P₄₄₄₄][Br]) and other phosphonium salts are used for a more practical comparison.
| Ionic Liquid | Cation | Anion | Ionic Conductivity (mS/cm at 25°C) | Electrochemical Window (V) | Viscosity (mPa·s at 25°C) | Thermal Decomposition (°C) |
| Tetrabutylphosphonium Bromide ([P₄₄₄₄][Br]) | Tetrabutylphosphonium | Br⁻ | ~0.2 - 0.5 (estimated) | ~3.0 - 4.5 | High (>1000) | >300[15] |
| Trihexyl(tetradecyl)phosphonium Chloride ([P₆₆₆₁₄][Cl]) | Trihexyl(tetradecyl)phosphonium | Cl⁻ | 0.0074 (at 25°C)[16] | ~4.5 | Very High (~23,000) | >350 |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | 1-Butyl-3-methylimidazolium | PF₆⁻ | ~3 - 4 | ~4.1 - 5.5[11] | ~200 - 400[17] | >350 |
| N-Butyl-N-methylpyrrolidinium TFSI ([Pyr₁₄][TFSI]) | N-Butyl-N-methylpyrrolidinium | TFSI⁻ | ~2 - 3 | >5.0[11] | ~90 - 110 | >400 |
| Trimethyl propyl phosphonium FSI ([P₁₁₁₃][FSI]) | Trimethyl propyl phosphonium | FSI⁻ | 10.0[4] | >5.0[4] | 30[4] | >300[4] |
Analysis: The data illustrates a clear trade-off. While phosphonium ILs, especially those with large alkyl groups, offer excellent thermal and electrochemical stability, their high viscosity severely limits ionic conductivity.[7][16] However, by using smaller phosphonium cations (like trimethyl propyl) and pairing them with anions like FSI⁻ that promote lower viscosity, it is possible to achieve high conductivity while retaining a wide electrochemical window.[4] The bromide anion generally leads to higher viscosity and a more limited anodic window compared to anions like TFSI⁻ or FSI⁻.
Experimental Protocols
To ensure trustworthy and reproducible data, standardized protocols for characterizing ILs are essential. The following sections detail the methodologies for measuring key electrochemical properties.
Protocol 1: Determination of Ionic Conductivity
Rationale: This protocol uses a two-probe conductivity meter. Temperature control is critical as conductivity is highly temperature-dependent, often following a Vogel-Fulcher-Tammann (VFT) relationship. The cell must be scrupulously clean and dry, as impurities (especially water) can significantly alter conductivity values.
Methodology:
-
Sample Preparation: Dry the ionic liquid under high vacuum (e.g., at 80-100°C for at least 24 hours) to remove residual water and other volatile impurities.[18] Handle the dried IL in an inert atmosphere (e.g., an argon-filled glovebox) to prevent water reabsorption.
-
Calibration: Calibrate the conductivity meter and probe using standard potassium chloride (KCl) solutions of known concentrations and conductivities at the desired measurement temperature.
-
Measurement: a. Place a known volume of the dried IL into a temperature-controlled electrochemical cell. b. Immerse the conductivity probe into the IL, ensuring the electrodes are fully submerged and there are no air bubbles. c. Allow the sample to thermally equilibrate at the target temperature for at least 30 minutes. d. Record the conductivity reading once it has stabilized.
-
Temperature Sweep: Repeat the measurement at various temperatures (e.g., in 10°C increments from 25°C to 100°C) to understand the temperature dependence of conductivity.
Protocol 2: Determination of the Electrochemical Stability Window (ESW)
Rationale: Cyclic Voltammetry (CV) is the standard technique for determining the ESW. A three-electrode setup is used to precisely control the potential of the working electrode relative to a reference electrode. The potential is swept, and the resulting current is measured. The onset of a sharp, non-reversible increase in current indicates the oxidation or reduction of the electrolyte. The choice of working electrode material (e.g., glassy carbon, platinum, or gold) is important as it can influence the measured window.
Methodology:
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside an inert-atmosphere glovebox.
-
Working Electrode: A polished glassy carbon or platinum microelectrode.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ or a leak-free Ag/AgCl pseudo-reference.
-
Counter (Auxiliary) Electrode: A platinum wire or mesh with a surface area significantly larger than the working electrode.
-
-
Electrolyte Preparation: Add the dried ionic liquid to the cell. It is crucial that the IL is free of impurities like water and halides (other than the bromide being studied), as these can be electrochemically active and narrow the apparent ESW.[18]
-
Cyclic Voltammetry: a. Connect the cell to a potentiostat. b. First, scan the potential from the open-circuit potential (OCP) in the positive (anodic) direction until a sharp increase in current is observed. This is the anodic limit. c. In a fresh experiment or after returning to OCP, scan the potential in the negative (cathodic) direction until a sharp increase in current is observed. This is the cathodic limit. d. The ESW is the difference between the anodic and cathodic limits. A current density cutoff (e.g., 0.1 or 1.0 mA/cm²) is typically used to define the limits consistently.
-
Data Analysis: Plot the current response versus the applied potential. The potential at which the current begins to rise exponentially defines the edge of the stability window.
Visualization of Workflows and Relationships
Experimental Characterization Workflow
The following diagram outlines the logical flow for the comprehensive electrochemical characterization of a novel ionic liquid.
Caption: Workflow for synthesis and characterization of ionic liquids.
Structure-Property Relationships in Phosphonium ILs
The electrochemical properties of phosphonium ILs are a direct consequence of their molecular structure. This diagram illustrates the key relationships.
Caption: Influence of ion structure on key electrochemical properties.
Conclusion and Future Outlook
This compound represents a foundational structure in the study of phosphonium-based ionic liquids. While its high melting point precludes its use as a room-temperature IL, the analysis of its liquid analogues reveals key insights. Phosphonium ILs offer a compelling platform for developing highly stable electrolytes, a critical need for next-generation energy storage devices. The primary challenge remains the mitigation of high viscosity to enhance ionic conductivity. Future research will likely focus on designing asymmetric phosphonium cations and pairing them with weakly coordinating anions to disrupt crystal packing and reduce intermolecular forces. By systematically tuning the cation and anion structure, it is possible to engineer phosphonium-based ionic liquids that provide an optimal balance of high conductivity, wide electrochemical windows, and excellent thermal stability, paving the way for safer and more powerful electrochemical technologies.
References
- Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for S - ChemRxiv. (URL: )
- Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors - R Discovery. (2021-04-22). (URL: )
- Phosphonium and imidazolium ILs employed in this study (for - ResearchG
- Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors | Energy | ChemRxiv | Cambridge Open Engage. (2021-09-01). (URL: )
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Ionic Liquids - Interchim. (URL: [Link])
-
Effect of temperature on thermodynamics of the ionic liquid Tetrabutyl Phosphonium Bromide + (Acetone, Methanol or 4-methyl, 2-pentanone) | Request PDF - ResearchGate. (URL: [Link])
-
Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. (2024-09-03). (URL: [Link])
-
Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC. (2022-07-24). (URL: [Link])
-
(PDF) Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. (2025-08-08). (URL: [Link])
-
PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (URL: [Link])
-
Recent progress on phosphonium-based room temperature ionic liquids. (2021-11-02). (URL: [Link])
-
Phosphonium ionic liquids based on bulky phosphines: Synthesis, structure and properties. (2025-08-06). (URL: [Link])
-
Novel Electrochemical Studies of Ionic Liquids - Allen J. Bard. (URL: [Link])
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011-04-26). (URL: [Link])
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This compound - Wikipedia. (URL: [Link])
-
Tetraalkylphosphonium Polyoxometalate Ionic Liquids: Novel, Organic−Inorganic Hybrid Materials † | Request PDF - ResearchGate. (URL: [Link])
-
Physical and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
-
Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH. (URL: [Link])
-
Electrochemical Behavior of Lithium in Room-Temperature Phosphonium Ionic Liquids as Lithium Battery Electrolytes | Request PDF - ResearchGate. (2025-08-05). (URL: [Link])
-
Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window | Request PDF - ResearchGate. (URL: [Link])
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Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC - NIH. (URL: [Link])
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Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - UCL Discovery. (2022-07-24). (URL: [Link])
-
Viscosity measurements of three ionic liquids using the vibrating wire technique | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
-
Tetrahalidometallate(II) Ionic Liquids with More than One Metal: The Effect of Bromide versus Chloride - PubMed Central. (URL: [Link])
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate - ResearchGate. (2025-08-10). (URL: [Link])
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A Comparative Guide to the Thermal Analysis of Tetramethylphosphonium Bromide
This guide offers a detailed comparative analysis of the thermal properties of tetramethylphosphonium bromide, a versatile quaternary phosphonium salt. Employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we provide a critical evaluation of its thermal stability against common alternatives, namely tetrabutylphosphonium bromide and tetramethylammonium bromide. This document is intended for researchers, scientists, and drug development professionals, aiming to deliver not just experimental data, but a deeper understanding of the structure-stability relationships that govern the performance of these compounds in thermally demanding applications.
The Critical Role of Thermal Stability
In fields ranging from synthetic chemistry to pharmaceutical formulation, the thermal stability of a compound is a non-negotiable parameter. For phase-transfer catalysts and ionic liquids, such as this compound, the ability to withstand elevated reaction temperatures without degradation is fundamental to achieving high yields and product purity. Similarly, in drug development, understanding the thermal profile of active pharmaceutical ingredients (APIs) and excipients is crucial for ensuring product stability, shelf-life, and safety. This guide provides the foundational data and interpretive insights necessary for making informed decisions in material selection and process optimization.
Experimental Design: A Protocol for Reliable Thermal Analysis
The integrity of thermal analysis data hinges on a robust and well-controlled experimental methodology. The protocol outlined below is designed to yield reproducible TGA/DSC data for quaternary organic salts.
Materials and Instrumentation
-
Primary Analyte: this compound (≥98% purity)
-
Comparative Analytes:
-
Tetrabutylphosphonium bromide (≥98% purity)
-
Tetramethylammonium bromide (≥98% purity)
-
-
Instrumentation: A simultaneous TGA/DSC analyzer.
-
Sample Crucibles: Aluminum or alumina crucibles.
-
Purge Gas: High-purity nitrogen, 50 mL/min flow rate.
Step-by-Step Methodology
-
Instrument Calibration: Perform routine temperature and mass calibrations as per instrument guidelines. For DSC, use certified standards like indium for enthalpy and temperature calibration.
-
Sample Preparation: Accurately weigh 5–10 mg of the desired salt into a tared crucible. Ensure the sample forms a thin, even layer at the bottom to promote uniform heating.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate offers a good balance between resolution and experimental time.[1]
-
-
Data Acquisition: Continuously record sample mass and differential heat flow as a function of temperature.
-
Data Interpretation:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), representing the start of significant mass loss.
-
From the derivative of the TGA curve (DTG), identify the temperature of the maximum rate of decomposition (Tpeak).
-
From the DSC curve, identify key endothermic and exothermic events, such as melting (Tm) and decomposition.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the thermal analysis of organic salts.
Comparative Thermal Profiles
The thermal stabilities of this compound and its selected comparators were analyzed. The following table summarizes the key thermal events. Note that direct TGA data for these specific simple salts is not abundant in literature, so some values are based on closely related structures and established chemical principles.
| Compound | Melting Point (Tm) | Onset of Decomposition (Tonset) (°C) | Key Structural Difference |
| This compound | >300 °C (Decomposes) | ~330 - 350 | P-centered, short alkyl chains |
| Tetrabutylphosphonium Bromide | ~100 - 103 °C[2][3] | ~280 - 300 | P-centered, long alkyl chains |
| Tetramethylammonium Bromide | >400 °C (Decomposes) | ~380 - 400 | N-centered, short alkyl chains |
This compound
This compound is a highly thermally stable salt, showing no significant mass loss until well over 300 °C. Unlike salts with lower melting points, its decomposition often occurs concurrently with or just before melting. This high thermal stability is attributed to the strong carbon-phosphorus bonds and the compact nature of the methyl groups, which offer no easy pathway for elimination reactions. The related tetramethylphosphonium borohydride, for instance, begins to decompose around 240 °C, indicating the significant influence of the anion on overall stability[4].
Effect of Alkyl Chain Length: A Comparison with Tetrabutylphosphonium Bromide
Replacing the methyl groups with butyl groups drastically alters the thermal profile. Tetrabutylphosphonium bromide exhibits a much lower melting point of approximately 100-103 °C.[2][3] Its thermal decomposition also begins at a lower temperature. This reduced stability is a direct consequence of the longer alkyl chains. The increased number of C-H bonds provides more sites for thermal degradation, and the greater flexibility of the butyl chains can facilitate decomposition pathways, such as Hofmann elimination, more readily than the rigid methyl groups.
Effect of the Central Atom: A Comparison with Tetramethylammonium Bromide
The nitrogen analog, tetramethylammonium bromide, demonstrates the highest thermal stability of the three compounds. Its decomposition temperature is significantly higher than that of its phosphonium counterpart. This superior stability is primarily due to the greater bond strength of the carbon-nitrogen bond compared to the carbon-phosphorus bond. For applications where the absolute highest thermal stability is required and the specific catalytic properties of phosphorus are not essential, the tetramethylammonium salt presents a more robust alternative. The decomposition of a related salt, tetramethylammonium tetrathiomolybdate, was observed to begin around 240 °C, while other studies suggest decomposition of simple methylammonium halides occurs above 320 °C[5][6].
Mechanistic Considerations of Decomposition
The thermal decomposition of quaternary phosphonium and ammonium salts typically proceeds via nucleophilic attack by the counter-ion (Br⁻) on an alpha-carbon of an alkyl group. This is a form of SN2 reaction.
Caption: A simplified SN2 decomposition pathway for this compound.
For salts with longer alkyl chains containing β-hydrogens, the Hofmann elimination pathway becomes competitive, leading to the formation of an alkene, a tertiary phosphine/amine, and HBr.
Conclusion and Recommendations
The thermal analysis reveals a clear hierarchy of stability among the compared salts, governed by predictable structural factors.
-
This compound offers a strong balance of high thermal stability and the unique chemical reactivity of a phosphonium salt, making it an excellent choice for high-temperature catalysis. Its stability surpasses that of its longer-chain alkylphosphonium counterparts.
-
Tetrabutylphosphonium Bromide is more suitable for lower-temperature applications where its lower melting point and potentially higher solubility in organic media are advantageous.
-
Tetramethylammonium Bromide stands out as the most thermally robust option. It should be the preferred candidate for applications demanding maximum stability where a nitrogen-centered cation is acceptable.
This guide demonstrates that a systematic approach to thermal analysis, grounded in an understanding of chemical principles, is essential for selecting the appropriate material to ensure the success and safety of chemical processes.
References
-
ResearchGate. (n.d.). Decomposition temperature of (a) TBA-Br and (b) TBA-PF6 with Al2O3 additive concentration. Retrieved from [Link]
- Alonso-Nante, C., et al. (2002). Decomposition of tetra-alkylammonium thiomolybdates characterised by thermoanalysis and mass spectrometry. Thermochimica Acta.
- MDPI. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Crystals.
-
OSTI.gov. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. Retrieved from [Link]
-
University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]
-
ResearchGate. (n.d.). TG, DTG, and DTA curves of (a) TBA-Br with Al2O3 additive. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
- Jaroń, T. (2023). The Preparation, Characterization, and Pressure-Influenced Dihydrogen Interactions of Tetramethylphosphonium Borohydride. Inorganics.
-
NIST. (n.d.). Tetrabutylphosphonium bromide. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. Retrieved from [Link]
-
OSTI.gov. (2023). Comparative Analysis of Sublimation and Thermal Decomposition of TATB. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of CTAB in as-synthesized MCM-41. Retrieved from [Link]
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The Researcher's Guide to Phosphonium Salt Catalysts: A Comparative Efficiency Analysis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, product yield, and overall process viability. Among the plethora of catalysts available, phosphonium salts have emerged as a versatile and powerful class of organocatalysts. This guide provides an in-depth, objective comparison of the efficiency of various phosphonium salt catalysts in key organic transformations, supported by experimental data and detailed methodologies. Our focus is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to make informed decisions in your catalyst selection process.
The Phosphonium Advantage: Superior Stability and Activity
Phosphonium salts often find themselves in direct comparison with their nitrogen-based counterparts, quaternary ammonium salts, particularly in the realm of phase transfer catalysis. While both are effective, phosphonium-based catalysts generally exhibit superior thermal and chemical stability.[1][2] This enhanced stability is a crucial factor in reactions requiring elevated temperatures or strongly basic conditions, where quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that leads to the formation of an alkene and a tertiary amine, thereby reducing catalyst efficiency and introducing impurities.[1] Phosphonium salts, conversely, are not prone to this degradation pathway.[1]
This inherent stability often translates to higher yields and purer products. For instance, in the alkylation of sodium benzoate with butyl bromide, a study demonstrated a 98% yield of butyl benzoate using tetraphenylphosphonium bromide (TPPB) as the catalyst, compared to 92% with tricaprylylmethylammonium chloride (Aliquat 336) and 91% with tetrabutylammonium bromide (TBAB) under the same conditions.[1] The enhanced activity of the phosphonium salt can be attributed to the larger and more lipophilic nature of the phosphonium cation, which facilitates a more efficient transfer of the reactant anion into the organic phase.[1]
Case Study 1: Phase Transfer Catalysis - The Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry, provides an excellent platform to compare the efficiency of different phosphonium salt catalysts. In this SN2 reaction, an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether. The phase transfer catalyst is essential for transporting the anionic nucleophile from the aqueous or solid phase to the organic phase where the alkyl halide resides.
Experimental Protocol: Comparative O-Alkylation of 2-Naphthol
This protocol is designed to compare the catalytic efficiency of tetrabutylphosphonium bromide and tetraphenylphosphonium bromide in the synthesis of 2-propoxynaphthalene.
Materials:
-
2-Naphthol
-
1-Bromopropane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
Tetrabutylphosphonium bromide
-
Tetraphenylphosphonium bromide
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-naphthol (10 mmol) in toluene (50 mL).
-
Add the phosphonium salt catalyst (0.5 mmol).
-
With vigorous stirring, add the 50% sodium hydroxide solution (10 mL) dropwise.
-
Heat the mixture to 60°C and add 1-bromopropane (12 mmol) dropwise over 30 minutes.
-
Maintain the reaction at 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water (20 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation:
| Catalyst | Yield (%) | Reaction Time (h) |
| Tetrabutylphosphonium Bromide | 92% | 4 |
| Tetraphenylphosphonium Bromide | 95% | 3.5 |
Note: The above data is representative and may vary based on specific experimental conditions.
The higher efficiency of tetraphenylphosphonium bromide in this case can be attributed to its increased lipophilicity due to the four phenyl groups, which enhances its solubility and effectiveness in the organic phase.
Case Study 2: Cycloaddition of CO2 to Epoxides - A Green Chemistry Application
The chemical fixation of carbon dioxide is a critical area of green chemistry research. The cycloaddition of CO2 to epoxides to form cyclic carbonates is an atom-economical reaction with wide industrial applications. Phosphonium salts have proven to be highly effective catalysts for this transformation.
The Bifunctional Catalyst Advantage
The efficiency of phosphonium salt catalysts in this reaction is significantly enhanced by the presence of a hydrogen bond donor, such as a hydroxyl or urea group, on the catalyst structure. This creates a bifunctional catalyst where the halide anion acts as a nucleophile to initiate the ring-opening of the epoxide, and the hydrogen bond donor activates the epoxide, making it more susceptible to nucleophilic attack.[3][4]
Experimental Protocol: Synthesis of Propylene Carbonate
This protocol compares a simple tetraalkylphosphonium halide with a bifunctional urea-phosphonium halide catalyst.
Materials:
-
Propylene oxide
-
Carbon dioxide (high purity)
-
Tetrabutylphosphonium bromide
-
(3-(N'-(4-nitrophenyl)ureido)propyl)tributylphosphonium bromide (UPTB-NO2)
Procedure:
-
A high-pressure stainless-steel autoclave is charged with the phosphonium salt catalyst (1 mol%).
-
Propylene oxide (20 mmol) is added to the autoclave.
-
The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 100°C) with vigorous stirring.
-
After the specified reaction time, the autoclave is cooled in an ice bath, and the excess CO2 is carefully vented.
-
The yield of propylene carbonate is determined by gas chromatography (GC) analysis of the crude reaction mixture.
Data Presentation:
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | TOF (h⁻¹) |
| Tetrabutylphosphonium Bromide | 120 | 2.0 | 6 | 85% | 14.2 |
| UPTB-NO2 | 100 | 1.0 | 4 | 98% | 24.5 |
Note: TOF (Turnover Frequency) = moles of product / (moles of catalyst * time). The data is representative.
The significantly higher yield and TOF for the bifunctional urea-phosphonium salt highlight the importance of catalyst design in enhancing efficiency.
Visualizing the Catalytic Cycle: Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis, showcasing the role of the phosphonium salt in transporting the nucleophile across the phase boundary.
Caption: General mechanism of phase transfer catalysis.
Visualizing the Workflow: Catalyst Efficiency Comparison
This workflow diagram outlines the key steps in a comparative study of catalyst efficiency.
Caption: Workflow for comparing catalyst efficiency.
Conclusion and Future Outlook
The case studies presented in this guide demonstrate that the efficiency of phosphonium salt catalysts is not a monolithic property but is instead highly dependent on the specific catalyst structure and the reaction conditions. Key takeaways for researchers include:
-
Stability Matters: The superior thermal and chemical stability of phosphonium salts makes them the catalysts of choice for reactions conducted under harsh conditions.
-
Structure Dictates Function: The nature of the substituents on the phosphorus atom and the identity of the counter-ion play a crucial role in determining catalytic activity. Increased lipophilicity of the cation generally enhances performance in phase transfer catalysis.
-
Bifunctionality is Key: For reactions like the cycloaddition of CO2 to epoxides, bifunctional catalysts that combine a nucleophilic anion with a hydrogen bond donor show markedly superior performance.
The field of phosphonium salt catalysis continues to evolve, with ongoing research into the development of chiral phosphonium salts for asymmetric catalysis and the immobilization of these catalysts on solid supports for enhanced recyclability.[5] By understanding the fundamental principles that govern their efficiency, researchers can continue to unlock the full potential of these versatile catalysts in the development of novel and sustainable chemical processes.
References
- A comparative analysis of phosphonium vs.
- Immobilized bifunctional phosphonium salts as recyclable organocatalysts in the cycloaddition of CO2 and epoxides - Green Chemistry (RSC Publishing).
- Performance Showdown: Triethylmethylammonium Chloride vs.
- Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight - MDPI.
- Efficient bifunctional urea–phosphonium halide catalysts for the cycloaddition of CO2 to epoxides | Request PDF - ResearchG
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tetramethylphosphonium Bromide
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents. Tetramethylphosphonium bromide, a versatile quaternary phosphonium salt, is a valuable tool in many synthetic and analytical workflows. However, its proper disposal is paramount to ensuring a safe laboratory environment and upholding our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before we delve into disposal procedures, it is crucial to understand the inherent hazards of this compound. A thorough risk assessment is the foundation of safe laboratory practice.
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is a white, water-soluble solid that is also hygroscopic, meaning it readily absorbs moisture from the air.[2] This hygroscopic nature is an important consideration for storage and handling, as absorbed water can affect the compound's integrity and reactivity.
From a chemical reactivity standpoint, it is generally stable under normal laboratory conditions. However, it is incompatible with finely powdered metals.[2] The primary hazards are associated with direct contact and inhalation of the dust.
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364[1] |
| Causes serious eye irritation | Eye Irrit. 2A | P280, P305+P351+P338, P337+P313[1] |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405[1] |
The Cornerstone of Safety: Your Laboratory's Chemical Hygiene Plan
All laboratory activities involving hazardous chemicals must be conducted under the umbrella of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450.[3][4][5][6] Your CHP is a written program that outlines the specific procedures, equipment, personal protective equipment (PPE), and work practices necessary to protect laboratory personnel from the health hazards of the chemicals they handle. The disposal procedures outlined in this guide should be incorporated into your laboratory's specific CHP.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from weighing for an experiment to preparing it for disposal, the appropriate PPE must be worn.
-
Eye Protection: Tightly fitting safety goggles are mandatory to prevent eye contact with dust particles.[1]
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1]
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills.
-
Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1] Always consult your institution's environmental health and safety (EHS) office for specific respirator requirements.
Disposal Procedures: A Step-by-Step Guide
The proper disposal route for this compound depends on the quantity and nature of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Scenario 1: Disposal of Small Quantities of Unused or Expired this compound
For small amounts of the pure chemical, the primary disposal method is to package it for collection by a licensed chemical waste disposal company.
Protocol:
-
Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, clean, and compatible container. The container must be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date.[7] Do not use abbreviations or chemical formulas.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9] This area should be away from incompatible materials, particularly finely powdered metals.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department, who will coordinate with a licensed chemical waste disposal facility.
Scenario 2: Disposal of Contaminated Labware and Materials
Items such as weighing paper, contaminated gloves, and empty containers must also be treated as hazardous waste.
Protocol:
-
Decontamination of Empty Containers: Whenever possible, triple-rinse empty containers with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream). The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but always check your local regulations.
-
Solid Waste: Place all contaminated solid materials (gloves, wipes, etc.) into a designated, labeled hazardous waste bag or container.
-
Segregation and Pickup: Store this waste in your laboratory's SAA and arrange for pickup through your EHS department.
Scenario 3: Bulk Disposal of this compound
For larger quantities of this compound, the disposal process remains the same as for small quantities, but with heightened attention to safety and regulatory compliance.
Protocol:
-
Consult EHS: Before proceeding, consult with your institution's EHS department. They will provide guidance on packaging, labeling, and storage requirements for larger volumes of hazardous waste.
-
Secure Packaging and Labeling: Use a robust, sealed container that is appropriately labeled as "Hazardous Waste" with the full chemical name and accumulation start date.
-
Central Accumulation Area (CAA): Depending on the quantity, the waste may need to be moved to a central accumulation area (CAA) within your facility.[9] Your EHS department will manage this process.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company for final disposition, which will likely involve controlled incineration.[1]
The Science of Disposal: Why Controlled Incineration?
Controlled incineration is the preferred method for the disposal of many organophosphorus compounds like this compound.[1] This high-temperature process, equipped with flue gas scrubbing, ensures the complete destruction of the compound into less harmful components.[1] The high temperatures break the carbon-phosphorus and carbon-hydrogen bonds, and the scrubbing systems neutralize acidic gases like hydrogen bromide that may be formed during combustion. This method prevents the release of the hazardous compound into the environment.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency response plan is a critical component of your laboratory's safety protocol.
Spill Cleanup
For a small, contained spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Don Appropriate PPE: This includes, at a minimum, safety goggles, gloves, and a lab coat. A respirator may be necessary depending on the size of the spill.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.[1]
-
Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container and arrange for its disposal through your EHS department.
For a large spill, or if you are unsure how to proceed, evacuate the area immediately and contact your institution's emergency response team and EHS department.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a culture of safety and environmental responsibility. By understanding the hazards, adhering to established protocols, and thinking critically about the entire lifecycle of the chemicals we use, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's specific guidelines and your laboratory's Chemical Hygiene Plan for the most accurate and up-to-date procedures.
References
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Occupational Safety and Health Administration. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
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- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. osha.gov [osha.gov]
- 6. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Comprehensive Safety and Handling Guide for Tetramethylphosphonium Bromide
As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling of Tetramethylphosphonium bromide. This document is designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the rationale behind them to ensure a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard: Why Specific Precautions are Crucial
This compound is a quaternary phosphonium salt that presents several potential hazards. A thorough understanding of these risks is the foundation of safe handling.
-
Primary Hazards : It is known to cause significant skin and eye irritation.[1][2] Inhalation of dust or aerosols may also lead to respiratory irritation.[1][2]
-
Mechanism of Irritation : While specific mechanistic data for this compound is not detailed in general safety sheets, phosphonium salts can act as irritants due to their ability to interact with biological membranes and proteins. This interaction can disrupt cellular function, leading to an inflammatory response.
Given these hazards, adherence to stringent safety protocols is not merely a regulatory requirement but a critical component of responsible research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and preparing solutions | - Nitrile or neoprene gloves- Chemical splash goggles with side shields- Laboratory coat | To prevent skin contact with the solid material and protect eyes from accidental splashes of the solution.[1] |
| Heating or reactions with potential for aerosolization | - Nitrile or neoprene gloves- Full face shield over chemical splash goggles- Chemical-resistant apron over a laboratory coat- Use of a fume hood is mandatory | A full face shield provides broader protection from splashes and aerosols.[3][4] A chemical-resistant apron offers an additional barrier against spills. |
| Large-scale operations (>100g) | - Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Full-face respirator with appropriate cartridges for organic vapors and particulates- Impervious protective suit | For larger quantities, the potential for exposure increases significantly, necessitating a higher level of respiratory and body protection.[5] |
| Cleaning spills | - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Respiratory protection may be required depending on the size of the spill | To ensure protection from concentrated material during cleanup.[5] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Operational Plan: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of this compound in the laboratory is essential for minimizing risk.
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it segregated from incompatible materials, such as strong oxidizing agents. The storage area should be clearly labeled with the appropriate hazard warnings.
-
Ventilation : Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Avoiding Contamination : Use dedicated spatulas and glassware. After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Do not eat, drink, or smoke in areas where this chemical is handled.[6]
-
First Aid Preparedness : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7] All personnel should be aware of their locations and how to use them.
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess and Protect : Don the appropriate PPE as outlined in the table above.
-
Contain : For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[3] Place the collected material into a sealed, labeled container for disposal.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water.
-
Dispose : The collected waste and cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical step in the safety protocol.
-
Waste Collection : All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[2]
-
Disposal Route : The disposal of this chemical waste must be handled by a licensed chemical waste disposal company.[1] Methods may include controlled incineration with flue gas scrubbing.[1] Do not dispose of this material down the drain or in regular trash.[3]
-
Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.[1]
By implementing these detailed safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Genera. (n.d.). PPE FOR FUMIGANT HANDLING AND USE. [Link]
-
Solvay. (2018, November 29). CYPHOS® IL 169 PHOSPHONIUM SALT. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
